molecular formula C8H14 B13784085 1-Methyl-2-methylenecyclohexane CAS No. 2808-75-5

1-Methyl-2-methylenecyclohexane

Cat. No.: B13784085
CAS No.: 2808-75-5
M. Wt: 110.20 g/mol
InChI Key: QJXCDRBHYIAFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-methylenecyclohexane is an organic compound with the molecular formula C8H14 and a molecular weight of 110.20 g/mol . Its structure features a cyclohexane ring substituted with both a methyl group and a methylidene group, making it a functional, cyclic alkene of interest in various research applications . As a volatile hydrocarbon, it is suitable for use in analytical standards and method development. The presence of the exocyclic double bond makes it a valuable intermediate in organic synthesis and materials science research, for instance, in studies of polymerization kinetics or as a building block for more complex molecular architectures. This product is provided with guaranteed purity and is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. All handling should be conducted by qualified professionals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-methylidenecyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h8H,1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXCDRBHYIAFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950803
Record name 1-Methyl-2-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2808-75-5
Record name 1-Methyl-2-methylenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Isomers and Stability of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers of 1-methyl-2-methylenecyclohexane, with a primary focus on their relative thermodynamic stabilities. Understanding the factors that govern the stability of these isomers is critical for predicting reaction outcomes, designing synthetic pathways, and interpreting mechanistic studies in the context of drug development and organic chemistry research.

Introduction to the Structural Isomers

This compound is an exocyclic alkene. Its structural isomers are other C8H14 cyclic alkenes that differ in the position of the double bond and the methyl group on the cyclohexane (B81311) ring. The key isomers for stability comparison fall into two main categories: those with an exocyclic double bond and those with an endocyclic double bond. The primary isomers relevant to this discussion, by analogy with the well-studied methylcyclohexene isomers, include:

  • This compound: An exocyclic alkene where the double bond is outside the ring, adjacent to the methyl-substituted carbon.

  • 1-Methylcyclohexene: A trisubstituted endocyclic alkene.

  • 3-Methylcyclohexene: A disubstituted endocyclic alkene.

  • 4-Methylcyclohexene: A disubstituted endocyclic alkene.

The relative stability of these isomers is determined by a combination of electronic and steric factors, primarily the degree of substitution of the double bond and the inherent strain in the ring system.

Thermodynamic Stability of Isomers

The thermodynamic stability of alkenes is inversely related to their potential energy; more stable isomers have lower potential energy. A common method for quantifying these stability differences is through the measurement of heats of hydrogenation and isomerization. Generally, a higher degree of substitution of the sp² hybridized carbons of the double bond leads to increased stability.[1] This is attributed to hyperconjugation, the stabilizing interaction of electrons in adjacent C-H σ-bonds with the π-system of the double bond.

Based on this principle, the trisubstituted endocyclic alkene, 1-methylcyclohexene, is predicted to be the most stable isomer.[1][2] Experimental data from isomerization and hydrogenation studies on the closely related C7H12 methylcyclohexene isomers confirm this prediction.[2]

Quantitative Stability Data

The relative stabilities of the methylcyclohexene isomers, which serve as a strong model for the isomers of this compound, have been determined experimentally. The following table summarizes the heats of isomerization relative to the most stable isomer, 1-methylcyclohexene.

Isomerization ReactionΔH°iso (kJ/mol)Reference
Methylenecyclohexane → 1-Methylcyclohexene-7.2 ± 0.3[3]
3-Methylcyclohexene → 1-Methylcyclohexene-8.1 ± 0.3[3]
4-Methylcyclohexene → 1-Methylcyclohexene-6.7 ± 0.4[4]

Data from equilibrium studies. A negative value indicates that the formation of 1-methylcyclohexene is an exothermic process, meaning 1-methylcyclohexene is more stable.

The heat of hydrogenation also provides a direct measure of alkene stability. A more stable alkene releases less heat upon hydrogenation to the corresponding alkane.

IsomerHeat of Hydrogenation (kJ/mol)
1-Methylcyclohexene-112.1 ± 0.4
MethylenecyclohexaneData not available
3-MethylcyclohexeneData not available
4-MethylcyclohexeneData not available

From the available data, the order of stability for the analogous methylcyclohexene isomers is: 1-Methylcyclohexene > 4-Methylcyclohexene > Methylenecyclohexane > 3-Methylcyclohexene [2]

This trend highlights that the endocyclic, trisubstituted alkene is the most stable. Among the disubstituted isomers, the endocyclic forms are generally more stable than the exocyclic form, although other factors can influence this.[2]

Experimental Protocols for Determining Alkene Stability

The quantitative data presented above are typically determined through two primary experimental methods: isomerization equilibria and hydrogenation calorimetry.

Isomerization Equilibria

This method involves establishing a chemical equilibrium between the different isomers and analyzing the composition of the equilibrium mixture.

Methodology Outline: [3]

  • Equilibration: A sample containing one or more of the isomers is exposed to a catalyst, such as an acid or a supported metal catalyst, at a controlled temperature until equilibrium is achieved.

  • Compositional Analysis: The composition of the equilibrium mixture is determined using a technique like gas chromatography (GC).

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) for each isomerization reaction is calculated from the concentrations of the isomers at equilibrium.

  • Thermodynamic Parameter Determination: The Gibbs free energy change (ΔG°) for the isomerization is calculated from the equilibrium constant (ΔG° = -RT ln Keq). By measuring Keq at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van't Hoff plot (ln Keq vs. 1/T).[3]

Hydrogenation Calorimetry

This technique measures the heat released when an alkene is hydrogenated to its corresponding alkane.

Methodology Outline: [2]

  • Calorimeter Setup: A reaction calorimeter is used, which is a device designed to measure the heat changes in a chemical reaction.

  • Reactant Preparation: A precisely weighed amount of the alkene isomer is dissolved in a suitable solvent (e.g., acetic acid) and placed in the reaction vessel of the calorimeter. A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is also added.

  • Thermal Equilibration: The reaction vessel is allowed to reach thermal equilibrium with its surroundings, and the initial temperature (T₁) is recorded.

  • Hydrogenation Reaction: The vessel is flushed and then pressurized with hydrogen gas. The mixture is stirred vigorously to initiate the reaction. The exothermic hydrogenation reaction causes the temperature of the system to rise.

  • Temperature Measurement: The temperature is monitored until it reaches a maximum and stabilizes (T₂), indicating the completion of the reaction.

  • Data Analysis:

    • The temperature change (ΔT = T₂ - T₁) is calculated.

    • The total heat evolved (q) is determined using the heat capacity of the calorimeter (Ccal): q = Ccal × ΔT.

    • The moles of alkene hydrogenated (n) are calculated from the initial mass.

    • The molar enthalpy of hydrogenation (ΔHhydrog) is then calculated: ΔHhydrog = -q / n.

  • Comparative Analysis: The procedure is repeated for each isomer. A less negative (smaller absolute value) heat of hydrogenation indicates a more stable starting alkene.[1]

Visualizing Stability Relationships

The following diagrams illustrate the key concepts and workflows related to the stability of this compound isomers.

Stability_Factors cluster_factors Factors Influencing Alkene Stability cluster_isomers Isomer Types Hyperconjugation Hyperconjugation Endocyclic Endocyclic Hyperconjugation->Endocyclic More substituted, more stable Steric Strain Steric Strain Exocyclic Exocyclic Steric Strain->Exocyclic Can be significant Ring Strain Ring Strain Ring Strain->Endocyclic Generally lower Ring Strain->Exocyclic Can be higher Hydrogenation_Workflow Start Start PrepareAlkene Prepare Alkene Solution and Catalyst Start->PrepareAlkene Equilibrate Thermal Equilibration (T1) PrepareAlkene->Equilibrate IntroduceH2 Introduce H2 Gas Equilibrate->IntroduceH2 Reaction Monitor Temperature Rise IntroduceH2->Reaction Tmax Record Maximum Temperature (T2) Reaction->Tmax Calculate Calculate ΔH_hydrog Tmax->Calculate End End Calculate->End Energy_Profile cluster_levels start_label Potential Energy Isomers Isomers Alkane Methylcyclohexane 3_Me 3-Methylcyclohexene Exo Methylenecyclohexane 4_Me 4-Methylcyclohexene Product Methylcyclohexane Exo->Product ΔH_hydrog 1_Me 1-Methylcyclohexene 1_Me->Product ΔH_hydrog (most stable)

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-methylenecyclohexane is a cyclic alkene of interest in organic synthesis and mechanistic studies. As an exocyclic isomer of dimethylcyclohexene, its thermodynamic properties are crucial for understanding its relative stability, reactivity, and potential applications in chemical synthesis and drug development. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound and its isomers, details the experimental protocols for their determination, and visualizes key chemical transformations. While experimental data for this compound is sparse, this guide leverages data from its close structural analog, methylenecyclohexane (B74748), to provide a thorough understanding of the experimental methodologies.

Core Thermodynamic Data

The thermodynamic stability of this compound is best understood in the context of its isomers. The equilibrium between the exocyclic this compound and its endocyclic isomer, 1,2-dimethylcyclohexene (B155917), is a key determinant of its behavior in chemical reactions.

Isomerization Thermodynamics

The isomerization of methylenecyclohexane to the more stable endocyclic 1-methylcyclohexene has been studied, providing insight into the relative stabilities of exocyclic versus endocyclic double bonds in a six-membered ring system.[1] This serves as a valuable model for the isomerization of this compound to 1,2-dimethylcyclohexene.

Table 1: Thermodynamic Data for the Isomerization of Methylenecyclohexane to 1-Methylcyclohexene [1]

ParameterValueUnits
ΔrH°-7.3 ± 1.7kJ/mol
ΔrS°-15.9 ± 0.3J/(mol·K)

Note: These values are for the isomerization of methylenecyclohexane to 1-methylcyclohexene and serve as an estimate for the analogous this compound isomerization.

Calculated Thermodynamic Properties

Table 2: Calculated Thermodynamic Properties of this compound

PropertyValueUnits
Enthalpy of Formation (gas, 298.15 K)-69.89kJ/mol
Gibbs Free Energy of Formation (gas, 298.15 K)94.01kJ/mol
Ideal Gas Heat Capacity (Cp,gas at 401.15 K)200.35J/(mol·K)
Enthalpy of Vaporization33.99kJ/mol
Boiling Point401.15K

Experimental Protocols

The determination of the thermodynamic properties of volatile organic compounds like this compound involves precise calorimetric techniques. The following sections detail the methodologies for key experiments, using studies on the closely related methylenecyclohexane as a procedural model.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation is often derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Methodology Outline:

  • Sample Preparation: A precisely weighed sample of the volatile liquid is encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation. The capsule is then placed in a crucible inside a high-pressure vessel, the "bomb."

  • Pressurization and Ignition: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm. The sample is then ignited electrically.

  • Calorimetry: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The heat released by the combustion reaction is absorbed by the bomb, water, and calorimeter components, causing a measurable temperature increase.

  • Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer before and after combustion to determine the temperature change (ΔT).

  • Calibration: The heat capacity of the calorimeter system (C_cal) is determined by burning a substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation: The heat of combustion at constant volume (ΔU_c) is calculated using the formula: ΔU_c = -C_cal * ΔT / n where n is the number of moles of the sample. The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the reaction.

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of a substance is determined by measuring the energy required to raise its temperature by a specific amount. Adiabatic calorimetry is a common method for liquids.

Methodology Outline:

  • Apparatus: An adiabatic calorimeter consists of a sample cell containing the substance, a heater, and a temperature sensor. This cell is placed within an adiabatic shield, which is heated independently to maintain its temperature as close as possible to that of the sample cell, minimizing heat loss.

  • Sample Loading: A known mass of the liquid sample is sealed in the sample cell.

  • Heating: A precisely measured amount of electrical energy (Q) is supplied to the heater in the sample cell over a specific time period.

  • Temperature Measurement: The temperature of the sample is measured before and after the energy input to determine the temperature change (ΔT).

  • Calculation: The heat capacity (Cp) is calculated using the formula: Cp = Q / (m * ΔT) where m is the mass of the sample. Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

Signaling Pathways and Logical Relationships

Isomerization of this compound

The acid-catalyzed isomerization of this compound to the more thermodynamically stable 1,2-dimethylcyclohexene proceeds through a carbocation intermediate. The endocyclic isomer is favored due to the greater substitution of the double bond, which leads to increased stability.

Isomerization This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate + H+ 1,2-Dimethylcyclohexene 1,2-Dimethylcyclohexene Carbocation Intermediate->1,2-Dimethylcyclohexene - H+ Wittig_Synthesis cluster_reactants Reactants cluster_products Products 2-Methylcyclohexanone 2-Methylcyclohexanone Reaction Reaction 2-Methylcyclohexanone->Reaction Methyltriphenylphosphonium ylide Methyltriphenylphosphonium ylide Methyltriphenylphosphonium ylide->Reaction This compound This compound Reaction->this compound Triphenylphosphine oxide Triphenylphosphine oxide Reaction->Triphenylphosphine oxide

References

The Elusive Presence of 1-Methyl-2-methylenecyclohexane in the Plant Kingdom: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methyl-2-methylenecyclohexane is a monoterpene that has been noted for its presence in the plant kingdom, specifically within the essential oil of Ferula ovina. However, a comprehensive review of contemporary scientific literature reveals a conspicuous absence of detailed quantitative data and specific experimental protocols for this particular compound. This technical guide synthesizes the available information on its reported natural occurrence and provides a broader context by examining the well-documented analytical methodologies and biosynthetic pathways relevant to the analysis of related volatile compounds in the Ferula genus. While direct evidence remains sparse, this paper serves as a foundational resource for researchers interested in the phytochemical landscape of Ferula species and the analytical chemistry of their essential oils.

Natural Occurrence

The primary report of this compound in the botanical sphere points to its existence in Ferula ovina, a perennial herb belonging to the Apiaceae family. Despite this initial citation, subsequent detailed chemical analyses of Ferula ovina essential oil from various geographical locations have not consistently identified or quantified this specific isomer. These studies, however, have provided extensive data on other monoterpenes and sesquiterpenes that constitute the bulk of the plant's volatile profile.

Table 1: Major Volatile Constituents of Ferula ovina Essential Oil

The following table summarizes the major chemical components frequently identified in the essential oil of Ferula ovina through gas chromatography-mass spectrometry (GC-MS) analysis. It is important to note the variability in composition, which can be attributed to factors such as geographical origin, climate, and the specific part of the plant being analyzed.

CompoundChemical ClassPercentage Range (%)
α-PineneMonoterpene6.9 - 47.8
β-PineneMonoterpene1.5 - 47.9
SabineneMonoterpene0.1 - 28.3
β-PhellandreneMonoterpene0 - 10.8
MyrceneMonoterpene2.4 - 5.8
Isobornyl acetateMonoterpene Ester9.2
EremophileneSesquiterpene3.1 - 12.0

Note: The data presented is a synthesis from multiple studies on Ferula ovina essential oil composition. The absence of this compound in these lists suggests it is likely a trace component, if present at all.

Experimental Protocols

While protocols specifically targeting this compound are not available, the methodologies employed for the analysis of essential oils from Ferula species are well-established and would be suitable for its detection and quantification. The standard workflow involves extraction of the volatile compounds followed by chromatographic separation and mass spectrometric identification.

Extraction of Essential Oils: Hydrodistillation

A prevalent method for extracting essential oils from plant material is hydrodistillation, often performed using a Clevenger-type apparatus.

  • Plant Material Preparation: The aerial parts (leaves, stems, flowers) or fruits of the plant are collected and typically air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then ground into a coarse powder to increase the surface area for efficient oil extraction.

  • Hydrodistillation Process: A known quantity of the powdered plant material is placed in a flask with a sufficient volume of distilled water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and is directed into a condenser.

  • Oil Collection: In the condenser, the steam is cooled and condenses back into a liquid. This liquid, a mixture of water and essential oil, is collected in a separating funnel (graduated burette). Due to their different densities and immiscibility, the essential oil forms a distinct layer on top of the aqueous layer.

  • Drying and Storage: The collected oil is separated and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The pure oil is then stored in airtight, dark glass vials at low temperatures (e.g., 4°C) to prevent degradation.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the individual components of a complex mixture like an essential oil.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. A common setup might involve an Agilent or Shimadzu GC-MS system.

  • Chromatographic Column: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of monoterpenes.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A programmed temperature gradient is essential for good separation. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240-280°C at a rate of 3-5°C/min.

  • Injection: A small volume of the diluted essential oil (e.g., 1 µL of a 1% solution in hexane) is injected into the heated injector port, typically in split mode.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

  • Component Identification: The identification of individual compounds is achieved by comparing their retention indices (relative to a series of n-alkanes) and their mass spectra with those of authentic standards and entries in mass spectral libraries such as NIST and Wiley.

Signaling and Biosynthetic Pathways

The biosynthesis of this compound, as a C10 monoterpene, is presumed to follow the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway synthesizes the universal five-carbon precursors for all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The formation of the specific this compound backbone would arise from the cyclization of a C10 precursor, geranyl pyrophosphate (GPP), catalyzed by a specific terpene synthase enzyme. The exact enzyme responsible for this particular cyclization in Ferula ovina has not been characterized.

Monoterpene_Biosynthesis General Monoterpene Biosynthesis (MEP Pathway) cluster_MEP MEP Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEcPP->HMBPP IPP Isopentenyl Pyrophosphate (IPP) HMBPP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) HMBPP->DMAPP IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP Monoterpenes Cyclic & Acyclic Monoterpenes (e.g., this compound) GPP->Monoterpenes Terpene Synthase

Caption: General biosynthetic pathway for monoterpenes via the MEP pathway in plant plastids.

Experimental and Logical Workflows

The logical workflow for investigating a specific volatile compound in a plant involves a systematic process from sample collection to data analysis and interpretation.

Experimental_Workflow Workflow for Plant Volatile Analysis cluster_Analysis Analytical Steps Start Plant Material Collection (Ferula ovina) Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Extraction of Volatiles (Hydrodistillation) Prep->Extraction Analysis GC-MS Analysis Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Identification Compound Identification DataProcessing->Identification Mass Spectra & Retention Index vs. Libraries (NIST, Wiley) Quantification Quantification Identification->Quantification Peak Area Normalization or Internal/External Standards Conclusion Reporting & Interpretation Quantification->Conclusion

Caption: A typical experimental workflow for the extraction and analysis of plant essential oils.

Conclusion and Future Directions

The natural occurrence of this compound in plants, particularly in Ferula ovina, remains an area that requires further investigation. While its presence has been reported, the lack of corroborating quantitative data in subsequent, detailed phytochemical studies suggests it is, at best, a minor or trace component. The established protocols for essential oil analysis, namely hydrodistillation followed by GC-MS, are fully capable of detecting and quantifying this compound should it be present in significant amounts.

Future research should focus on:

  • Targeted Analysis: Performing GC-MS analysis of Ferula ovina essential oil with a specific focus on identifying and quantifying trace isomers of methyl-methylenecyclohexane, possibly using authentic standards for confirmation.

  • Enzyme Discovery: Investigating the terpene synthase portfolio of Ferula ovina to identify the specific enzyme responsible for the cyclization of GPP into various monoterpene skeletons. This could definitively confirm or refute the plant's capability to synthesize this compound.

  • Broader Screening: Expanding the phytochemical screening to other species within the Ferula genus to determine if this compound is more prevalent in related plants.

This technical guide provides the necessary background and methodological framework for researchers to pursue these lines of inquiry, ultimately shedding more light on the elusive nature of this compound in the plant kingdom.

An In-Depth Technical Guide to the Electrophilic Addition Mechanism of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition mechanism as it applies to 1-methyl-2-methylenecyclohexane. Drawing upon established principles of organic chemistry and data from analogous systems, this document details the expected regiochemical and stereochemical outcomes of reactions with key electrophiles.

Executive Summary

This compound presents an interesting case for electrophilic addition due to its unsymmetrical exocyclic double bond. The regioselectivity of these reactions is primarily governed by the stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. Protonation of the exocyclic methylene (B1212753) group leads to the formation of a stable tertiary carbocation, which dictates the subsequent nucleophilic attack. This guide will explore the mechanisms of hydrobromination, bromination, and acid-catalyzed hydration, providing predicted outcomes and generalized experimental protocols based on closely related substrates.

Core Principles of Electrophilic Addition

Electrophilic addition to alkenes is a fundamental reaction in organic synthesis. The π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. This initial step typically results in the formation of a carbocation intermediate. The stability of this carbocation is paramount in determining the reaction's regioselectivity. Carbocation stability follows the order: tertiary > secondary > primary. Consequently, in the addition of an electrophile (E+) to an unsymmetrical alkene, the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. This principle is famously encapsulated in Markovnikov's rule.[1][2][3][4][5]

For this compound, the two carbon atoms of the double bond are the exocyclic methylene carbon (a primary carbon) and the ring carbon at position 2 (a secondary carbon). Protonation of the exocyclic methylene carbon leads to the formation of a tertiary carbocation at position 2 of the cyclohexane (B81311) ring, which is highly favored over the primary carbocation that would form if protonation occurred at the ring carbon.

Electrophilic Addition Reactions of this compound

Hydrobromination (Addition of HBr)

The reaction of this compound with hydrogen bromide (HBr) is a classic example of an electrophilic addition that proceeds via a carbocation intermediate.

Mechanism:

  • Protonation: The π-electrons of the exocyclic double bond attack the electrophilic hydrogen of HBr. This protonation occurs at the methylene carbon to form the more stable tertiary carbocation at the C2 position of the ring.[1][4]

  • Nucleophilic Attack: The bromide ion (Br-), now acting as a nucleophile, attacks the electrophilic tertiary carbocation.

Predicted Major Product: The major product of this reaction is predicted to be 2-bromo-1,2-dimethylcyclohexane .

Regioselectivity: The reaction is highly regioselective, following Markovnikov's rule, due to the preferential formation of the tertiary carbocation.[1][3][4]

Stereochemistry: The carbocation intermediate is planar. Therefore, the bromide ion can attack from either face of the ring, leading to a racemic mixture of stereoisomers if a new chiral center is formed and no other stereocenters are present to influence the attack.

Illustrative Reaction Pathway: Hydrobromination

G start This compound intermediate Tertiary Carbocation Intermediate start->intermediate Protonation (Markovnikov) product 2-Bromo-1,2-dimethylcyclohexane (Major Product) intermediate->product Nucleophilic Attack by Br⁻ HBr HBr

Caption: Predicted hydrobromination mechanism.

Bromination (Addition of Br₂)

The addition of bromine (Br₂) across the double bond of this compound is expected to proceed through a cyclic bromonium ion intermediate.

Mechanism:

  • Formation of Bromonium Ion: The alkene's π-bond attacks one of the bromine atoms in Br₂, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom (a bromonium ion).

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in anti-addition of the two bromine atoms.

Regioselectivity: In an unsymmetrical bromonium ion, the subsequent nucleophilic attack by the bromide ion generally occurs at the more substituted carbon, as it can better accommodate a partial positive charge. Therefore, one bromine atom will add to the C2 position and the other to the exocyclic methylene carbon.

Stereochemistry: The reaction is stereospecific, with the two bromine atoms adding in an anti fashion. This means they will be on opposite faces of the original double bond plane.

Predicted Major Product: The major product is predicted to be (1R,2S)-1-(bromomethyl)-2-bromo-1-methylcyclohexane and its enantiomer.

Illustrative Reaction Pathway: Bromination

G start This compound intermediate Bromonium Ion Intermediate start->intermediate Formation of Bromonium Ion product trans-1-(Bromomethyl)-2-bromo-1-methylcyclohexane (Anti-addition) intermediate->product Nucleophilic Attack by Br⁻ Br2 Br₂

Caption: Predicted bromination mechanism.

Acid-Catalyzed Hydration (Addition of H₂O in the presence of H₃O⁺)

The acid-catalyzed hydration of this compound adds a molecule of water across the double bond to form an alcohol.

Mechanism:

  • Protonation: Similar to hydrobromination, the reaction is initiated by the protonation of the exocyclic methylene carbon by a hydronium ion (H₃O⁺) to form the stable tertiary carbocation at the C2 position.[6]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the tertiary carbocation.

  • Deprotonation: Another water molecule acts as a base to deprotonate the resulting oxonium ion, yielding the alcohol product and regenerating the acid catalyst (H₃O⁺).

Regioselectivity: This reaction also follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C2) to form a tertiary alcohol.[6]

Predicted Major Product: The major product is predicted to be 1,2-dimethylcyclohexan-1-ol .

Illustrative Reaction Pathway: Acid-Catalyzed Hydration

G start This compound intermediate Tertiary Carbocation Intermediate start->intermediate Protonation oxonium Oxonium Ion intermediate->oxonium Nucleophilic Attack by H₂O product 1,2-Dimethylcyclohexan-1-ol (Major Product) oxonium->product Deprotonation H3O H₃O⁺ H2O H₂O

Caption: Predicted acid-catalyzed hydration mechanism.

Quantitative Data Summary

Due to a lack of specific experimental data in the surveyed literature for this compound, the following table presents expected product distributions based on the high regioselectivity predicted by the stability of the tertiary carbocation intermediate. These are illustrative and would require experimental verification.

ReactionElectrophilePredicted Major ProductPredicted Minor ProductExpected Major Product Yield
HydrobrominationHBr2-Bromo-1,2-dimethylcyclohexane1-(Bromomethyl)-1-methylcyclohexane>95%
BrominationBr₂trans-1-(Bromomethyl)-2-bromo-1-methylcyclohexanecis-1-(Bromomethyl)-2-bromo-1-methylcyclohexane>99% (anti-addition)
Acid-Catalyzed HydrationH₃O⁺1,2-Dimethylcyclohexan-1-ol1-(Hydroxymethyl)-1-methylcyclohexane>95%

Generalized Experimental Protocols

The following are generalized experimental protocols for electrophilic additions to alkenes, adapted from procedures for structurally similar compounds. These should be optimized for this compound.

General Protocol for Hydrobromination
  • Reaction Setup: A solution of this compound in a non-polar, aprotic solvent (e.g., dichloromethane (B109758) or pentane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: A solution of HBr in acetic acid or gaseous HBr is slowly bubbled through the cooled alkene solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

General Protocol for Bromination
  • Reaction Setup: this compound is dissolved in an inert solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

  • Reagent Addition: A solution of bromine in the same solvent is added dropwise to the alkene solution with stirring. The disappearance of the reddish-brown color of bromine indicates its consumption.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by the color change.

  • Workup: The solvent is removed under reduced pressure.

  • Purification: The resulting dibromide can be purified by recrystallization or column chromatography.

General Protocol for Acid-Catalyzed Hydration
  • Reaction Setup: A mixture of this compound and a large excess of water is prepared.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is slowly added to the mixture with stirring.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated to increase the reaction rate.

  • Workup: After the reaction is complete (as determined by GC or TLC), the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent like diethyl ether.

  • Purification: The organic extracts are combined, washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The final alcohol product is purified by distillation or column chromatography.

Conclusion

References

A Comparative Analysis of the Reactivity of 1-Methyl-2-methylenecyclohexane and 1-Methylcyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the chemical reactivity of two isomeric alkenes: the exocyclic 1-methyl-2-methylenecyclohexane and the endocyclic 1-methylcyclohexene. While direct kinetic data for this compound is limited in the current literature, this paper synthesizes established principles of alkene reactivity, thermodynamic stability data of analogous compounds, and detailed experimental protocols for key reactions to offer a robust predictive comparison. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, aiding in the selection of appropriate isomers for specific synthetic transformations and in the prediction of reaction outcomes. All quantitative data is summarized in comparative tables, and key reaction pathways and experimental workflows are visualized using DOT language diagrams.

Introduction: Structural Isomers and Thermodynamic Stability

This compound and 1-methylcyclohexene are structural isomers with the molecular formula C₈H₁₄. Their distinct placement of the carbon-carbon double bond—exocyclic versus endocyclic—imparts significant differences in their thermodynamic stability and, consequently, their chemical reactivity.

1.1. Structural Overview

  • 1-Methylcyclohexene: An endocyclic alkene with a trisubstituted double bond within the six-membered ring. The methyl group is attached to one of the sp²-hybridized carbon atoms.

  • This compound: An exocyclic alkene with a disubstituted double bond external to the ring. The methyl group is adjacent to the point of exocyclic unsaturation.

1.2. Thermodynamic Stability

The thermodynamic stability of an alkene is a critical factor influencing its reactivity. In general, for six-membered rings, endocyclic double bonds are more stable than exocyclic double bonds. This is attributed to a combination of factors including ring strain and the degree of substitution of the double bond. It is a well-established principle that increasing the substitution of a double bond increases its stability.

Comparative Reactivity in Key Alkene Transformations

The differing electronic and steric environments of the double bonds in this compound and 1-methylcyclohexene are expected to lead to distinct reactivity profiles in common alkene reactions.

2.1. Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction rate is generally enhanced by increased electron density at the double bond.

  • 1-Methylcyclohexene: As a trisubstituted alkene, its double bond is more electron-rich compared to the disubstituted double bond of its exocyclic isomer. This electronic factor would suggest a higher reactivity towards epoxidation.

  • This compound: Being a disubstituted alkene, it is electronically less rich than 1-methylcyclohexene. However, the exocyclic nature of the double bond may offer less steric hindrance to the approach of the bulky peroxy acid reagent, which could enhance its reactivity.

In general, for epoxidations, electronic effects tend to dominate, suggesting that 1-methylcyclohexene is likely to exhibit higher reactivity in epoxidation reactions. [3]

2.2. Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The first step, the addition of borane (B79455) (BH₃), is highly sensitive to steric hindrance.

  • 1-Methylcyclohexene: The endocyclic, trisubstituted double bond presents a more sterically hindered environment for the approach of the borane reagent.

  • This compound: The exocyclic double bond is generally more accessible, with one face being significantly less sterically encumbered. This reduced steric hindrance would favor the addition of borane.

Therefore, it is predicted that This compound will exhibit greater reactivity in hydroboration reactions due to the lower steric hindrance of its exocyclic double bond.[4][5]

2.3. Ozonolysis

Ozonolysis is an oxidative cleavage of the double bond. The initial step of the reaction, the formation of the primary ozonide, is influenced by the nucleophilicity of the alkene.

  • 1-Methylcyclohexene: The more electron-rich, trisubstituted double bond is expected to react more rapidly with ozone.

  • This compound: The less substituted, disubstituted double bond is expected to be less reactive towards ozone compared to its endocyclic isomer.

Thus, 1-methylcyclohexene is predicted to be more reactive in ozonolysis reactions.

Data Presentation

The following table summarizes the predicted relative reactivity and known thermodynamic data for analogous compounds.

PropertyThis compound1-MethylcyclohexeneRationale
Alkene Substitution Disubstituted (Exocyclic)Trisubstituted (Endocyclic)Structural analysis.
Relative Thermodynamic Stability Less StableMore StableEndocyclic, more substituted alkenes are generally more stable in six-membered rings.[1][2]
Predicted Relative Reactivity in Epoxidation LowerHigherHigher electron density of the trisubstituted double bond favors reaction with electrophilic oxygen.[3]
Predicted Relative Reactivity in Hydroboration HigherLowerLess steric hindrance of the exocyclic double bond facilitates the approach of the borane reagent.[4][5]
Predicted Relative Reactivity in Ozonolysis LowerHigherHigher nucleophilicity of the trisubstituted double bond favors the initial cycloaddition of ozone.

Experimental Protocols

Detailed methodologies for key reactions are provided below. While specific protocols for this compound are not widely published, the following general procedures for analogous exocyclic alkenes can be adapted.

4.1. Synthesis of 1-Methylcyclohexene via Dehydration of 2-Methylcyclohexanol [2]

  • Materials: 2-methylcyclohexanol, 85% phosphoric acid, concentrated sulfuric acid, 10% sodium hydroxide (B78521) solution, saturated sodium chloride solution (brine), anhydrous sodium sulfate (B86663) or calcium chloride, round-bottom flask, Hickman still head, water-cooled condenser, separatory funnel, Erlenmeyer flask.

  • Procedure:

    • To a 50 mL round-bottom flask, add 10 mL of 2-methylcyclohexanol.

    • In a fume hood, carefully add 1.5 mL of 85% phosphoric acid and 0.5 mL of concentrated sulfuric acid to the flask.

    • Assemble a distillation apparatus with a Hickman still head and a water-cooled condenser.

    • Heat the flask gently to distill the alkene products as they form.

    • Collect the distillate and transfer it to a separatory funnel.

    • Wash the distillate sequentially with equal volumes of water, 10% sodium hydroxide solution, and brine.

    • Dry the organic layer with anhydrous sodium sulfate or calcium chloride.

    • The final product can be further purified by fractional distillation.

4.2. Epoxidation of an Alkene with m-CPBA [6]

  • Materials: Alkene (e.g., 1-methylcyclohexene), meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758), potassium bicarbonate, round-bottom flask, magnetic stirrer, addition funnel.

  • Procedure:

    • Dissolve the alkene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Add finely powdered, dry potassium bicarbonate to the solution.

    • Cool the flask in an ice bath.

    • With vigorous stirring, add a solution of purified m-CPBA in dichloromethane dropwise via the addition funnel over 2.5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium sulfite (B76179) solution.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude epoxide.

4.3. Hydroboration-Oxidation of an Alkene [7]

  • Materials: Alkene, borane-tetrahydrofuran (B86392) complex (BH₃·THF), 3 M sodium hydroxide solution, 30% hydrogen peroxide solution, tetrahydrofuran (B95107) (THF, anhydrous), diethyl ether, saturated sodium chloride solution (brine).

  • Procedure:

    • In a flame-dried, nitrogen-purged flask, dissolve the alkene in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1.0 M solution of BH₃·THF dropwise with stirring.

    • Allow the reaction to stir at room temperature for 1-2 hours.

    • Slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂ at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the alcohol.

Mandatory Visualizations

reaction_pathways cluster_epoxidation Epoxidation Pathway cluster_hydroboration Hydroboration-Oxidation Pathway Alkene Alkene Epoxide Epoxide Alkene->Epoxide m-CPBA, CH2Cl2 Alkene_HB Alkene Alkylborane Alkylborane Alkene_HB->Alkylborane 1. BH3-THF Alcohol Alcohol Alkylborane->Alcohol 2. H2O2, NaOH

Caption: General reaction pathways for epoxidation and hydroboration-oxidation of alkenes.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Alkene, Reagents, Solvent) Start->Reaction_Setup Reaction_Execution Reaction Execution (Temperature Control, Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC) Reaction_Execution->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (Anhydrous MgSO4 or Na2SO4) Workup->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

References

A Technical Guide to the Stereochemistry of Reactions of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the stereochemical outcomes of key organic reactions involving the prochiral alkene, 1-methyl-2-methylenecyclohexane. This guide focuses on the directing effects of the resident stereocenter and the conformational biases of the cyclohexane (B81311) ring that govern facial selectivity.

Introduction: The Stereochemical Landscape of this compound

This compound is an exocyclic alkene featuring a stereogenic center at the C1 position. The methyl group at this position, combined with the conformational constraints of the cyclohexane ring, creates a distinct steric environment on the two faces of the π-system. This inherent chirality dictates the stereochemical course of addition reactions, making it a valuable substrate for investigating and applying principles of asymmetric synthesis. The facial selectivity of these reactions is primarily governed by the approach of reagents from the least sterically hindered face, which is typically the face opposite to the pseudo-axial methyl group in the most stable chair conformation. This guide details the stereochemical control exerted in several pivotal transformations.

Key Reactions and Stereochemical Outcomes

The addition of reagents to the exocyclic double bond can occur from two diastereotopic faces: syn to the adjacent methyl group or anti to it. The preferred trajectory of attack is dictated by steric hindrance, leading to a predominance of one diastereomer.

Epoxidation

Epoxidation, commonly performed with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), involves the concerted addition of an oxygen atom across the double bond. For this compound, the reagent preferentially approaches from the equatorial face to avoid steric repulsion from the axial hydrogens and the C1 methyl group. This results in the formation of an epoxide where the oxygen atom is anti to the methyl group.

Data Presentation: Stereoselectivity in Epoxidation

SubstrateReagentMajor Product StereochemistryDiastereomeric Ratio (anti:syn)Reference
2-Methyl-methylenecyclohexanem-CPBAOxygen anti to C1-Methyl85:15[1]

Experimental Protocol: Epoxidation with m-CPBA [1]

  • Setup: Dissolve 2-methyl-methylenecyclohexane (1.0 mmol) in 10 mL of dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (1.2 mmol, ~20% excess) portion-wise to the stirred solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by washing the mixture with 10% aqueous sodium bisulfite (NaHSO₃) solution, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction and Purification: Separate the organic phase, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude epoxide mixture can be analyzed by GLC and NMR to determine the product ratio. Further purification can be achieved via flash chromatography.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that yields an alcohol with anti-Markovnikov regioselectivity. The first step, the addition of borane (B79455) (BH₃), is a stereospecific syn-addition. The borane molecule approaches the double bond from the less sterically hindered face, which is anti to the C1-methyl group. The subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[2][3][4] This results in the predominant formation of (trans)-2-methylcyclohexyl)methanol.

Data Presentation: Stereoselectivity in Hydroboration-Oxidation

SubstrateReagent SequenceMajor Product StereochemistryExpected Diastereomeric ExcessReference
This compound1. BH₃·THF; 2. H₂O₂, NaOH(trans)-2-methylcyclohexyl)methanolHigh (typically >90% de)[5][6]

Experimental Protocol: Hydroboration-Oxidation [5]

  • Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve this compound (10 mmol) in 20 mL of dry tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C.

  • Hydroboration: Add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 11 mL, 11 mmol) dropwise to the alkene solution while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 mL of 3 M aqueous sodium hydroxide (B78521) (NaOH), followed by the slow, dropwise addition of 3 mL of 30% hydrogen peroxide (H₂O₂). Caution: This addition can be exothermic.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup and Extraction: Add water and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash chromatography on silica (B1680970) gel.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound involves the syn-addition of two hydrogen atoms across the double bond. The alkene adsorbs onto the surface of the heterogeneous catalyst (e.g., PtO₂ or Pd/C) from its less hindered face.[7] For this substrate, this is the face anti to the C1-methyl group. This leads to the delivery of both hydrogen atoms from the same side, resulting in the formation of cis-1,2-dimethylcyclohexane (B165935) as the major product.

Data Presentation: Stereoselectivity in Catalytic Hydrogenation

SubstrateCatalystMajor ProductExpected Diastereomeric Ratio (cis:trans)Reference
This compoundPtO₂ or Pd/Ccis-1,2-dimethylcyclohexaneHigh, favoring cis isomer[7][8]

Experimental Protocol: Catalytic Hydrogenation

  • Setup: Place a solution of this compound (5 mmol) in 25 mL of ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) (e.g., 50 mg).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or using a balloon) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen atmosphere and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Rinse the filter pad with the reaction solvent. The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be analyzed by GC-MS and NMR to determine the diastereomeric ratio.

Visualizations of Reaction Pathways and Stereochemical Control

The following diagrams illustrate the logical and mechanistic principles governing the stereochemistry of these reactions.

Stereochemical_Pathways cluster_start Starting Material cluster_reactions Reactions cluster_products Major Stereoisomeric Products start 1-Methyl-2- methylenecyclohexane epox Epoxidation (m-CPBA) start->epox hydro Hydroboration- Oxidation start->hydro hydrog Catalytic Hydrogenation start->hydrog prod_epox anti-Epoxide epox->prod_epox anti-attack prod_hydro trans-Alcohol hydro->prod_hydro anti-attack, syn-addition prod_hydrog cis-1,2-Dimethylcyclohexane hydrog->prod_hydrog anti-adsorption, syn-addition Experimental_Workflow setup Reaction Setup (Flask, Solvent, Substrate) reagent Reagent Addition (Controlled Temperature) setup->reagent monitor Reaction Monitoring (e.g., TLC, GC) reagent->monitor workup Aqueous Workup & Quenching monitor->workup extract Extraction workup->extract purify Purification (Chromatography) extract->purify analyze Analysis (NMR, GC-MS) purify->analyze

References

Theoretical Conformational Analysis of 1-Methyl-2-methylenecyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods used to determine the conformational landscape of 1-methyl-2-methylenecyclohexane. The principles and protocols outlined herein are broadly applicable to the conformational analysis of substituted cyclohexanes, a critical aspect of drug design and development where molecular geometry dictates biological activity.

Introduction

The conformational flexibility of cyclic molecules like this compound is a key determinant of their physical, chemical, and biological properties. Understanding the relative energies and geometries of its stable conformers is crucial for predicting reactivity, designing new catalysts, and developing novel therapeutic agents. The presence of the exocyclic methylene (B1212753) group and the methyl substituent on the cyclohexane (B81311) ring introduces a complex interplay of steric and electronic effects that govern the conformational preferences.

This guide details the computational methodologies and theoretical considerations for a thorough conformational analysis of this compound.

Conformational Isomers of this compound

The primary conformational isomers of the cyclohexane ring are the chair, twist-boat, and boat forms. For this compound, the chair conformation is generally the most stable. Within the chair conformation, the methyl group can occupy either an axial or an equatorial position, leading to two distinct chair conformers.

Computational Methodologies

A robust theoretical investigation of the conformational preferences of this compound involves a multi-step computational approach. This typically includes initial conformational searches using less computationally expensive methods, followed by geometry optimization and energy calculations using higher levels of theory.

Computational Workflow

The logical flow of a theoretical conformational analysis is depicted in the diagram below. This workflow ensures a systematic exploration of the potential energy surface and accurate determination of the relative energies of the conformers.

Computational Workflow for Conformational Analysis cluster_input Input Generation cluster_search Conformational Search cluster_optimization Geometry Optimization and Energy Calculation cluster_analysis Analysis and Validation start Initial 3D Structure of this compound mol_mech Molecular Mechanics (e.g., MMFF94) Conformational Search start->mol_mech Initial Geometries dft DFT Calculations (e.g., B3LYP/6-31G(d)) for Geometry Optimization of Low-Energy Conformers mol_mech->dft Candidate Conformers mp2 Higher-Level Theory (e.g., MP2/aug-cc-pVDZ) for Single-Point Energy Calculations dft->mp2 Optimized Geometries nmr Prediction of NMR Chemical Shifts (GIAO Method) dft->nmr Optimized Geometries thermo Calculation of Thermodynamic Properties (Gibbs Free Energy) mp2->thermo Electronic Energies comparison Comparison with Experimental Data thermo->comparison nmr->comparison Conformational Interconversion of this compound Chair_Eq Chair (Equatorial Me) Half_Chair Half-Chair (TS) Chair_Eq->Half_Chair Ring Inversion Chair_Ax Chair (Axial Me) Twist_Boat Twist-Boat Boat Boat Twist_Boat->Boat Twist_Boat->Half_Chair Boat->Twist_Boat Half_Chair->Chair_Ax Half_Chair->Twist_Boat

An In-depth Technical Guide to 1-Methyl-2-methylenecyclohexane: Chemical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential hazards of 1-methyl-2-methylenecyclohexane. The information is intended for use by professionals in the fields of chemical research, drug development, and materials science. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties

This compound is an unsaturated cyclic hydrocarbon. Its core structure consists of a cyclohexane (B81311) ring with a methyl substituent at the 1-position and an exocyclic methylene (B1212753) group at the 2-position.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [2]
CAS Number 2808-75-5[1]
Appearance Not specified, likely a colorless liquidInferred
Boiling Point 124-127.5 °C at 760 mmHg[1][3]
Density 0.808 g/cm³[3]
Flash Point 12.5 °C[1]
Refractive Index 1.452[3]
Thermochemical and Other Properties
PropertyValueSource(s)
Vapor Pressure 13.5 mmHg at 25°C[1]
LogP (Octanol/Water Partition Coefficient) 2.75[1]
Exact Mass 110.109550447[1]
Complexity 92.2[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Data/ObservationsSource(s)
Mass Spectrometry (MS) Data available in the NIST Mass Spectrometry Data Center.[4]
Infrared (IR) Spectroscopy IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[5]
¹³C NMR Spectroscopy A Varian FT-80 instrument was used to acquire the spectrum.[2]
¹H NMR Spectroscopy No specific data found in the searched literature.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Wittig reaction, utilizing 2-methylcyclohexanone (B44802) as the starting material.

Experimental Protocol: Wittig Reaction

This protocol is adapted from established procedures for the methylenation of cyclohexanones.[6][7]

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous ether or tetrahydrofuran (B95107) (THF)

  • 2-Methylcyclohexanone

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Separatory funnel and distillation apparatus

Procedure:

  • Preparation of the Wittig Reagent (Phosphorus Ylide):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous ether or THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a stoichiometric equivalent of a strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide).

    • Allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional hour. The formation of a characteristic orange-red color indicates the generation of the ylide.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the ylide solution back to 0°C.

    • Slowly add a solution of 2-methylcyclohexanone in the same anhydrous solvent to the ylide solution via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the ylide's color and the formation of a white precipitate (triphenylphosphine oxide) indicate the reaction is proceeding.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Reactivity and Stability

This compound is a reactive alkene due to the presence of the exocyclic double bond. It can undergo various addition reactions typical of alkenes. Under acidic conditions, it is prone to isomerization to the more thermodynamically stable endocyclic alkene, 1-methylcyclohexene.[8]

Hazards and Safety Information

GHS Hazard Classification (Inferred)

The following GHS hazard statements are based on the classification of similar unsaturated hydrocarbons and should be considered provisional in the absence of specific data for this compound.[9][10][11][12]

Hazard ClassGHS Hazard Statement
Flammable LiquidsH225: Highly flammable liquid and vapor.
Aspiration HazardH304: May be fatal if swallowed and enters airways.
Skin Corrosion/IrritationH315: Causes skin irritation.
Specific Target Organ Toxicity - Single ExposureH336: May cause drowsiness or dizziness.
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effects.

Signal Word: Danger

Pictograms:

  • Flame (GHS02)

  • Health Hazard (GHS08)

  • Exclamation Mark (GHS07)

  • Environment (GHS09)

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools. Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Visualizations

Synthesis Workflow

G Synthesis of this compound via Wittig Reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide Deprotonation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphorus Ylide This compound This compound Phosphorus Ylide->this compound Reaction with Ketone 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanone->this compound Triphenylphosphine oxide Triphenylphosphine oxide This compound->Triphenylphosphine oxide Byproduct Crude Product Crude Product This compound->Crude Product Pure this compound Pure this compound Crude Product->Pure this compound Fractional Distillation

Caption: Workflow for the synthesis of this compound.

Isomerization Pathway

G Acid-Catalyzed Isomerization cluster_legend Legend This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Protonation (H+) 1-Methylcyclohexene 1-Methylcyclohexene Carbocation Intermediate->1-Methylcyclohexene Deprotonation (-H+) Starting Material Starting Material Intermediate Intermediate Product Product

Caption: Isomerization of this compound.

References

The Solubility of 1-Methyl-2-methylenecyclohexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-2-methylenecyclohexane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the fundamental principles governing its solubility, qualitative predictions, and standardized experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a substance is primarily dictated by the principle of "like dissolves like."[1][2] This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound is a nonpolar hydrocarbon.[1][3] Its structure, consisting of carbon-carbon and carbon-hydrogen bonds, results in a relatively even distribution of electron density, making it hydrophobic.

The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and the solvent.[4] For this compound, the predominant intermolecular forces are weak van der Waals forces (London dispersion forces).[1] It will, therefore, be most soluble in solvents with similar intermolecular forces.[1][5] Conversely, it is expected to be virtually insoluble in highly polar solvents like water, as the strong hydrogen bonding between water molecules is energetically more favorable than the weak interactions that would form with a nonpolar solute.[1][4]

Predicted Solubility of this compound

While specific quantitative data is not available, the solubility of this compound in a range of common organic solvents can be predicted based on their polarity. The following table provides a qualitative assessment of its expected solubility.

Solvent NameChemical FormulaSolvent TypePredicted Solubility of this compound
Nonpolar Solvents
HexaneC₆H₁₄NonpolarHigh / Miscible
TolueneC₇H₈NonpolarHigh / Miscible
Diethyl Ether(C₂H₅)₂ONonpolarHigh / Miscible
ChloroformCHCl₃NonpolarHigh / Miscible
Polar Aprotic Solvents
AcetoneC₃H₆OPolar AproticModerate to Low
AcetonitrileC₂H₃NPolar AproticLow
Dimethylformamide (DMF)C₃H₇NOPolar AproticLow
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticVery Low
Polar Protic Solvents
EthanolC₂H₅OHPolar ProticLow
MethanolCH₃OHPolar ProticVery Low
WaterH₂OPolar ProticInsoluble

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add a known volume of the organic solvent to a series of glass vials.

    • Add an excess amount of this compound to each vial to create a heterogeneous mixture.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved microdroplets.

    • Accurately dilute the filtered sample with the pure solvent to a concentration suitable for the analytical method.

  • Analysis:

    • Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical technique.

    • Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared with standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound (Nonpolar) cluster_solvents Solvents Solute Nonpolar Solute (Weak van der Waals forces) NonpolarSolvent Nonpolar Solvent (e.g., Hexane) (Weak van der Waals forces) Solute->NonpolarSolvent High Solubility (Similar Intermolecular Forces) PolarSolvent Polar Solvent (e.g., Water) (Strong Hydrogen Bonding) Solute->PolarSolvent Low Solubility (Dissimilar Intermolecular Forces)

Caption: "Like Dissolves Like" Principle for this compound.

G Experimental Workflow for Solubility Determination Prep 1. Preparation (Add excess solute to solvent) Equil 2. Equilibration (Agitate at constant temperature) Prep->Equil Sample 3. Sampling (Collect and filter supernatant) Equil->Sample Dilute 4. Dilution (Prepare sample for analysis) Sample->Dilute Analyze 5. Analysis (e.g., GC-FID) Dilute->Analyze Calc 6. Calculation (Determine solubility) Analyze->Calc

Caption: General Experimental Workflow for Determining Solubility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1-methylenecyclohexane from 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of 2-methyl-1-methylenecyclohexane, a substituted methylenecyclohexane (B74748) derivative, starting from 2-methylcyclohexanol (B165396). Two primary synthetic strategies are discussed: the direct acid-catalyzed dehydration of 2-methylcyclohexanol and a more targeted two-step approach involving oxidation followed by a Wittig reaction. The latter is the recommended pathway for achieving the desired product with higher selectivity.

Introduction

The conversion of alcohols to alkenes is a fundamental transformation in organic synthesis. The dehydration of 2-methylcyclohexanol typically results in a mixture of isomeric alkenes, with the major product being the most thermodynamically stable alkene, in accordance with Zaitsev's rule. Consequently, the direct synthesis of the less substituted exo-alkene, 2-methyl-1-methylenecyclohexane, from 2-methylcyclohexanol via simple dehydration is inefficient. A more robust and selective method involves the oxidation of the starting alcohol to the corresponding ketone, followed by the introduction of the methylene (B1212753) group using a Wittig reaction.

Method 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This method involves the E1 elimination of water from 2-methylcyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. This reaction is a classic example of Zaitsev's rule, where the more substituted alkene is the major product.

Reaction Principle

The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds through an E1 mechanism. The hydroxyl group is first protonated by the acid to form a good leaving group (water). Loss of water generates a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation from adjacent carbons leads to a mixture of alkene products. The primary products are 1-methylcyclohexene and 3-methylcyclohexene, with only minor amounts of methylenecyclohexane.

Experimental Protocol

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, combine 5.0 mL of 2-methylcyclohexanol (cis and trans mixture) and 3.0 mL of 9 M sulfuric acid.[1]

  • Distillation : Assemble a fractional distillation apparatus and heat the reaction mixture using a heating mantle.[1]

  • Product Collection : Collect the distillate, which is a mixture of the alkene products and water, in a receiving flask cooled in an ice bath. Maintain the distillation temperature between 95°C and 100°C.[1][2]

  • Work-up : Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.

  • Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the product mixture.[2]

  • Analysis : The product distribution can be determined by gas chromatography (GC).[3]

Data Presentation: Product Distribution in Acid-Catalyzed Dehydration

ProductStructureTypical Yield (%)Boiling Point (°C)
1-Methylcyclohexene (Major)1-Methylcyclohexene~75-80%110-111
3-Methylcyclohexene (Minor)3-Methylcyclohexene~15-20%104
Methylenecyclohexane (Trace)Methylenecyclohexane<5%102-103

Note: The exact product distribution can vary depending on the reaction conditions, including the acid used and the reaction time.[4]

Signaling Pathway: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

Dehydration_Pathway Start 2-Methylcyclohexanol Protonation Protonated Alcohol Start->Protonation + H+ Carbocation_2 Secondary Carbocation Protonation->Carbocation_2 - H2O Carbocation_3 Tertiary Carbocation Carbocation_2->Carbocation_3 1,2-Hydride Shift Product_2 3-Methylcyclohexene Carbocation_2->Product_2 - H+ Product_1 1-Methylcyclohexene Carbocation_3->Product_1 - H+ Product_3 Methylenecyclohexane Carbocation_3->Product_3 - H+

Caption: Reaction pathway for the acid-catalyzed dehydration of 2-methylcyclohexanol.

Method 2: Two-Step Synthesis via Oxidation and Wittig Reaction

This approach offers a highly selective route to 2-methyl-1-methylenecyclohexane. The first step is the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone (B44802), followed by a Wittig reaction to form the target exocyclic alkene.

Step 1: Oxidation of 2-Methylcyclohexanol to 2-Methylcyclohexanone

Reaction Principle

Secondary alcohols can be oxidized to ketones using various oxidizing agents. A common and effective method employs an aqueous solution of chromic acid, generated from sodium dichromate and sulfuric acid.[5]

Experimental Protocol

  • Preparation of Oxidizing Agent : In a beaker, dissolve sodium dichromate dihydrate in water and carefully add concentrated sulfuric acid with stirring. Allow the solution to cool.

  • Oxidation : Place 2-methylcyclohexanol in a conical flask and add the prepared dichromate solution. The temperature of the reaction should be maintained between 55-60°C with external cooling.

  • Work-up : After the reaction is complete, pour the mixture into a round-bottom flask and distill to collect the crude 2-methylcyclohexanone.

  • Purification : The crude product can be purified by extraction with an organic solvent, followed by drying and distillation.

Step 2: Wittig Reaction of 2-Methylcyclohexanone

Reaction Principle

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. For the synthesis of 2-methyl-1-methylenecyclohexane, 2-methylcyclohexanone is treated with methylenetriphenylphosphorane.[6]

Experimental Protocol

  • Ylide Preparation : In a dry, inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF. Cool the suspension to 0°C and add a strong base, such as potassium tert-butoxide, to generate the ylide (a color change to orange-red is indicative of ylide formation).[6]

  • Wittig Reaction : In a separate flask under an inert atmosphere, dissolve 2-methylcyclohexanone in anhydrous THF and cool to 0°C. Slowly add the freshly prepared ylide solution to the ketone solution.[6]

  • Work-up : After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ether or hexanes).

  • Purification : The major byproduct, triphenylphosphine (B44618) oxide, can be removed by flash column chromatography on silica (B1680970) gel to yield the pure 2-methyl-1-methylenecyclohexane.[6]

Data Presentation: Two-Step Synthesis of 2-Methyl-1-methylenecyclohexane

StepReactantsReagentsProductYield (%)
1. Oxidation2-MethylcyclohexanolNa₂Cr₂O₇, H₂SO₄, H₂O2-Methylcyclohexanone~85-90%
2. Wittig2-Methylcyclohexanone, Methyltriphenylphosphonium bromidePotassium tert-butoxide, THF2-Methyl-1-methylenecyclohexane~75-85%

Experimental Workflow: Two-Step Synthesis

Two_Step_Synthesis Start 2-Methylcyclohexanol Oxidation Oxidation (Na2Cr2O7, H2SO4) Start->Oxidation Ketone 2-Methylcyclohexanone Oxidation->Ketone Wittig Wittig Reaction (Ph3P=CH2) Ketone->Wittig Final_Product 2-Methyl-1-methylenecyclohexane Wittig->Final_Product

Caption: Workflow for the two-step synthesis of 2-methyl-1-methylenecyclohexane.

Conclusion

While the acid-catalyzed dehydration of 2-methylcyclohexanol is a straightforward method for producing a mixture of alkenes, it is not a suitable approach for the selective synthesis of 2-methyl-1-methylenecyclohexane. The two-step synthesis, involving the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone followed by a Wittig reaction, provides a much more controlled and higher-yielding route to the desired exocyclic alkene. This latter method is highly recommended for researchers and drug development professionals requiring this specific structural motif.

References

Application Notes and Protocols: Synthesis of 1-Methyl-2-methylenecyclohexane via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-methyl-2-methylenecyclohexane from 2-methylcyclohexanone (B44802) utilizing the Wittig reaction. The Wittig reaction is a robust and highly selective method for alkene synthesis from carbonyl compounds, offering precise control over the location of the newly formed double bond, which is particularly advantageous in complex molecule synthesis.[1][2] These notes include a summary of reaction parameters, a detailed, step-by-step experimental protocol for the preparation of the Wittig reagent and its subsequent reaction, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction, a Nobel Prize-winning olefination method, transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly known as a Wittig reagent.[1][3][4] This reaction is a cornerstone in organic synthesis due to its reliability and broad applicability.[5] A significant advantage of the Wittig reaction is that the position of the double bond in the resulting alkene is precisely determined by the location of the carbonyl group in the starting material, thus avoiding the formation of isomeric mixtures that can occur with other elimination reactions.[2]

This protocol focuses on the methylenation of 2-methylcyclohexanone, a sterically hindered ketone, to produce this compound. The presence of the alpha-methyl group can pose a challenge, but the use of a non-stabilized ylide, such as methylenetriphenylphosphorane (B3051586), facilitates the desired transformation.[1]

Data Presentation

The following table summarizes the reaction conditions and expected yields for the Wittig methylenation of cyclohexanones.

Carbonyl SubstrateWittig ReagentBaseSolventReaction Time (h)Yield (%)Reference
CyclohexanonePh₃P=CH₂n-BuLiEtherOvernight35-40[6]
Sterically Hindered Ketones (general)Ph₃P=CH₂t-BuOKEther/Benzene0.5 - 4890-96[1]
2-MethylcyclohexanonePh₃P=CH₂t-BuOKTHF2-24>85 (Predicted)[1]

Reaction Mechanism and Experimental Workflow

The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with the carbonyl compound. The generally accepted mechanism involves a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide.[1][3] The high stability of triphenylphosphine oxide is a major driving force for this reaction.[1]

Reaction Mechanism

Wittig_Mechanism ketone 2-Methylcyclohexanone oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane + Ylide ylide Methylenetriphenyl- phosphorane (Ylide) ylide->oxaphosphetane alkene 1-Methyl-2-methylene- cyclohexane oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

Wittig_Workflow arrow arrow start Start prep_ylide Prepare Wittig Reagent (Methylenetriphenylphosphorane) start->prep_ylide react_ketone React Ylide with 2-Methylcyclohexanone prep_ylide->react_ketone quench Quench Reaction react_ketone->quench workup Aqueous Workup & Extraction quench->workup dry Dry & Concentrate Organic Phase workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product: This compound purify->product

Caption: Experimental workflow for the Wittig reaction.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound, which is divided into two main stages: the preparation of the Wittig reagent and the subsequent reaction with 2-methylcyclohexanone.[1]

Protocol 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)

Materials:

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.

  • Gently heat the flask under vacuum and then cool under a stream of inert gas to ensure all components are dry.

  • Add anhydrous THF via syringe to create a suspension of the phosphonium (B103445) salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Under a positive pressure of inert gas, slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for at least 1 hour. The formation of a characteristic orange-red color indicates the successful generation of the ylide.[1]

Protocol 2: Synthesis of this compound

Materials:

  • 2-Methylcyclohexanone

  • Freshly prepared methylenetriphenylphosphorane solution (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes or petroleum ether

Procedure:

  • In a separate dry round-bottom flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.

  • Cool the solution of 2-methylcyclohexanone to 0 °C in an ice bath.

  • Slowly add the freshly prepared ylide solution from Protocol 1 to the stirred solution of 2-methylcyclohexanone via cannula or syringe.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) to isolate the pure this compound.[1]

References

Application Note and Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed dehydration of 2-methylcyclohexanol (B165396). This elimination reaction is a fundamental method for the synthesis of cyclic alkenes and serves as a practical example of regioselectivity in organic synthesis.

Introduction

The acid-catalyzed dehydration of 2-methylcyclohexanol is a classic E1 elimination reaction that proceeds through a carbocation intermediate.[1] The reaction typically yields a mixture of isomeric alkenes, primarily the more substituted and thermodynamically stable 1-methylcyclohexene (Zaitsev's product), along with 3-methylcyclohexene.[2][3] Methylenecyclohexane is also formed as a minor product.[2][4] The distribution of these products is influenced by the reaction conditions, including the choice of acid catalyst and temperature.[2] The requested product, "1-methyl-2-methylenecyclohexane," is not a typical product of this reaction. The likely intended products are the isomeric methylcyclohexenes.

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[5] Phosphoric acid is often preferred as it is less prone to causing side reactions like polymerization and charring.[6] The progress of the reaction and the composition of the product mixture are typically analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[3][7]

Reaction Mechanism

The reaction proceeds via a three-step E1 mechanism:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of 2-methylcyclohexanol, converting it into a good leaving group (water).[6]

  • Formation of a carbocation: The loss of a water molecule leads to the formation of a secondary carbocation.[1]

  • Rearrangement and elimination: This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[1] Deprotonation from an adjacent carbon atom then results in the formation of the different alkene isomers.[6]

Data Presentation

The product distribution from the acid-catalyzed dehydration of 2-methylcyclohexanol is sensitive to reaction conditions. The following table summarizes typical product ratios obtained under specific conditions.

CatalystStarting MaterialTemperature (°C)1-Methylcyclohexene (%)3-Methylcyclohexene (%)Methylenecyclohexane (%)Reference
60% H₂SO₄cis/trans-2-methylcyclohexanol78-80Major ProductMinor ProductTrace[7]
85% H₃PO₄2-methylcyclohexanol>100 (distillation)7525-[8]

Experimental Protocol

This protocol details the acid-catalyzed dehydration of 2-methylcyclohexanol using phosphoric acid, followed by distillation and analysis.

Materials:

  • 2-methylcyclohexanol (mixture of cis and trans isomers)

  • 85% Phosphoric acid (H₃PO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel (125 mL)

  • Erlenmeyer flask (50 mL)

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10 mL of 2-methylcyclohexanol and a few boiling chips.[9]

  • Addition of Catalyst: Carefully add 5 mL of 85% phosphoric acid to the flask.[9] Swirl the flask gently to ensure thorough mixing of the reactants.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Use a heating mantle to heat the mixture.[10]

  • Product Collection: Heat the reaction mixture to boiling. Collect the distillate that boils below 100°C in a receiver cooled in an ice bath.[8] Continue the distillation until no more product is collected, or about 2-3 mL of distillate is obtained.

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[3] Carefully vent the separatory funnel to release any pressure buildup.

    • Separate and discard the lower aqueous layer.

    • Wash the organic layer with 10 mL of water, followed by 10 mL of saturated sodium chloride solution.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to remove any residual water.[9] Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Carefully decant or filter the dried liquid product into a pre-weighed vial.

  • Analysis:

    • Determine the mass of the product and calculate the percent yield.

    • Analyze the product mixture by gas chromatography (GC) to determine the relative amounts of the different alkene isomers.[11]

    • (Optional) Further characterization can be performed using IR and NMR spectroscopy.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated phosphoric acid with care as it is corrosive.

  • Perform the reaction and distillation in a well-ventilated fume hood.

  • The alkene products are flammable; keep them away from open flames and ignition sources.

Visualization

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reactants 2-Methylcyclohexanol + 85% Phosphoric Acid reaction_mixture Mix in Round-Bottom Flask reactants->reaction_mixture heating Heat with Heating Mantle reaction_mixture->heating distillation Fractional Distillation heating->distillation workup Wash with NaHCO3 and Brine distillation->workup drying Dry with Anhydrous CaCl2 workup->drying isolation Decant Final Product drying->isolation weighing Determine Mass and Yield isolation->weighing gc_analysis Gas Chromatography (GC) isolation->gc_analysis

Caption: Experimental workflow for the synthesis of methylcyclohexene isomers.

References

Application Notes and Protocols for the Polymerization of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-methylenecyclohexane is a cyclic olefin monomer with potential applications in the synthesis of specialty polymers. Its structure, featuring an exocyclic double bond adjacent to a tertiary carbon, presents unique reactivity and stereochemical considerations in polymerization processes. These polymers are of interest for their potential use in drug delivery systems, advanced materials, and as components in copolymer synthesis. This document provides detailed application notes on the polymerization mechanisms of this compound and protocols for its polymerization, with a primary focus on cationic polymerization, which has been reported as the most effective method for related structures.

Monomer Properties

A comprehensive understanding of the monomer's physicochemical properties is essential for designing successful polymerization experiments and for the characterization of the resulting polymers.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol [1][2]
IUPAC Name 1-methyl-2-methylidenecyclohexane[1]
CAS Number 2808-75-5[1][2]
Appearance Colorless liquid (predicted)
Boiling Point Not readily available
Density Not readily available

Polymerization Mechanisms

The polymerization behavior of this compound is dominated by its susceptibility to cationic initiation. Anionic and free-radical polymerization methods are generally reported to be ineffective for structurally similar monomers.[3]

Cationic Polymerization

Cationic polymerization is the most viable method for polymerizing this compound. The reaction proceeds via the formation of a carbocationic intermediate. The presence of the methyl group on the cyclohexyl ring can influence the stability of the propagating carbocation.

Initiation: The polymerization is typically initiated by a strong Lewis acid (e.g., BF₃, AlCl₃, TiCl₄) in the presence of a proton source (co-initiator) such as water or an alcohol. The initiator abstracts a counter-ion from the Lewis acid, generating a proton that adds to the exocyclic double bond of the monomer. This forms a tertiary carbocation, which is relatively stable.

Propagation: The carbocationic chain end then attacks the double bond of another monomer molecule, adding it to the growing polymer chain and regenerating the carbocation at the new chain end.

Termination and Chain Transfer: Termination can occur through various mechanisms, including recombination with a counter-ion, or reaction with impurities. Chain transfer to monomer, solvent, or other agents can also limit the molecular weight of the resulting polymer.

A related monomer, methylenecyclohexane, upon treatment with a strong acid, can isomerize to the more stable 1-methylcyclohexene.[4] This highlights the importance of carefully controlling reaction conditions to favor polymerization over isomerization.

Anionic and Radical Polymerization

For the structurally similar monomer 1-methylenecyclohexene-2, it has been reported that anionic and free-radical initiators do not induce polymerization.[3] This is likely due to the electron-donating nature of the alkyl substituents, which do not favor the formation of a stable carbanion or a radical intermediate at the propagating chain end. Therefore, these methods are not recommended for the polymerization of this compound.

Experimental Protocols

The following protocols are based on established methods for the cationic polymerization of related cyclic olefins and should be adapted and optimized for this compound.

Materials and Equipment
  • Monomer: this compound (purified by distillation over a suitable drying agent like CaH₂)

  • Initiator: Lewis acid (e.g., TiCl₄, AlCl₃, BF₃·OEt₂)

  • Co-initiator: Protogen (e.g., H₂O, tert-butyl chloride)

  • Solvent: Anhydrous, non-polar solvent (e.g., dichloromethane (B109758), hexane, toluene)

  • Quenching Agent: Methanol (B129727) or ethanol

  • Glassware: Schlenk line apparatus, oven-dried glassware

  • Characterization Equipment: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 1: Cationic Polymerization using TiCl₄

This protocol is adapted from methodologies used for the polymerization of other cyclic olefins.

1. Preparation:

  • Thoroughly dry all glassware in an oven at >120 °C overnight and assemble under an inert atmosphere (N₂ or Ar).
  • Prepare a stock solution of the initiator (e.g., 0.1 M TiCl₄ in anhydrous dichloromethane).

2. Polymerization:

  • In a Schlenk flask, dissolve the purified this compound in anhydrous dichloromethane to a desired concentration (e.g., 1 M).
  • Cool the monomer solution to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
  • Add the co-initiator (if required) to the monomer solution.
  • Slowly add the initiator solution dropwise to the stirred monomer solution.
  • Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours). The progress can be monitored by taking aliquots and analyzing monomer conversion by Gas Chromatography (GC).

3. Termination and Isolation:

  • Quench the polymerization by adding an excess of cold methanol.
  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).
  • Isolate the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.

4. Characterization:

  • Determine the molecular weight and molecular weight distribution (Đ) of the polymer by GPC.
  • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
  • Verify the functional groups using FTIR spectroscopy.

Data Presentation

Quantitative data from polymerization experiments should be systematically recorded to allow for comparison and optimization of reaction conditions.

EntryInitiator[Monomer] (M)[Initiator] (mM)Temperature (°C)Time (h)Yield (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
1TiCl₄1.010-782Data not availableData not availableData not available
2AlCl₃1.010-204Data not availableData not availableData not available
3BF₃·OEt₂0.5501Data not availableData not availableData not available

Visualizations

Cationic Polymerization Mechanism of this compound

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H⁺) Monomer This compound Initiator->Monomer Attack on double bond Carbocation Tertiary Carbocation Monomer->Carbocation Forms Growing_Chain Propagating Carbocation New_Monomer Monomer Growing_Chain->New_Monomer Addition of monomer Elongated_Chain Elongated Carbocation New_Monomer->Elongated_Chain Regenerates carbocation Elongated_Chain->Growing_Chain n times Termination_Agent Termination Agent (e.g., Counter-ion, H₂O) Elongated_Chain->Termination_Agent Reaction with Final_Polymer Poly(this compound) Termination_Agent->Final_Polymer Forms

Caption: Cationic polymerization mechanism.

Experimental Workflow for Cationic Polymerizationdot

experimental_workflow Start Start: Inert Atmosphere Setup Monomer_Prep Prepare Monomer Solution in Anhydrous Solvent Start->Monomer_Prep Cooling Cool Monomer Solution to Reaction Temperature Monomer_Prep->Cooling Initiation Add Initiator Solution Cooling->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Quenching Quench Reaction with Methanol Polymerization->Quenching Precipitation Precipitate Polymer in Non-solvent Quenching->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, FTIR) Isolation->Characterization End End Characterization->End

References

Application Notes and Protocols for 1-Methyl-2-methylenecyclohexane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methyl-2-methylenecyclohexane as a monomer for the synthesis of novel polymers. This document details the viable polymerization methods, provides generalized experimental protocols, and outlines the potential properties and applications of the resulting polymer, poly(this compound).

Introduction

This compound is a cyclic olefin monomer with the potential for producing polymers with unique properties. The exocyclic double bond and the methyl-substituted cyclohexane (B81311) ring influence its reactivity and the characteristics of the resulting polymer. Research has indicated that this compound can be effectively polymerized using cationic and Ziegler-Natta catalysts. In contrast, polymerization attempts using anionic and free-radical initiators have been reported to be unsuccessful. The resulting polymer, poly(this compound), is a saturated hydrocarbon polymer with a repeating unit incorporated into the main chain, which may offer interesting thermal and mechanical properties for various applications, including specialty plastics and materials for drug delivery systems.

Monomer Properties

A thorough understanding of the monomer's properties is essential for designing polymerization experiments and for the characterization of the resulting polymers.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
IUPAC Name 1-methyl-2-methylidenecyclohexane
CAS Number 2808-75-5
Appearance Colorless liquid (typical for similar compounds)
Boiling Point Not readily available
Density Not readily available

Polymerization Methods

The polymerization of this compound is primarily achieved through two main pathways: Cationic Polymerization and Ziegler-Natta Polymerization.

Cationic polymerization is a suitable method for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating species. The methyl group in this compound facilitates the formation of a stable tertiary carbocation upon initiation, making it amenable to this polymerization technique.

Diagram of Cationic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., Lewis Acid) M This compound I->M Activation Cation Initiated Monomer (Carbocation) M->Cation Forms Carbocation M2 This compound Cation->M2 Monomer Addition Pn Propagating Chain (P+) M2->Pn Forms Propagating Chain M_n n Monomers Pn->M_n Monomer Addition Pn_plus_1 Longer Propagating Chain (P+) M_n->Pn_plus_1 Chain Growth T Termination Agent (e.g., Methanol) Pn_plus_1->T Reaction with Termination Agent Polymer Poly(this compound) T->Polymer Quenching

Caption: Cationic polymerization of this compound.

Ziegler-Natta catalysts, which are coordination catalysts typically composed of a transition metal compound and an organoaluminum co-catalyst, are also effective for the polymerization of this compound. This method can sometimes offer better control over the polymer's microstructure.

Diagram of Ziegler-Natta Polymerization Workflow

G cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_workup Termination and Work-up TiCl4 Titanium Tetrachloride (TiCl₄) Catalyst_mix Formation of Active Catalyst Species TiCl4->Catalyst_mix AlEt3 Triethylaluminum (B1256330) (Al(C₂H₅)₃) AlEt3->Catalyst_mix Solvent_cat Anhydrous Solvent Solvent_cat->Catalyst_mix Monomer_add Addition of This compound Catalyst_mix->Monomer_add Initiation Polymerization Polymer Chain Growth on Catalyst Surface Monomer_add->Polymerization Propagation Termination Termination Polymerization->Termination Addition of Methanol (B129727) Filtration Filtration Termination->Filtration Isolation Washing Washing with Methanol/HCl and Methanol Filtration->Washing Purification Drying Drying under Vacuum Washing->Drying Final Step Final_Polymer Poly(this compound) Drying->Final_Polymer Yields

Caption: Ziegler-Natta polymerization of this compound.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound based on established methods for structurally similar monomers. Researchers should optimize these conditions for their specific experimental setup and objectives.

Materials:

  • This compound (purified and dried)

  • Lewis Acid Initiator (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous Solvent (e.g., toluene, dichloromethane)

  • Methanol (for termination)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk line and appropriate glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and maintain a positive pressure of inert gas.

  • Monomer and Solvent Addition: Transfer the anhydrous solvent to the flask via cannula, followed by the purified this compound. Cool the solution to the desired reaction temperature (e.g., -78°C to 0°C).

  • Initiator Preparation: In a separate dry and inert atmosphere, prepare a stock solution of the Lewis acid initiator in the anhydrous solvent.

  • Initiation: Slowly add the initiator solution to the vigorously stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours).

  • Termination: Quench the polymerization by adding an excess of cold methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

Materials:

  • This compound (purified and dried)

  • Titanium Tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous Solvent (e.g., heptane, toluene)

  • Methanol (for termination)

  • Hydrochloric Acid (for catalyst residue removal)

  • Nitrogen or Argon gas

  • Schlenk line and appropriate glassware

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the anhydrous solvent and cool to 0°C. Add TiCl₄ to the solvent, followed by the slow, dropwise addition of triethylaluminum to form the active catalyst precipitate. The molar ratio of Al to Ti is a critical parameter to optimize (e.g., 2:1 to 5:1).

  • Monomer Addition: Add the purified this compound to the catalyst slurry.

  • Polymerization: Carry out the reaction at a controlled temperature (e.g., 25-70°C) for several hours.

  • Termination and Work-up: Terminate the polymerization by adding methanol.

  • Polymer Isolation and Purification: Isolate the polymer by filtration. Wash the polymer extensively with a mixture of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Data Presentation

Specific quantitative data for the polymerization of this compound is not extensively available in public literature. The following tables are templates to guide researchers in presenting their experimental results. The expected ranges are based on the polymerization of similar cyclic olefins.

Table 1: Cationic Polymerization of this compound (Illustrative)

EntryInitiator[Monomer]:[Initiator]Temperature (°C)Time (h)Monomer Conversion (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
1AlCl₃100:1-302Data to be determinedData to be determinedData to be determined
2BF₃·OEt₂100:1-302Data to be determinedData to be determinedData to be determined
3AlCl₃200:104Data to be determinedData to be determinedData to be determined

Table 2: Ziegler-Natta Polymerization of this compound (Illustrative)

EntryCatalyst SystemAl:Ti RatioTemperature (°C)Time (h)Polymer Yield (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
1TiCl₄/Al(C₂H₅)₃2:1504Data to be determinedData to be determinedData to be determined
2TiCl₄/Al(C₂H₅)₃3:1504Data to be determinedData to be determinedData to be determined
3TiCl₄/Al(C₂H₅)₃3:1702Data to be determinedData to be determinedData to be determined

Polymer Characterization

The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and structure.

  • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and investigate the polymerization mechanism (e.g., 1,2-addition vs. potential rearrangements).

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the polymer and confirm the absence of monomer.

  • Thermal Analysis (DSC, TGA): To determine the glass transition temperature (Tg), melting point (Tm, if crystalline), and thermal stability of the polymer.

Potential Applications

While specific applications for poly(this compound) are yet to be extensively explored, its properties as a polyolefin suggest potential uses in areas such as:

  • Specialty Plastics: As a homopolymer or copolymer for applications requiring specific thermal or mechanical properties.

  • Drug Delivery: The hydrophobic nature of the polymer makes it a candidate for use in controlled-release drug formulations, potentially as a component of microparticles or nanoparticles.

  • Coatings and Adhesives: The polymer may find use in formulations for coatings and adhesives where its hydrocarbon nature could be advantageous.

Conclusion

The polymerization of this compound via cationic and Ziegler-Natta methods presents an opportunity to synthesize novel polyolefins. The protocols and information provided in these application notes serve as a foundational guide for researchers. Further investigation and optimization of reaction conditions are necessary to fully elucidate the structure-property relationships of poly(this compound) and to explore its potential in various scientific and industrial applications.

Application of 1-Methyl-2-methylenecyclohexane and its Isomeric Scaffold in Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-Methyl-2-methylenecyclohexane is not directly utilized in fragrance applications, its more stable isomer, 1-methylcyclohexene, serves as a valuable precursor in the synthesis of various fragrance compounds.[1][2] The methylcyclohexane (B89554) scaffold is a key structural motif in a range of molecules exhibiting diverse and desirable olfactory properties, from fruity and floral to woody and sweet notes.[3][4] This document provides detailed application notes on the utility of the methylcyclohexane framework in fragrance chemistry and presents protocols for the synthesis of the key intermediate, 1-methylcyclohexene. Furthermore, it elucidates the fundamental mechanism of odor perception through the olfactory signaling pathway.

Application Notes

The Methylcyclohexane Scaffold in Fragrance Chemistry

The six-membered carbocyclic ring of cyclohexane (B81311) provides a robust and versatile platform for the synthesis of fragrance ingredients. The introduction of a methyl group and further functionalization allows for the fine-tuning of a molecule's volatility, polarity, and stereochemistry, all of which are critical determinants of its odor profile. The double bond in 1-methylcyclohexene offers a reactive handle for a variety of chemical transformations, enabling the creation of a diverse library of derivatives.[5] Reactions such as epoxidation, hydroboration-oxidation, and ozonolysis can convert the simple alkene into more complex molecules like alcohols, ketones, and aldehydes, which are often the basis of pleasant aromas.[5]

Olfactory Profile of Methylcyclohexane Derivatives

A notable class of fragrance molecules derived from the methylcyclohexane scaffold are the methyl cyclohexane carboxylates. These esters are known for their predominantly fruity and sweet aromas, with some exhibiting floral and menthol-like nuances.[3][4] The specific odor characteristics are influenced by the nature of the ester group and the substitution pattern on the cyclohexane ring.[4]

Protocols

Synthesis of 1-Methylcyclohexene

1-Methylcyclohexene is a key intermediate that can be synthesized through several routes. The two most common laboratory-scale methods are the acid-catalyzed dehydration of 2-methylcyclohexanol (B165396) and the base-induced elimination of a 1-halo-1-methylcyclohexane.[1][2]

Method 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This method proceeds via an E1 elimination mechanism. The alcohol is protonated by a strong acid, followed by the loss of water to form a carbocation, which then eliminates a proton to form the alkene.[1]

Experimental Protocol:

  • In a round-bottom flask, combine 2-methylcyclohexanol with a catalytic amount of a strong acid such as 85% phosphoric acid or concentrated sulfuric acid.[1]

  • Assemble a distillation apparatus, for instance, using a Hickman still head.[1]

  • Heat the mixture to drive the dehydration reaction and distill the alkene products as they are formed.[1]

  • Collect the distillate, which will be a mixture of 1-methylcyclohexene and 3-methylcyclohexene.

  • Purify the product by washing the distillate with water to remove residual acid, followed by a wash with a 10% sodium hydroxide (B78521) solution to neutralize any remaining acid.[1]

  • A final wash with saturated sodium chloride solution (brine) is performed to remove water-soluble impurities.[1]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or calcium chloride.[1]

  • The final product can be further purified by fractional distillation.

Method 2: Base-Induced Elimination from 1-Bromo-1-methylcyclohexane (B3058953)

This synthesis follows an E2 (bimolecular elimination) mechanism, where a strong, non-bulky base abstracts a proton from a carbon adjacent to the leaving group, leading to the simultaneous formation of a double bond and departure of the bromide ion.[2]

Experimental Protocol:

  • Dissolve 1-bromo-1-methylcyclohexane in a suitable anhydrous alcohol solvent, such as ethanol.[2]

  • Add a strong base, like sodium ethoxide, to the solution.[2]

  • Reflux the reaction mixture to promote the elimination reaction.[6]

  • After the reaction is complete, cool the solution and filter off any precipitated salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-methylcyclohexene.[6]

Data Presentation

Synthesis MethodStarting MaterialReagents/CatalystSolventTemperature (°C)Typical Yield (%)Ref.
Acid-Catalyzed Dehydration2-MethylcyclohexanolH₃PO₄ / H₂SO₄-Distillation-[1]
Base-Induced Elimination1-Bromo-1-methylcyclohexaneSodium EthoxideEthanolReflux (78)82[2][6]

Experimental Workflow

Synthesis_Workflow cluster_method1 Method 1: Acid-Catalyzed Dehydration cluster_method2 Method 2: Base-Induced Elimination A1 2-Methylcyclohexanol A2 Add H₃PO₄ / H₂SO₄ A1->A2 A3 Heat & Distill A2->A3 A4 Purification (Wash & Dry) A3->A4 A5 1-Methylcyclohexene A4->A5 B1 1-Bromo-1-methylcyclohexane B2 Add Sodium Ethoxide in Ethanol B1->B2 B3 Reflux B2->B3 B4 Purification (Filter & Distill) B3->B4 B5 1-Methylcyclohexene B4->B5

Caption: Experimental workflows for the synthesis of 1-methylcyclohexene.

Mechanism of Odor Perception

The Olfactory Signaling Pathway

The sense of smell is initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity.[7][8] This interaction triggers a signal transduction cascade that converts the chemical signal into an electrical signal that is sent to the brain.[9] The key steps are as follows:

  • Odorant Binding : An odorant molecule binds to a specific G-protein-coupled receptor (GPCR) known as an olfactory receptor (OR).[5][6]

  • G-Protein Activation : This binding event causes a conformational change in the OR, which in turn activates an associated G-protein, specifically the Gαolf subtype.[2][10]

  • Adenylyl Cyclase Activation : The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase type III.[5][7]

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in the intracellular concentration of this second messenger.[6][9]

  • Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels.[5][7]

  • Cation Influx and Depolarization : The opening of CNG channels allows for the influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell, causing an initial depolarization of the neuron's membrane.[9][11]

  • Signal Amplification : The influx of Ca²⁺ ions further amplifies the signal by opening calcium-activated chloride (Cl⁻) channels. Due to a high intracellular chloride concentration in OSNs, the opening of these channels results in an efflux of Cl⁻, further depolarizing the cell.[11]

  • Action Potential Generation : If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed.[9]

Olfactory_Signaling_Pathway Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf Protein OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC CNG_channel CNG Channel cAMP->CNG_channel Opens Cations Na⁺, Ca²⁺ Influx CNG_channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Causes Ca_channel Ca²⁺-activated Cl⁻ Channel Cations->Ca_channel Opens Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers Cl_efflux Cl⁻ Efflux Ca_channel->Cl_efflux Cl_efflux->Depolarization Enhances

Caption: The olfactory signal transduction cascade.

References

Application Notes and Protocols: The Use of 1-Methyl-2-methylenecyclohexane Derivatives in the Asymmetric Total Synthesis of (+)-Eremophilenolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of complex natural products with high stereocontrol is a significant challenge in organic chemistry and drug development. Chiral cyclohexane (B81311) derivatives serve as versatile building blocks for the construction of these intricate molecular architectures. This document details the application of a 1-methyl-2-methylenecyclohexane surrogate in the asymmetric total synthesis of (+)-eremophilenolide, a naturally occurring sesquiterpene lactone. The key strategy involves an enantioselective alkylation of a cyclohexenone derivative to establish the crucial stereochemistry early in the synthetic route.

Core Application: Asymmetric Synthesis of (+)-Eremophilenolide

The total synthesis of (+)-eremophilenolide highlights the strategic use of a chiral substituted cyclohexenone, which can be conceptually derived from a this compound framework. The synthesis establishes the absolute configuration at a key stereocenter which dictates the stereochemical outcome of subsequent transformations.

Overall Synthetic Strategy:

The synthesis commences with the enantioselective alkylation of cyclohexenone to introduce a chiral side chain. This is followed by the construction of the cis-fused decalin ring system and subsequent elaboration of the lactone moiety to afford the target natural product, (+)-eremophilenolide.[1]

Diagram of the Synthetic Workflow for (+)-Eremophilenolide:

G start Cyclohexenone hydrazone Hydrazone Formation (SAMP) start->hydrazone alkylation Enantioselective Alkylation (LDA, 4-bromo-1-butene) hydrazone->alkylation hydrolysis Hydrolysis (MeI, HCl) alkylation->hydrolysis enone Chiral Enone Intermediate ((S)-2-(but-3-en-1-yl)-3-methylcyclohex-2-en-1-one) hydrolysis->enone annulation Butenylcyclohexenol Annulation enone->annulation cis_decalin cis-Decalin System Construction annulation->cis_decalin furanone 2-Furanone Unit Construction (α-epoxyketone-ynamine reaction) cis_decalin->furanone end (+)-Eremophilenolide furanone->end

Caption: Synthetic workflow for the total synthesis of (+)-Eremophilenolide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the initial steps in the synthesis of (+)-eremophilenolide, demonstrating the efficiency and stereocontrol of the process.[1]

StepStarting MaterialProductReagents and ConditionsYield (%)Optical Yield (%)
Hydrazone FormationCyclohexenoneHydrazone intermediate(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)94-
Enantioselective Alkylation & HydrolysisHydrazone intermediate(S)-2-(but-3-en-1-yl)-cyclohex-2-en-1-one1. LDA, 4-bromo-1-butene (B139220), -95 °C2. MeI, HCl26 (from cyclohexenone)89
Total SynthesisCyclohexenone(+)-EremophilenolideMulti-step synthesis7-
Total Synthesis from Chiral EnoneChiral Enone Intermediate(+)-EremophilenolideMulti-step synthesis27-

Experimental Protocols

1. Preparation of the Chiral Hydrazone from Cyclohexenone:

  • Objective: To prepare the chiral hydrazone intermediate for subsequent enantioselective alkylation.

  • Procedure: A solution of cyclohexenone and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in a suitable solvent is refluxed with azeotropic removal of water. The reaction progress is monitored until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude hydrazone, which is used in the next step without further purification.

  • Yield: 94%[1]

2. Enantioselective Alkylation and Hydrolysis to the Chiral Enone:

  • Objective: To introduce the butenyl side chain stereoselectively at the α'-position of the cyclohexenone core.

  • Procedure:

    • The chiral hydrazone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

    • A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred to form the corresponding lithiated species.

    • The reaction is then cooled further to -95 °C, and 4-bromo-1-butene is added. The mixture is stirred for several hours at this temperature.

    • The reaction is quenched, and the crude alkylated hydrazone is subjected to hydrolysis.

    • Hydrolysis is achieved by treatment with methyl iodide followed by aqueous HCl.

    • The crude product is purified by preparative thin-layer chromatography (TLC) to afford the chiral enone, (S)-2-(but-3-en-1-yl)-cyclohex-2-en-1-one.

  • Yield: 26% overall from cyclohexenone.[1]

  • Optical Yield: 89%[1]

Note: Minimizing racemization is critical. The hydrolysis of the hydrazone should be performed rapidly, and the purified chiral enone should be used in the subsequent steps as soon as possible.[1]

Logical Relationship Diagram: Stereocontrol

The stereochemical outcome of the entire synthesis is dependent on the initial enantioselective alkylation step. This relationship can be visualized as follows:

G A Chiral Auxiliary (SAMP) B Enantioselective Alkylation A->B directs C Formation of (S)-enantiomer of the enone B->C establishes D Stereochemistry of subsequent intermediates C->D controls E Absolute configuration of (+)-Eremophilenolide D->E determines

Caption: Logical flow of stereochemical control in the synthesis.

This application note demonstrates a key synthetic strategy where a chiral this compound surrogate, in the form of a stereoselectively substituted cyclohexenone, is employed for the total synthesis of the natural product (+)-eremophilenolide. The detailed protocols and quantitative data provide a valuable resource for researchers in natural product synthesis and drug development, showcasing a practical approach to achieving high levels of stereocontrol in complex molecule synthesis.

References

Application Note: High-Throughput Analysis of 1-Methyl-2-methylenecyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 1-Methyl-2-methylenecyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including fragrance chemistry and as a potential biomarker. The described protocol outlines sample preparation, GC-MS instrument parameters, and data analysis, providing a comprehensive guide for researchers. The methodology is tailored for high-throughput screening and accurate quantification in complex matrices.

Introduction

This compound (C₈H₁₄, Molar Mass: 110.1968 g/mol ) is a cyclic alkene that can be found in various natural and synthetic samples.[1][2] Accurate and reliable analytical methods are essential for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds due to its high separation efficiency and sensitive, specific detection.[3] This application note provides a detailed protocol for the GC-MS analysis of this compound, suitable for both qualitative identification and quantitative measurements.

Experimental Protocols

Sample Preparation (Liquid Extraction)

Proper sample preparation is crucial for accurate and reproducible results. The goal is to efficiently extract this compound from the sample matrix and remove potential interferences.

  • Solvent Selection: Choose a high-purity volatile organic solvent such as pentane, hexane, or ethyl acetate.

  • Extraction Procedure:

    • Accurately weigh 100-200 mg of the homogenized sample into a clean centrifuge tube.[3]

    • Add 1.5 mL of the selected organic solvent.

    • If quantitative analysis is required, add a suitable internal standard (e.g., n-tridecane).[3]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.[3]

    • Centrifuge the sample to pellet any solid material.[3]

    • Carefully transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.[3]

  • Filtration: If the extract contains fine particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and analytical goals.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B or equivalent[3]
Mass Spectrometer Agilent 5977A or equivalent[3]
GC Column Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]
Inlet Temperature 250 °C[3]
Injection Mode Split (e.g., 50:1 for high concentrations) or Splitless (for trace analysis)[4]
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes. Ramp to 190 °C at a rate of 3 °C/min. Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.[3]
MS Transfer Line Temp. 280 °C[3]
Ion Source Temperature 230 °C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Mass Range m/z 40-500[3]
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis: Mass Spectrum

The identity of this compound can be confirmed by its characteristic mass spectrum obtained through electron ionization. The fragmentation pattern provides a unique fingerprint for the compound. The mass spectrum for this compound is available in the NIST WebBook.[1]

Table 1: Characteristic Mass Fragments of this compound

m/z Relative Intensity (%) Plausible Fragment Ion
110~20[C₈H₁₄]⁺ (Molecular Ion)
95~100[C₇H₁₁]⁺ (Loss of CH₃)
81~60[C₆H₉]⁺
67~75[C₅H₇]⁺
55~40[C₄H₇]⁺

Data is illustrative and based on typical fragmentation patterns. The base peak is observed at m/z 95, corresponding to the loss of a methyl group.

Quantitative Analysis: Calibration Curve

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound at known concentrations. The peak area of a characteristic ion (quantifier ion, e.g., m/z 95) is plotted against the concentration.

Table 2: Illustrative Calibration Data for this compound

Concentration (µg/mL) Peak Area (m/z 95)
0.115,234
0.578,910
1.0155,678
5.0798,456
10.01,601,234
Correlation Coefficient (r²) 0.9995

This data is for illustrative purposes. A new calibration curve must be generated for each batch of samples.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Solvent Add Organic Solvent & Internal Standard Sample->Solvent Vortex Vortex Mix Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Vial Autosampler Vial Supernatant->Vial GC_Injector GC Injection Vial->GC_Injector GC_Column Chromatographic Separation GC_Injector->GC_Column MS_Ionization Electron Ionization (EI) GC_Column->MS_Ionization MS_Analyzer Mass Analyzer MS_Ionization->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum Identification Chromatogram->Mass_Spectrum Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Mass_Spectrum->Report Quantification->Report

Caption: Experimental Workflow for GC-MS Analysis.

Data_Analysis_Logic cluster_raw_data Raw Data Acquisition cluster_processing Data Processing Steps cluster_results Results Interpretation RawData GC-MS Raw Data File Peak_Detection Peak Detection in TIC RawData->Peak_Detection Spectral_Deconvolution Spectral Deconvolution Peak_Detection->Spectral_Deconvolution Quantitative_Analysis Quantitative Analysis (Peak Area vs. Calibration Curve) Peak_Detection->Quantitative_Analysis Library_Search Mass Spectral Library Search (e.g., NIST) Spectral_Deconvolution->Library_Search Qualitative_ID Qualitative Identification (Compound Name, RT) Library_Search->Qualitative_ID Final_Concentration Final Concentration Calculation Qualitative_ID->Final_Concentration Quantitative_Analysis->Final_Concentration

Caption: Logical Flow of GC-MS Data Analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol is suitable for a wide range of applications, from quality control in the fragrance industry to research in drug development and environmental analysis. The combination of chromatographic separation and mass spectrometric detection allows for confident identification and accurate quantification of the target analyte in various sample matrices.

References

Application Notes and Protocols for the NMR Spectroscopy of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 1-Methyl-2-methylenecyclohexane, a valuable intermediate in organic synthesis. The following sections detail the expected ¹H and ¹³C NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a logical workflow for spectral analysis.

Introduction

This compound is a substituted cycloalkane of interest in various fields of chemical research, including natural product synthesis and medicinal chemistry. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this and related molecules. Understanding the characteristic chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra is crucial for unambiguous identification and characterization.

Predicted NMR Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, methylene (B1212753), and methine protons. The olefinic protons of the exocyclic methylene group are diastereotopic and will appear as two distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
=CH₂ (Ha)~4.7 - 4.9Singlet (or narrow multiplet)
=CH₂ (Hb)~4.6 - 4.8Singlet (or narrow multiplet)
-CH₂- (allylic, C6)~2.1 - 2.3Multiplet
-CH- (C1)~2.0 - 2.2Multiplet
-CH₂- (C3, C5)~1.4 - 1.8Multiplet
-CH₂- (C4)~1.2 - 1.5Multiplet
-CH₃~1.1Singlet

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides a clear count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (=C<)~150
=CH₂~106
C1 (-CH-)~35 - 45
C6 (-CH₂-)~30 - 40
C3 (-CH₂-)~25 - 35
C5 (-CH₂-)~25 - 35
C4 (-CH₂-)~20 - 30
-CH₃~20 - 25

Experimental Protocols

Precise and reproducible NMR data acquisition relies on meticulous sample preparation and appropriate instrument parameters.

Protocol 1: Sample Preparation for a Volatile Organic Compound

Given that this compound is a volatile organic compound, special care must be taken during sample preparation to minimize evaporation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Septum-sealed cap for the NMR tube

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter, filter the solution directly into a clean, dry 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Capping: Immediately cap the NMR tube with a septum-sealed cap to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

ParameterValue
Pulse Programzg30 (or equivalent)
SolventCDCl₃
Temperature298 K
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Protocol 3: ¹³C NMR Data Acquisition

Instrument: 100 MHz (or higher) NMR Spectrometer

Parameters:

ParameterValue
Pulse Programzgpg30 (or equivalent with proton decoupling)
SolventCDCl₃
Temperature298 K
Number of Scans1024 (or more for dilute samples)
Relaxation Delay2.0 s
Acquisition Time1.5 s
Spectral Width240 ppm

Logical Workflow for Spectral Analysis

A systematic approach is essential for the accurate interpretation of the NMR spectra of this compound. The following workflow outlines the key steps in this process.

LogicalWorkflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis prep Prepare Sample (Protocol 1) acquire_h1 Acquire ¹H NMR Spectrum (Protocol 2) prep->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum (Protocol 3) prep->acquire_c13 process_h1 Process ¹H Spectrum (FT, Phasing, Baseline Correction) acquire_h1->process_h1 process_c13 Process ¹³C Spectrum (FT, Phasing, Baseline Correction) acquire_c13->process_c13 assign_h1 Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) process_h1->assign_h1 assign_c13 Assign ¹³C Signals (Chemical Shift) process_c13->assign_c13 correlate Correlate ¹H and ¹³C Data (e.g., using HSQC/HMBC if acquired) assign_h1->correlate assign_c13->correlate structure Confirm Structure of this compound correlate->structure

Caption: Workflow for NMR analysis of this compound.

This structured approach, combining careful sample preparation, appropriate data acquisition, and systematic analysis, will enable researchers to confidently identify and characterize this compound. For more complex structural problems or in the case of isomeric mixtures, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended for unambiguous assignments.

Application Note: Identification of 1-Methyl-2-methylenecyclohexane using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of 1-Methyl-2-methylenecyclohexane using Fourier Transform Infrared (FTIR) spectroscopy. The document outlines the characteristic infrared absorption bands of the target molecule and provides a comprehensive experimental protocol for acquiring high-quality IR spectra using the Attenuated Total Reflectance (ATR) technique.

Introduction

This compound is a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the identification of organic molecules by probing their vibrational modes. The specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, providing a unique spectral "fingerprint." This note details the expected IR absorption frequencies for this compound, facilitating its unambiguous identification.

Molecular Structure and Key Functional Groups

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the IR spectrum:

  • Alkane C-H bonds: Present in the methyl group and the cyclohexane (B81311) ring (sp³ hybridized carbons).

  • Alkene =C-H bond: Present in the exocyclic methylene (B1212753) group (sp² hybridized carbon).

  • Carbon-Carbon double bond (C=C): The exocyclic double bond.

  • Carbon-Carbon single bonds (C-C): Within the cyclohexane ring.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound, based on data from the NIST Gas-Phase IR Spectrum and established correlations for functional group absorptions.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3075=C-H StretchAlkene (exo-methylene)Medium
2962-2853C-H StretchAlkane (cyclohexyl and methyl)Strong
~1651C=C StretchAlkene (exo-methylene)Medium
~1450CH₂ Scissoring (Bending)Alkane (cyclohexyl)Medium
~1375CH₃ Symmetric BendingAlkane (methyl)Weak
~888=CH₂ Out-of-Plane Bending (Wag)Alkene (exo-methylene)Strong

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes the procedure for obtaining an IR spectrum of a liquid sample, such as this compound, using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

4.1. Materials and Equipment

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Sample of this compound

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

4.2. Instrument Setup

  • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be automatically subtracted from the sample spectrum.

  • Set the desired spectral range, typically from 4000 to 400 cm⁻¹.

  • Select an appropriate resolution, such as 4 cm⁻¹.

  • Set the number of scans to be co-added to improve the signal-to-noise ratio (e.g., 16 or 32 scans).

4.3. Sample Analysis

  • Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Initiate the sample scan.

  • Once the measurement is complete, the resulting spectrum will be displayed.

4.4. Post-Analysis

  • Thoroughly clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

  • Perform another background scan to ensure the crystal is clean before analyzing the next sample.

  • Process the acquired spectrum as needed (e.g., baseline correction, peak picking).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for identifying this compound using ATR-FTIR spectroscopy.

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply this compound to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks compare_data Compare with Reference Data identify_peaks->compare_data end End compare_data->end

Caption: Workflow for the identification of this compound via ATR-FTIR.

Conclusion

Infrared spectroscopy is a powerful and straightforward technique for the structural elucidation of this compound. The characteristic absorption bands corresponding to the alkene and alkane moieties provide a unique spectral signature for its identification. The provided ATR-FTIR protocol offers a reliable method for obtaining high-quality spectra for routine analysis in research and industrial settings.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Methyl-2-methylenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes include the Wittig reaction using 1-methylcyclohexanone, the Cope elimination of N,N-dimethyl-(1-methylcyclohexyl)methanamine N-oxide, and the dehydration of 1-methylcyclohexanemethanol. Each method offers distinct advantages and challenges regarding yield, stereoselectivity, and reaction conditions.

Q2: A major byproduct of my synthesis is 1-methylcyclohexene. Why does this happen and how can I minimize it?

A2: The formation of the endocyclic alkene, 1-methylcyclohexene, is a common issue as it is often the thermodynamically more stable isomer compared to the desired exocyclic product, this compound. Minimizing its formation depends on the chosen synthetic route. For instance, in dehydration reactions, using milder conditions and less acidic catalysts can favor the kinetic exocyclic product. Methods like the Wittig and Cope elimination are generally more selective for the exocyclic isomer.

Q3: How can I effectively purify the final this compound product?

A3: Purification is typically achieved by fractional distillation. Given that the boiling point of this compound is close to that of potential isomeric byproducts like 1-methylcyclohexene, an efficient fractional distillation column is crucial for achieving high purity.[1] Column chromatography on silica (B1680970) gel can also be employed for smaller-scale purifications.

Troubleshooting Guides by Synthesis Method

Method 1: Wittig Reaction

The Wittig reaction is a reliable method for forming the exocyclic double bond by reacting 1-methylcyclohexanone with a methylidene phosphorane (e.g., methyltriphenylphosphonium (B96628) bromide and a strong base).[2][3]

Q: My Wittig reaction yield for this compound is lower than expected. What are the potential causes?

A: Several factors can contribute to low yields in this reaction:

  • Inactive Ylide: The phosphonium (B103445) ylide is moisture- and air-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The base used to generate the ylide (like n-butyllithium or sodium hydride) must be fresh and potent.[3]

  • Steric Hindrance: 1-methylcyclohexanone is a sterically hindered ketone. This can slow down the reaction rate. Consider increasing the reaction time or using a less sterically hindered base.

  • Side Reactions: The strong base used to form the ylide can also deprotonate the α-protons of the ketone, leading to self-condensation or other side reactions. Adding the ketone slowly to the pre-formed ylide at a low temperature can mitigate this.

  • Difficult Workup: The byproduct, triphenylphosphine (B44618) oxide, can sometimes complicate purification. Proper extraction and crystallization or chromatography are necessary for its removal.

Q: How can I ensure the complete formation of the phosphonium ylide?

A: The formation of the deep orange or yellow color of the ylide is a good visual indicator of its generation. Use a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous, aprotic solvent such as THF or DMSO.[2][3] When using NaH, ensure it is washed with dry pentane (B18724) to remove any mineral oil, which can interfere with the reaction.[2]

Method 2: Cope Elimination

The Cope elimination is a thermal, syn-elimination of a tertiary amine N-oxide.[4][5] It is known for its high regioselectivity, typically favoring the Hofmann product, which in this case is the desired exocyclic alkene.[6]

Q: I am attempting the Cope elimination, but the reaction is not proceeding or the yield is poor. What could be wrong?

A: Common issues with the Cope elimination include:

  • Incomplete N-oxide Formation: The precursor tertiary amine must be effectively oxidized to the N-oxide using an oxidant like hydrogen peroxide or m-CPBA.[7] Ensure sufficient oxidant is used and the reaction goes to completion before attempting the thermal elimination.

  • Insufficient Heat: The elimination step is thermally driven and requires heating.[4] The required temperature can vary, but it is often in the range of 100-160°C.[7]

  • Incorrect Stereochemistry: The Cope elimination proceeds via a five-membered cyclic transition state requiring a syn-periplanar arrangement of the β-hydrogen and the N-oxide group.[6] While typically not an issue for this substrate, severe steric constraints could disfavor the required conformation.

  • Solvent Effects: The reaction rate can be influenced by the solvent. Aprotic polar solvents can significantly accelerate the reaction.[8]

Method 3: Dehydration of 1-Methylcyclohexanemethanol

This method involves the acid-catalyzed dehydration of the precursor alcohol. However, it is prone to rearrangement and the formation of the more stable endocyclic alkene.

Q: My dehydration reaction is producing almost exclusively 1-methylcyclohexene instead of the target exomethylene product. How can I improve selectivity?

A: This is the primary challenge with this method, as the reaction likely proceeds through an E1 mechanism involving a carbocation intermediate that favors the formation of the more substituted Zaitsev product (1-methylcyclohexene).[1][9]

  • Use a Milder Dehydrating Agent: Strong acids like sulfuric or phosphoric acid strongly favor the Zaitsev product. Consider using alternative, milder methods that avoid carbocation formation, such as converting the alcohol to a better leaving group (e.g., a tosylate) followed by elimination with a bulky, non-nucleophilic base (E2 mechanism).[10]

  • Pyrolysis of an Ester: Another approach is to convert the alcohol to an acetate (B1210297) or xanthate ester and then perform a pyrolysis reaction (e.g., Chugaev elimination), which proceeds through a syn-elimination mechanism and can favor the formation of the less substituted alkene.[10]

Quantitative Data Summary

The table below summarizes typical reaction conditions and yields for different synthetic routes to this compound and related compounds.

Synthesis MethodStarting MaterialKey ReagentsTemperatureTypical YieldReference
Wittig Reaction 1-MethylcyclohexanonePh₃P⁺CH₃Br⁻, NaH, DMSOReflux60-78%[2]
Cope Elimination N,N-Dimethyl-(1-methylcyclohexyl)methanamineH₂O₂, Heat~160 °CHigh Yield (Qualitative)[4][7]
Dehydration (Acid-Cat.) 1-MethylcyclohexanolH₂SO₄ or H₃PO₄80–100 °C75–90% (Mainly 1-methylcyclohexene)[11]
E2 Elimination 1-Methylcyclohexyl BromideSodium EthoxideReflux (78 °C)82% (1-methylcyclohexene)[11]

Note: Yields are highly dependent on specific experimental conditions and purification methods. The dehydration and E2 elimination methods listed often yield the endocyclic isomer as the major product.

Detailed Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction[2]
  • Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, place sodium hydride (NaH) (previously washed with dry n-pentane to remove mineral oil).

  • Add anhydrous dimethyl sulfoxide (B87167) (DMSO) via syringe. Heat the mixture to 50°C until the evolution of hydrogen ceases and a clear solution of methylsulfinyl carbanion is formed.

  • Cool the solution to room temperature and add finely powdered methyltriphenylphosphonium bromide in portions under a nitrogen atmosphere. Stir the resulting deep yellow or orange mixture for 30 minutes to ensure complete ylide formation.

  • Reaction with Ketone: Cool the ylide solution in an ice bath. Add a solution of 1-methylcyclohexanone in anhydrous DMSO dropwise over 30 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Workup and Purification: Pour the reaction mixture into a separatory funnel containing ice water and ether.

  • Separate the layers and extract the aqueous layer with several portions of ether.

  • Wash the combined organic layers with water until neutral, and then dry over anhydrous calcium chloride.

  • Carefully remove the ether by distillation. Fractionally distill the residue to obtain pure this compound.

Protocol 2: Synthesis via Cope Elimination[4]
  • Preparation of the N-oxide: Dissolve N,N-dimethyl-(1-methylcyclohexyl)methanamine in methanol.

  • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂). Stir the mixture at room temperature for 24 hours.

  • Decompose the excess H₂O₂ by adding a small amount of platinum catalyst or manganese dioxide until oxygen evolution stops.

  • Filter the catalyst and concentrate the solution under reduced pressure to obtain the crude N,N-dimethyl-(1-methylcyclohexyl)methanamine N-oxide.

  • Elimination: Heat the crude N-oxide under vacuum. The elimination reaction typically occurs at temperatures above 100°C.

  • Collect the volatile products, which include this compound and N,N-dimethylhydroxylamine, in a cold trap.

  • Purify the collected liquid by washing with dilute acid to remove the hydroxylamine, followed by drying and fractional distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Method Identify Synthesis Method Start->Check_Method Wittig Wittig Reaction Check_Method->Wittig Wittig Cope Cope Elimination Check_Method->Cope Cope Dehydration Dehydration Check_Method->Dehydration Dehydration Check_Ylide Check Ylide Activity (Anhydrous Conditions? Strong Base?) Wittig->Check_Ylide Check_Oxide Check N-Oxide Formation (Complete Oxidation?) Cope->Check_Oxide Check_Isomer Analyze Product Ratio (Endo vs. Exo Isomer) Dehydration->Check_Isomer Check_Ylide->Start No Optimize_Base Optimize Base/Solvent & Reaction Time Check_Ylide->Optimize_Base Yes Check_Oxide->Start No Optimize_Heat Ensure Sufficient Heating (100-160°C) Check_Oxide->Optimize_Heat Yes Check_Isomer->Start Other Issues Change_Method Change to Milder Method (e.g., Tosylation/E2) Check_Isomer->Change_Method Mainly Endo Success Improved Yield Optimize_Base->Success Optimize_Heat->Success Change_Method->Success

Caption: Troubleshooting workflow for low yield synthesis.

Wittig_Reaction_Pathway Wittig Reaction Pathway cluster_ylide Ylide Formation cluster_reaction Alkene Formation Phosphonium_Salt Ph₃P⁺CH₃Br⁻ (Methyltriphenylphosphonium Bromide) Ylide Ph₃P=CH₂ (Phosphonium Ylide) Phosphonium_Salt->Ylide Base Strong Base (e.g., NaH) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Ketone 1-Methylcyclohexanone Ketone->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct

Caption: Key steps in the Wittig synthesis pathway.

Cope_Elimination_Pathway Cope Elimination Pathway Amine Tertiary Amine Precursor N_Oxide Amine N-Oxide Amine->N_Oxide Oxidant Oxidant (H₂O₂ or m-CPBA) Oxidant->N_Oxide Transition_State Syn-Periplanar Transition State N_Oxide->Transition_State Product This compound Transition_State->Product Hydroxylamine N,N-Dimethylhydroxylamine Transition_State->Hydroxylamine Heat Heat (Δ)

Caption: Cope elimination reaction mechanism overview.

References

Technical Support Center: Synthesis of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 1-Methyl-2-methylenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory syntheses for this compound are the Wittig reaction and elimination reactions. The Wittig reaction, utilizing 2-methylcyclohexanone (B44802) as a starting material, is generally preferred due to its high regioselectivity in forming the exocyclic double bond.[1] Elimination reactions, such as the dehydration of a corresponding alcohol, often yield a mixture of isomers.[2]

Q2: Why is the Wittig reaction often preferred for synthesizing exocyclic alkenes like this compound?

A2: The Wittig reaction is highly regioselective, meaning the carbon-carbon double bond is formed specifically at the location of the original carbonyl group.[1] This avoids the formation of isomeric mixtures, which are a common issue in elimination reactions that tend to favor the more thermodynamically stable endocyclic double bond (Zaitsev's rule).[3]

Q3: What is the major byproduct in the Wittig synthesis of this compound and how can it be removed?

A3: The major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide.[1] This compound is often difficult to remove from the desired alkene product due to its polarity and high boiling point. Purification is typically achieved by flash column chromatography on silica (B1680970) gel using a non-polar eluent like hexanes or petroleum ether.[1]

Q4: Can the this compound product isomerize during the reaction or workup?

A4: Yes, exocyclic double bonds can be susceptible to isomerization to the more stable endocyclic position, especially in the presence of acid. It is crucial to avoid acidic conditions during the workup and purification steps to maintain the integrity of the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound (Wittig Reaction) - Incomplete formation of the ylide. - Steric hindrance from the methyl group on 2-methylcyclohexanone. - Inefficient reaction conditions.- Ensure the use of a strong, fresh base (e.g., n-butyllithium, potassium tert-butoxide) and anhydrous conditions for ylide formation. - Increase reaction time and/or temperature to overcome steric hindrance. - Consider using a more reactive solvent system, such as dimethyl sulfoxide (B87167) (DMSO), which can accelerate the Wittig reaction.[4]
Presence of isomeric byproducts (e.g., 1,2-dimethylcyclohex-1-ene, 1,6-dimethylcyclohex-1-ene) in the final product - Use of an elimination reaction pathway. - Acid-catalyzed isomerization of the exocyclic double bond.- For high regioselectivity, the Wittig reaction is the recommended synthetic route. - If using an elimination reaction, employ a bulky base to favor the formation of the less substituted (Hofmann) product. - During workup, ensure all acidic residues are neutralized. Use a mild workup with a bicarbonate solution.
Difficulty in separating the product from triphenylphosphine oxide - High polarity and low volatility of triphenylphosphine oxide.- Perform careful flash column chromatography on silica gel with a non-polar eluent. - In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent at low temperatures can be effective.
Presence of benzene (B151609) in the final product (Wittig Reaction) - Impure methyltriphenylphosphonium (B96628) bromide starting material.- Recrystallize the methyltriphenylphosphonium bromide before use to remove any residual benzene from its preparation.[4]

Quantitative Data

The following table summarizes typical product distributions for reactions analogous to the synthesis of this compound.

Reaction Type Starting Material Product(s) Approximate Product Ratio Typical Yield Reference
Wittig Reaction CyclohexanoneMethylenecyclohexane>99% (regioselective)60-78%[4]
Acid-Catalyzed Dehydration (E1) 2-Methylcyclohexanol1-Methylcyclohexene, 3-Methylcyclohexene, MethylenecyclohexaneMajor: 1-Methylcyclohexene~77% (total alkenes)[2][5]

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound

This protocol is adapted from the synthesis of similar methylenecycloalkanes.[1]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexanes or petroleum ether for chromatography

Procedure:

  • Ylide Preparation:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for at least 1 hour. The formation of a characteristic orange-red color indicates ylide formation.[1]

  • Wittig Reaction:

    • In a separate dry flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.

    • Cool the solution of 2-methylcyclohexanone to 0 °C.

    • Slowly add the freshly prepared ylide solution to the stirred ketone solution via cannula or syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) to separate the this compound from the triphenylphosphine oxide byproduct.[1]

Visualizations

Reaction Pathways

Reaction_Pathways cluster_wittig Wittig Reaction cluster_elimination Elimination Reaction (e.g., Dehydration) 2-Methylcyclohexanone 2-Methylcyclohexanone This compound This compound 2-Methylcyclohexanone->this compound + Ylide Ylide Ph3P=CH2 Triphenylphosphine_oxide Triphenylphosphine oxide This compound->Triphenylphosphine_oxide + byproduct Precursor 2-(halomethyl)- or 2-(hydroxymethyl)- 1-methylcyclohexane derivative Desired_Product This compound (Minor Product) Precursor->Desired_Product - H-X Side_Product_1 1,2-Dimethylcyclohex-1-ene (Major Product) Precursor->Side_Product_1 - H-X (Zaitsev) Side_Product_2 1,6-Dimethylcyclohex-1-ene (Major Product) Precursor->Side_Product_2 - H-X (Zaitsev)

Caption: Synthetic pathways to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Wittig_Issues Check Ylide Formation & Reaction Conditions Check_Yield->Wittig_Issues Yes (Wittig) Isomerization_Check Check for Isomeric Byproducts (GC-MS Analysis) Check_Purity->Isomerization_Check Yes Success Successful Synthesis Check_Purity->Success No Wittig_Issues->Start Optimize Elimination_Issues Consider Wittig Route or Bulky Base Elimination_Issues->Start Optimize Purification_Issues Optimize Chromatography or Precipitation Purification_Issues->Start Optimize Isomerization_Check->Elimination_Issues Isomers Present (Elimination Route) Isomerization_Check->Purification_Issues Other Impurities Acid_Check Avoid Acidic Conditions in Workup Isomerization_Check->Acid_Check Isomers Present (Wittig Route) Acid_Check->Start Optimize

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Methyl-2-methylenecyclohexane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-methyl-2-methylenecyclohexane by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound, and why is it important for distillation?

A1: The boiling point of this compound is approximately 127.5°C at atmospheric pressure (760 mmHg)[1]. Knowing the precise boiling point is crucial for setting up the distillation apparatus correctly and for collecting the pure fraction at the appropriate temperature. A stable temperature reading at the distillation head corresponding to this boiling point indicates that the desired compound is being distilled.

Q2: My distillate is not pure, and I suspect isomeric impurities. How can I improve the separation?

A2: The synthesis of this compound can often lead to the formation of isomeric alkenes, such as 1-methylcyclohexene and 3-methylcyclohexene, which may have very close boiling points[2][3][4]. Simple distillation is often insufficient for separating these isomers effectively. To improve separation, you should use fractional distillation with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column)[5]. This enhances the separation efficiency by providing a larger surface area for repeated vaporization-condensation cycles.

Q3: The distillation is proceeding very slowly, or no distillate is being collected. What are the possible causes and solutions?

A3: Several factors could lead to a slow or stalled distillation:

  • Inadequate Heating: The heating mantle may not be providing sufficient energy to bring the compound to a boil and allow the vapors to reach the condenser. Gradually increase the heating mantle temperature.

  • Poor Insulation: The distillation column may be losing too much heat to the surroundings. Insulate the column with glass wool or aluminum foil to maintain an appropriate temperature gradient[5].

  • Vapor Leaks: Ensure all joints in the distillation apparatus are properly sealed to prevent vapor from escaping.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser[5].

Q4: I am concerned about the stability of this compound at its boiling point. Can it decompose or rearrange?

A4: this compound is an exocyclic alkene, which can be less stable than its endocyclic isomer, 1-methylcyclohexene[6]. Prolonged heating at high temperatures can potentially lead to isomerization or polymerization. To mitigate this, consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, reducing the risk of thermal degradation.

Q5: What are the safety precautions I should take before and during the distillation of this compound?

A5: Due to its unsaturated nature, this compound can form explosive peroxides upon exposure to air and light[2]. It is crucial to test for the presence of peroxides before heating. If peroxides are present, they must be removed by washing with a reducing agent solution (e.g., aqueous sodium bisulfite or ferrous sulfate). Additionally, the compound is flammable[7]. Therefore, heating should be conducted using a heating mantle in a well-ventilated fume hood, away from any open flames.

Q6: My product yield is low after distillation. What are the common causes of product loss?

A6: Low product yield can result from several factors during the workup and distillation process:

  • Incomplete Reaction: The initial synthesis may not have gone to completion[4].

  • Product Loss During Workup: Material can be lost during transfers between glassware, extractions, and washes[4].

  • Polymerization: Acidic residues from the synthesis can catalyze polymerization during heating. Ensure the crude product is neutralized and washed before distillation[2].

  • Improper Fraction Collection: Collecting fractions too early or too late can result in the loss of the desired product into the forerun or the distillation residue.

Data Presentation

Table 1: Physical Properties and Distillation Parameters

ParameterValueReference
Compound This compound
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [8]
Boiling Point (at 760 mmHg) 127.5°C[1]
Density 0.8 g/cm³[1]
Potential Impurities 1-Methylcyclohexene, 3-Methylcyclohexene, Methylenecyclohexane (B74748)[2][3]
Boiling Point of Methylenecyclohexane 102-103°C[7]
Boiling Point of 1-Methylcyclohexene 110-111°C[2]

Experimental Protocols

Protocol for Purification of this compound by Fractional Distillation

  • Preparation of Crude Sample:

    • If the crude product is from an acid-catalyzed synthesis, wash it with a saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash the organic layer with water and then with brine to remove water-soluble impurities.

    • Dry the crude this compound over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride).

    • Filter or decant the dried liquid into a round-bottom flask suitable for distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned correctly, just below the level of the side-arm leading to the condenser[5].

    • Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Distillation Procedure:

    • Heat the flask gently using a heating mantle.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain thermal equilibrium and improve separation efficiency[5].

    • Observe the condensation ring as it slowly rises up the column. A slow ascent is indicative of good separation.

    • Collect the initial fraction (forerun), which will contain any lower-boiling impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 127.5°C), change the receiving flask to collect the pure product.

    • Maintain a slow and steady distillation rate.

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains in the flask.

Mandatory Visualization

Troubleshooting_Distillation cluster_start Start cluster_issue Identify the Issue cluster_no_distillate No or Slow Distillate cluster_impure_product Impure Product cluster_low_yield Low Yield start Distillation Problem Encountered issue What is the primary symptom? start->issue no_distillate Check Heating & Insulation issue->no_distillate No or Slow Distillate impure_product Use Fractional Distillation issue->impure_product Impure Product low_yield Neutralize Crude Product issue->low_yield Low Yield / Decomposition check_seals Inspect for Vapor Leaks no_distillate->check_seals check_thermo Verify Thermometer Placement check_seals->check_thermo check_column Ensure High Theoretical Plates impure_product->check_column control_rate Maintain Slow Distillation Rate check_column->control_rate check_peroxide Test for Peroxides Before Heating low_yield->check_peroxide vacuum_distill Consider Vacuum Distillation check_peroxide->vacuum_distill

Caption: Troubleshooting workflow for the distillation of this compound.

References

preventing polymerization of 1-Methyl-2-methylenecyclohexane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 1-Methyl-2-methylenecyclohexane to prevent unwanted polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Gel Formation Onset of polymerization.Immediately cool the sample to 2-8°C. If the material is still liquid, consider adding an inhibitor (see Table 1) to quench the reaction. If solidified, dispose of the material according to your institution's safety protocols.
Discoloration (e.g., yellowing) Impurity formation or early stages of degradation which can precede polymerization.Perform analytical testing (e.g., NMR, GC-MS) to identify impurities. If purity is compromised, consider purification by distillation over a non-volatile inhibitor before use.
Inconsistent Experimental Results Partial polymerization of the starting material.Test for the presence of polymer using the protocol provided below before starting a reaction. Use freshly purified monomer for sensitive applications.
Precipitate Formation Polymer is likely insoluble in the monomer.Confirm the presence of polymer using the provided analytical methods. If confirmed, the monomer should be purified before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization during storage?

A1: The polymerization of this compound is typically initiated by trace impurities, exposure to heat, light (UV), or atmospheric oxygen. This compound is susceptible to cationic polymerization, which can be catalyzed by acidic impurities.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf life and prevent polymerization, store this compound at refrigerated temperatures (2-8°C) in a tightly sealed, amber glass container to protect from light. The headspace of the container should ideally be filled with an inert gas like argon or nitrogen.

Q3: Which inhibitors are recommended to prevent polymerization, and at what concentrations?

A3: While specific stability data for this compound is limited, inhibitors effective for structurally similar olefins can be used as a starting point. Phenolic inhibitors are common choices. It is crucial to note that phenolic inhibitors like hydroquinone (B1673460) (HQ) and tert-Butylcatechol (TBC) require the presence of trace oxygen to be effective.

Q4: How can I test for the presence of polymer in my this compound sample?

A4: A simple qualitative test is to add a small amount of the monomer to a solvent in which the polymer is insoluble, such as methanol (B129727). Cloudiness or precipitation indicates the presence of polymer. For a quantitative assessment, ¹H NMR spectroscopy can be used to detect the disappearance of vinylic proton signals and the appearance of broad signals corresponding to the polymer backbone.

Q5: Do I need to remove the inhibitor before my reaction?

A5: Yes, for most polymerization reactions or other sensitive applications, the inhibitor must be removed. A common method is to pass the monomer through a column of activated basic alumina (B75360) immediately before use.

Data Presentation

Table 1: Recommended Inhibitors for Stabilization

InhibitorAbbreviationTypical Concentration Range (ppm)Notes
Butylated HydroxytolueneBHT10 - 200A common and effective radical scavenger.
HydroquinoneHQ50 - 250Requires the presence of oxygen to be an effective inhibitor.
4-tert-ButylcatecholTBC10 - 100Often used for stabilizing dienes and other reactive monomers.

Disclaimer: The concentration ranges provided are based on recommendations for structurally similar compounds. The optimal concentration for this compound may vary and should be determined empirically.

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence

Objective: To quickly screen for the presence of polymer in a this compound sample.

Materials:

  • This compound sample

  • Methanol

  • Test tube

Methodology:

  • Add approximately 1 mL of the this compound sample to a clean, dry test tube.

  • Add 5 mL of methanol to the test tube.

  • Agitate the mixture and observe.

  • Interpretation: If the solution remains clear, the concentration of polymer is likely low. If the solution becomes cloudy or a precipitate forms, a significant amount of polymer is present.

Protocol 2: Removal of Inhibitor Using Column Chromatography

Objective: To remove phenolic inhibitors from this compound prior to use.

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Chromatography column

  • Anhydrous non-polar solvent (e.g., hexane (B92381) or pentane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Methodology:

  • Set up a chromatography column under an inert atmosphere.

  • Prepare a slurry of activated basic alumina in the chosen anhydrous non-polar solvent and pack the column.

  • Carefully add the this compound sample to the top of the column.

  • Elute the monomer using the non-polar solvent.

  • Collect the fractions containing the purified monomer.

  • Important: Use the purified, inhibitor-free monomer immediately as it will be highly susceptible to polymerization.

Visualizations

cluster_triggers Initiation Triggers cluster_prevention Preventive Measures Heat Heat Polymerization Uncontrolled Polymerization Heat->Polymerization Light UV Light Light->Polymerization Oxygen Oxygen Oxygen->Polymerization Impurities Acidic Impurities Impurities->Polymerization Storage Refrigerated Storage (2-8°C) Storage->Polymerization Inhibits Inhibitors Add Inhibitors (e.g., BHT, HQ) Inhibitors->Polymerization Inhibits Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->Polymerization Inhibits Container Amber Glass Container Container->Polymerization Inhibits G start Receive/Synthesize This compound store Store at 2-8°C under Inert Gas with Inhibitor start->store test_polymer Test for Polymer Presence (e.g., Methanol Test, NMR) store->test_polymer polymer_present Polymer Detected test_polymer->polymer_present Yes no_polymer No Polymer Detected test_polymer->no_polymer No purify Purify Monomer (e.g., Alumina Column) polymer_present->purify dispose Dispose of Material polymer_present->dispose use_immediately Use Immediately in Experiment no_polymer->use_immediately purify->use_immediately

Technical Support Center: Optimizing 1-Methyl-2-methylenecyclohexane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Methyl-2-methylenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two main laboratory methods for synthesizing this compound are the Wittig reaction and the acid-catalyzed dehydration of a tertiary alcohol.

  • Wittig Reaction: This method involves the reaction of 2-methylcyclohexanone (B44802) with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). A key advantage of the Wittig reaction is the precise placement of the double bond, which can minimize the formation of isomeric byproducts.[1]

  • Acid-Catalyzed Dehydration: This is an elimination reaction of 1-methylcyclohexan-1-ol. While effective, this method often produces a mixture of alkene isomers, with the more thermodynamically stable 1-methylcyclohexene being the major product and this compound (the exocyclic alkene) being a minor product, in accordance with Zaitsev's rule.[2][3]

Q2: In the dehydration of 1-methylcyclohexan-1-ol, why is 1-methylcyclohexene the major product instead of the desired this compound?

A2: The formation of 1-methylcyclohexene as the major product is governed by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and thus more stable) alkene is favored.[2][3] 1-methylcyclohexene is a trisubstituted alkene, whereas this compound is a disubstituted alkene. The greater stability of the trisubstituted double bond makes it the thermodynamically favored product.

Q3: How can I maximize the yield of this compound in a dehydration reaction?

A3: While the thermodynamic equilibrium favors the endocyclic alkene, reaction conditions can be manipulated to kinetically favor the exocyclic product, although this is challenging. One approach is to use a bulky base in a related elimination reaction (e.g., from a tosylate derivative of the alcohol) which can favor the abstraction of the less sterically hindered proton from the methyl group. For the acid-catalyzed dehydration, carefully controlling the temperature and reaction time may slightly influence the product ratio, but the endocyclic isomer will likely remain the major product.

Q4: What are the main challenges in purifying this compound?

A4: The primary challenge is the separation of this compound from its structural isomer, 1-methylcyclohexene, due to their very close boiling points.[4] This often requires efficient fractional distillation with a column that has a high number of theoretical plates.[4] Additionally, the potential for acid-catalyzed isomerization of the desired exocyclic alkene to the more stable endocyclic isomer during purification must be considered.

Troubleshooting Guides

Issue 1: Low or No Yield in Wittig Synthesis

  • Possible Cause: Incomplete formation of the phosphorus ylide.

    • Solution: Ensure that the phosphonium (B103445) salt is thoroughly dried and that the reaction is conducted under strictly anhydrous conditions. The base used (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) should be fresh and of high purity.[1] The formation of a characteristic orange-red color can indicate the successful generation of the ylide.[1]

  • Possible Cause: Steric hindrance from the methyl group on 2-methylcyclohexanone.

    • Solution: Increase the reaction time and/or temperature to overcome the steric hindrance. Using a less sterically demanding base for ylide formation might also be beneficial.

  • Possible Cause: Impure reagents or solvents.

    • Solution: Use freshly distilled solvents and purified reagents. Tetrahydrofuran (THF) is a common solvent and should be dried prior to use.

Issue 2: High Proportion of 1-Methylcyclohexene in Dehydration Reaction

  • Possible Cause: Reaction conditions favoring thermodynamic equilibrium.

    • Solution: While difficult to completely overcome, you can try to influence the kinetic product distribution. Shorter reaction times and lower temperatures might slightly favor the formation of this compound. However, be aware that this may also lead to incomplete conversion of the starting alcohol.

  • Possible Cause: Isomerization during workup or distillation.

    • Solution: Ensure that all acidic catalyst is completely neutralized and removed during the workup before distillation. Washing the organic layer with a sodium bicarbonate solution is a critical step.[3] Distillation should be performed at the lowest possible temperature, potentially under reduced pressure, to minimize the risk of isomerization.

Issue 3: Unexpected Peaks in GC/MS Analysis

  • Possible Cause: Presence of isomeric byproducts or unreacted starting material.

    • Solution: Compare the retention times of your product mixture with known standards of 1-methylcyclohexene and 1-methylcyclohexan-1-ol. The mass spectra of the peaks can also be used for identification.

  • Possible Cause: Formation of polymers or ethers.

    • Solution: In acid-catalyzed dehydration, alkenes can polymerize.[2] To minimize this, avoid excessively high temperatures and concentrated acid. Ethers can form if the alcohol reacts with another alcohol molecule at lower temperatures.[2] Ensure the reaction temperature is sufficient for elimination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its common isomer.

Reaction TypeStarting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Product Distribution/YieldReference
Dehydration1-MethylcyclohexanolH₂SO₄ or H₃PO₄None80–10031-Methylcyclohexene (major), this compound (minor). Overall yield 75-90%.[5]
Wittig Reaction2-MethylcyclohexanoneMethyltriphenylphosphonium bromide, Potassium tert-butoxideTHF0 to room temp.1.5+This compound[1]

Experimental Protocols

Detailed Methodology for the Dehydration of 1-Methylcyclohexan-1-ol

This protocol is adapted from established procedures for alcohol dehydration and is aimed at producing a mixture of 1-methylcyclohexene and this compound.

Materials:

  • 1-methylcyclohexan-1-ol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle with stirrer

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-methylcyclohexan-1-ol and a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.

  • Heating and Distillation: Heat the mixture using a heating mantle to the reaction temperature (typically 80-100°C). The alkene products will co-distill with water. Collect the distillate.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with water to remove the bulk of the acid.

    • Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

    • Wash the organic layer with brine to aid in the removal of water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and allow it to stand until the liquid is clear.

  • Purification: Decant the dried liquid into a distillation flask and perform a fractional distillation to separate the isomeric alkene products.

Visualizations

Reaction Pathway for the Dehydration of 1-Methylcyclohexan-1-ol

Dehydration_Pathway Dehydration of 1-Methylcyclohexan-1-ol cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1-Methylcyclohexan-1-ol 1-Methylcyclohexan-1-ol Protonated Alcohol Protonated Alcohol 1-Methylcyclohexan-1-ol->Protonated Alcohol Protonation H+ H+ Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation Loss of H2O H2O H2O This compound This compound Tertiary Carbocation->this compound Deprotonation (Kinetic Product) 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene Deprotonation (Thermodynamic Product)

Caption: E1 mechanism for the dehydration of 1-methylcyclohexan-1-ol.

Wittig Reaction Workflow for this compound Synthesis

Wittig_Workflow Wittig Reaction Workflow Start Start Prepare Phosphonium Salt Prepare Phosphonium Salt Start->Prepare Phosphonium Salt Triphenylphosphine + Methyl Bromide Ylide Formation Ylide Formation Prepare Phosphonium Salt->Ylide Formation Add Strong Base (e.g., KOtBu) Wittig Reaction Wittig Reaction Ylide Formation->Wittig Reaction Add 2-Methylcyclohexanone Workup Workup Wittig Reaction->Workup Quench and Extract Purification Purification Workup->Purification Distillation/Chromatography Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

References

challenges in the characterization of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of 1-Methyl-2-methylenecyclohexane. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in the characterization of this compound revolve around three key areas:

  • Isomeric Impurities: Synthesis, often via Wittig reaction from 2-methylcyclohexanone (B44802) or elimination reactions, can produce a mixture of isomers with very similar physical properties, such as 1-methylcyclohexene and 3-methylcyclohexene. Their close boiling points make separation by standard distillation difficult.

  • Spectroscopic Differentiation: Distinguishing this compound from its isomers can be challenging due to overlapping signals in various spectroscopic analyses. Careful interpretation of NMR, IR, and Mass Spectrometry data is crucial.

  • Compound Instability: As an unsaturated hydrocarbon, this compound is susceptible to oxidation and polymerization. This instability can lead to the formation of peroxides, which pose a safety risk, and can result in sample degradation over time or during purification processes like distillation.

Q2: How can I distinguish this compound from its common isomer, 1-methylcyclohexene, using spectroscopic methods?

Q3: My sample of this compound appears to be degrading. What are the likely causes and how can I prevent this?

A3: Degradation is likely due to either oxidation (peroxide formation) or polymerization. To prevent this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (2-8°C), and protected from light. The use of inhibitors, such as BHT (butylated hydroxytoluene), can also be effective in preventing polymerization, especially during long-term storage or distillation.

Troubleshooting Guides

Problem 1: Difficulty in Purifying this compound

Symptoms:

  • Broad boiling point range during distillation.

  • Co-elution of peaks in Gas Chromatography (GC).

  • Presence of isomeric impurities confirmed by spectroscopy.

Root Cause: The presence of isomers with close boiling points is the most common reason for purification difficulties.

Solutions:

  • Fractional Distillation: Employ a fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column). A slow and steady distillation rate is crucial for effective separation.

  • Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples for analytical purposes, Prep-GC can be an effective, albeit more resource-intensive, separation technique.

Quantitative Data: Boiling Points of Isomers

CompoundStructureBoiling Point (°C)
This compoundC8H14124
1-MethylcyclohexeneC8H14110-111
3-MethylcyclohexeneC8H14104-105
MethylenecyclohexaneC7H12102-103

This table highlights the close boiling points of potential isomeric impurities, underscoring the challenge of purification by distillation.

Problem 2: Ambiguous Spectroscopic Data

Symptoms:

  • Uncertainty in assigning peaks in NMR, IR, or Mass Spectra.

  • Difficulty in confirming the identity and purity of the compound.

Root Cause: Overlapping spectral features with isomeric impurities.

Solutions:

  • Multi-technique analysis: Rely on a combination of spectroscopic methods for unambiguous identification.

  • Comparative analysis: Compare the acquired spectra with known data for the target compound and its likely isomers.

Quantitative Data: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound1-Methylcyclohexene
¹H NMR ~4.6-4.8 ppm (2H, s, =CH₂)~5.4 ppm (1H, t, =CH)
~2.1-2.3 ppm (1H, m, CH)~1.6 ppm (3H, s, -CH₃)
~1.1 ppm (3H, d, -CH₃)
¹³C NMR ~150 ppm (quaternary C=)~134 ppm (quaternary C=)
~106 ppm (=CH₂)~121 ppm (=CH)
FTIR ~3070 cm⁻¹ (=C-H stretch)~3020 cm⁻¹ (=C-H stretch)
~1650 cm⁻¹ (C=C stretch)~1670 cm⁻¹ (C=C stretch)
~890 cm⁻¹ (=CH₂ out-of-plane bend)
Mass Spec (EI) m/z 110 (M⁺), 95, 81, 67m/z 110 (M⁺), 95, 81, 67

This table provides a side-by-side comparison of key spectroscopic features to aid in the differentiation of this compound from its common isomer, 1-methylcyclohexene.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from lower-boiling point isomers.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, Vigreux column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Inert gas source (optional)

  • Peroxide test strips

Procedure:

  • Safety First: Before heating, test a small aliquot of the crude material for the presence of peroxides using a peroxide test strip. If peroxides are detected, they must be quenched by washing with a freshly prepared 5% aqueous solution of sodium bisulfite.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin gentle heating.

    • Observe the vapor front as it slowly ascends the Vigreux column.

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling isomers (e.g., 1-methylcyclohexene).

    • Monitor the head temperature closely. When the temperature stabilizes near the boiling point of this compound (124°C), change the receiving flask.

    • Collect the purified product, maintaining a stable head temperature.

  • Storage: Store the purified product under an inert atmosphere at 2-8°C.

Protocol 2: Characterization by GC-MS

Objective: To assess the purity and confirm the identity of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet: Split/splitless, 250°C, split ratio 50:1

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Carrier Gas: Helium, constant flow 1.0 mL/min

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization: Electron Ionization (EI), 70 eV

  • Mass Range: m/z 35-350

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Integrate the peaks in the TIC to determine the relative purity.

    • Compare the retention time with that of a known standard if available.

    • Analyze the mass spectrum of the main peak and compare it with a library spectrum (e.g., NIST) for this compound. Pay attention to the molecular ion peak (m/z 110) and the characteristic fragmentation pattern.

Visualizations

Troubleshooting_Purification cluster_symptoms Symptoms cluster_causes Root Cause cluster_solutions Solutions Symptom1 Broad boiling point range Cause Close boiling points of isomers Symptom1->Cause Symptom2 Co-elution in GC Symptom2->Cause Symptom3 Isomeric impurities present Symptom3->Cause Solution1 Fractional Distillation Cause->Solution1 Solution2 Preparative GC Cause->Solution2

Caption: Troubleshooting workflow for purification challenges.

Experimental_Workflow_GCMS Start Start: Sample of This compound Prep Sample Preparation (Dilution in Dichloromethane) Start->Prep Inject Injection into GC-MS Prep->Inject Acquire Data Acquisition (TIC and Mass Spectra) Inject->Acquire Analyze Data Analysis Acquire->Analyze Purity Assess Purity (Peak Integration) Analyze->Purity Identity Confirm Identity (Retention Time & Mass Spectrum) Analyze->Identity End End: Characterization Complete Purity->End Identity->End

Caption: Experimental workflow for GC-MS characterization.

Technical Support Center: Purification of Crude 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methyl-2-methylenecyclohexane. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Wittig reaction?

A1: Crude this compound synthesized from 2-methylcyclohexanone (B44802) using a Wittig reaction with methylenetriphenylphosphorane (B3051586) typically contains the following impurities:

  • Triphenylphosphine (B44618) oxide (TPPO): This is the major byproduct of the Wittig reaction and is often the most challenging to remove due to its solubility in many organic solvents.[1][2]

  • Unreacted 2-methylcyclohexanone: Incomplete reaction can lead to the presence of the starting ketone in the crude product.

  • Isomeric alkenes: While the Wittig reaction with a non-stabilized ylide like methylenetriphenylphosphorane is generally selective for the exo-methylene product, minor amounts of the endocyclic isomer, 1-methylcyclohexene, may be present, particularly if any acidic conditions are encountered during workup, which could cause isomerization.

  • Solvent residues: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, hexanes) are common impurities.

  • Phosphonium (B103445) salts: Unreacted or side-reaction phosphonium salts may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary purification methods for this compound are:

  • Removal of Triphenylphosphine Oxide (TPPO): This is a critical first step. Methods include precipitation/crystallization from non-polar solvents, complexation with metal salts like zinc chloride (ZnCl₂), or removal via column chromatography.[1][2][3]

  • Fractional Distillation: This is an effective method for separating the volatile alkene product from high-boiling impurities like residual TPPO and unreacted ketone, as well as for separating isomeric alkenes with different boiling points.[4]

  • Flash Column Chromatography: This technique is useful for removing polar impurities such as TPPO and unreacted ketone, especially for smaller-scale purifications.[4][5]

Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A3: Several strategies can be employed to remove TPPO:

  • Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or pentane (B18724). Concentrating the reaction mixture and triturating with these solvents can precipitate a significant portion of the TPPO.[3][6]

  • Complexation with Zinc Chloride: Adding a solution of zinc chloride in a polar solvent (like ethanol) to the crude product mixture can precipitate TPPO as an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[1][2][3]

  • Filtration through a Silica (B1680970) Plug: For relatively non-polar products like this compound, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO.[6]

Q4: What are the boiling points of this compound and its potential isomeric impurities?

A4: The boiling points are crucial for planning purification by fractional distillation.

CompoundBoiling Point (°C)
This compound ~127.5
1-Methylcyclohexene110-111
3-Methylcyclohexene104
Methylenecyclohexane102-103
2-Methylcyclohexanone (starting material)165

Note: Boiling points can vary slightly with atmospheric pressure.

Troubleshooting Guides

Issue 1: Low yield of this compound after purification.
Possible Cause Troubleshooting Step
Incomplete Wittig Reaction Ensure the ylide was properly formed (indicated by a color change, often to orange or red). Use anhydrous solvents and reagents. Consider extending the reaction time or slightly increasing the temperature.
Product Loss During TPPO Removal If precipitating TPPO, ensure the product is soluble in the chosen non-polar solvent. Wash the precipitated TPPO with a small amount of cold non-polar solvent to recover any co-precipitated product.
Inefficient Extraction During aqueous workup, ensure complete phase separation. Perform multiple extractions with the organic solvent to maximize product recovery. A brine wash can help break emulsions and reduce the amount of water in the organic layer.
Inefficient Fractional Distillation Use a fractionating column with sufficient theoretical plates. Ensure the distillation is performed slowly to allow for proper separation. Insulate the column to maintain a proper temperature gradient.
Product Volatility This compound is volatile. Use a cooled receiving flask during distillation to minimize loss. Be cautious during solvent removal on a rotary evaporator.
Issue 2: Presence of Triphenylphosphine Oxide (TPPO) in the final product.
Possible Cause Troubleshooting Step
Ineffective Precipitation The crude mixture may be too concentrated, preventing selective precipitation. Try diluting with more of the non-polar solvent. Ensure the mixture is sufficiently cooled to maximize TPPO precipitation.
Inefficient Complexation with ZnCl₂ Ensure the correct stoichiometry of ZnCl₂ is used (typically a 2:1 molar ratio of ZnCl₂ to TPPO is effective).[1] The reaction should be stirred for an adequate amount of time to allow for complete complex formation.
TPPO Co-elution during Column Chromatography The eluent may be too polar, causing the TPPO to travel down the column with the product. Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity. Monitor fractions carefully by TLC.
Overloading of Silica Plug If using a silica plug, it may be overloaded with TPPO. Use a larger plug or pre-treat the crude mixture by precipitation to remove the bulk of the TPPO first.
Issue 3: Isomeric impurities are present in the purified product.
Possible Cause Troubleshooting Step
Acid-catalyzed Isomerization Avoid acidic conditions during workup. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid from the ylide formation step.
Inefficient Fractional Distillation The boiling points of the isomers are close. Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. Collect smaller fractions and analyze their purity by GC-MS.
Co-elution during Column Chromatography The isomers have very similar polarities. Use a long chromatography column and a very non-polar eluent system. A very shallow gradient of a slightly more polar solvent may be necessary. Preparative GC may be required for very high purity.

Data Presentation

Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal Methods

MethodSolvent(s)Typical Efficiency (% TPPO Removed)Reference
PrecipitationHexanes or Pentane>90% (can be improved with multiple triturations)[3][6]
Complexation with ZnCl₂Ethanol, Ethyl Acetate>95%[1][2][3]
Silica Gel Plug FiltrationHexane/Ether>95% (for non-polar products)[6]

Table 2: Representative Purity of this compound After Purification

Purification StepPurity (by GC area %)Comments
Crude Product40-60%Major impurity is TPPO.
After TPPO Removal (Precipitation)70-85%Most TPPO is removed, some isomeric and starting material impurities may remain.
After Fractional Distillation>98%Effective at removing both high-boiling and lower-boiling impurities.
After Column Chromatography>99%Can provide very high purity, especially for removing polar impurities.

Note: These are typical values and can vary significantly based on reaction conditions and the efficiency of the purification technique.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation
  • Concentration: After aqueous workup, concentrate the crude organic extract containing this compound and TPPO under reduced pressure to obtain a viscous oil or semi-solid.

  • Trituration: Add a sufficient volume of cold hexanes or pentane to the residue. Stir or sonicate the mixture to break up any solids.

  • Filtration: Filter the resulting slurry through a Büchner funnel to collect the precipitated TPPO.

  • Washing: Wash the collected solid with a small amount of cold hexanes or pentane to recover any occluded product.

  • Collection: Combine the filtrate and the washings. This solution contains the crude product with a significantly reduced amount of TPPO and can be further purified.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all joints are well-sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound (from which the bulk of TPPO has been removed) and add boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently. The vapor will slowly rise through the fractionating column.

  • Fraction Collection:

    • Collect the initial fraction (forerun) which will be enriched in any lower-boiling impurities (e.g., isomeric alkenes).

    • Once the temperature stabilizes at the boiling point of this compound (~127.5 °C), change the receiving flask to collect the pure product.

    • Stop the distillation when the temperature begins to rise significantly or drop, or when only a small amount of residue remains in the flask.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (contains TPPO, unreacted ketone, isomers) tppo_removal TPPO Removal crude_product->tppo_removal distillation Fractional Distillation tppo_removal->distillation For large scale & volatile impurities chromatography Column Chromatography tppo_removal->chromatography For small scale & polar impurities analysis Purity Analysis (GC-MS) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic start Impure Product after Purification check_tppo TPPO present? start->check_tppo check_isomers Isomers present? check_tppo->check_isomers No improve_tppo_removal Improve TPPO Removal: - Recrystallize - ZnCl2 precipitation - Silica plug check_tppo->improve_tppo_removal Yes check_ketone Starting ketone present? check_isomers->check_ketone No improve_distillation Improve Fractional Distillation: - Slower rate - Better column check_isomers->improve_distillation Yes column_chrom Perform Column Chromatography check_ketone->column_chrom Yes

Caption: Troubleshooting logic for identifying and resolving common impurity issues.

References

Navigating Regioisomer Formation in 1-Methyl-2-methylenecyclohexane Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of regioisomer formation during the synthesis of 1-methyl-2-methylenecyclohexane from 2-methylcyclohexanone (B44802). This guide focuses on two primary synthetic methods: the Wittig reaction and the Peterson olefination.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of this compound?

A1: The primary desired product is the exocyclic alkene, this compound. However, the formation of the more thermodynamically stable endocyclic alkene, 1-methylcyclohexene, is a common side reaction. In some cases, other isomers like 3-methylcyclohexene (B1581247) may also be formed, particularly in reactions that proceed through carbocation intermediates, such as acid-catalyzed dehydrations.

Q2: Which synthetic methods are recommended for maximizing the yield of the exocyclic isomer?

A2: The Wittig reaction, particularly with a non-stabilized ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is a highly effective method for selectively forming the exocyclic double bond.[1] The Peterson olefination is another valuable method that can provide good yields of the desired product.

Q3: Why is the Wittig reaction often preferred for this transformation?

A3: A key advantage of the Wittig reaction is the specific placement of the double bond, which generally avoids the formation of isomeric mixtures often encountered in other elimination-based reactions.[1] The reaction mechanism, which involves the formation of an oxaphosphetane intermediate, directly leads to the desired alkene without the involvement of carbocation rearrangements that can lead to endocyclic byproducts.

Q4: Is E/Z isomerism a concern in the synthesis of this compound?

A4: When using methylenetriphenylphosphorane or a similar methyleneating agent, E/Z isomerism is not a factor as the newly formed double bond is terminal.

Troubleshooting Guide: Minimizing Endocyclic Isomer Formation

Controlling the reaction conditions is crucial to favor the kinetic exocyclic product over the thermodynamic endocyclic isomer.

IssuePotential CauseRecommended Solution
Significant formation of 1-methylcyclohexene Reaction temperature is too high: Higher temperatures can favor the formation of the more thermodynamically stable endocyclic alkene.Maintain a low reaction temperature, typically between 0°C and room temperature, during the addition of the ylide or α-silyl carbanion.
Inappropriate base selection (Wittig): The choice of base can influence the reaction pathway and potentially lead to side reactions.Use a strong, non-nucleophilic base like potassium tert-butoxide or n-butyllithium to generate the ylide. These bases effectively deprotonate the phosphonium (B103445) salt without promoting elimination side reactions.[1]
Presence of acidic impurities: Trace amounts of acid can catalyze the isomerization of the exocyclic product to the more stable endocyclic form.Ensure all glassware is dry and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low overall yield Steric hindrance: 2-methylcyclohexanone is a sterically hindered ketone, which can slow down the reaction rate.[1]Increase the reaction time and ensure efficient stirring. Consider using a less sterically hindered olefination reagent if possible.
Inefficient ylide formation (Wittig): Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active reagent.Ensure the phosphonium salt is thoroughly dried before use. Allow sufficient time for the ylide to form after the addition of the base (often indicated by a color change).[1]
Side reactions with the carbonyl group: Enolization of the ketone can be a competing pathway, especially with strongly basic conditions.Add the olefination reagent slowly to the ketone solution at a low temperature to minimize side reactions.

Comparative Overview of Synthetic Methods

While specific quantitative data for the direct comparison of the Wittig and Peterson olefination on 2-methylcyclohexanone is not extensively reported in readily available literature, the following table provides a representative summary based on general principles and outcomes for similar sterically hindered ketones.

MethodReagentTypical ConditionsExpected Major ProductPotential RegioisomersKey Advantages
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂)Base (e.g., n-BuLi, t-BuOK), Anhydrous THF, 0°C to RT[1]This compound1-Methylcyclohexene (minor)High regioselectivity for the exo-alkene, well-established protocol.[1]
Peterson Olefination (Trimethylsilyl)methyllithiumAnhydrous THF, low temperature, followed by acidic or basic workup[2][3][4]This compound1-Methylcyclohexene (can be influenced by workup)Mild reaction conditions, easy removal of siloxane byproduct.[2][3][4]

Experimental Protocols

Protocol 1: Wittig Reaction of 2-Methylcyclohexanone

This protocol details the synthesis of this compound using methylenetriphenylphosphorane.

Materials:

Procedure:

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane) [1]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Gently heat the flask under vacuum and then cool it under a stream of inert gas to ensure all components are dry.

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for at least 1 hour. The formation of an orange-red colored ylide indicates a successful reaction.

Part B: Olefination Reaction [1]

  • In a separate dry, round-bottom flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.

  • Cool the solution of 2-methylcyclohexanone to 0°C in an ice bath.

  • Slowly add the freshly prepared ylide solution from Part A to the stirred solution of 2-methylcyclohexanone via cannula or syringe.

  • Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for Olefination of 2-Methylcyclohexanone

G ketone 2-Methylcyclohexanone wittig Wittig Reagent (Ph3P=CH2) ketone->wittig Wittig Reaction peterson Peterson Reagent ((CH3)3SiCH2Li) ketone->peterson Peterson Olefination exo_alkene This compound (Exocyclic Product - Kinetic) wittig->exo_alkene Major endo_alkene 1-Methylcyclohexene (Endocyclic Product - Thermodynamic) wittig->endo_alkene Minor peterson->exo_alkene Major peterson->endo_alkene Minor

Caption: Primary olefination pathways for 2-methylcyclohexanone.

Troubleshooting Logic for Regioisomer Formation

G start High Percentage of Endocyclic Isomer Observed check_temp Was the reaction temperature kept low? start->check_temp check_base Was a strong, non-nucleophilic base used (e.g., t-BuOK)? check_temp->check_base Yes high_temp High temperature favors thermodynamic product. check_temp->high_temp No check_acid Were anhydrous conditions strictly maintained? check_base->check_acid Yes wrong_base Inappropriate base can lead to side reactions. check_base->wrong_base No check_acid->start Yes (Further investigation needed) acid_cat Acid catalyzes isomerization to the endocyclic alkene. check_acid->acid_cat No solution_temp Action: Maintain low temp (0°C to RT). high_temp->solution_temp solution_base Action: Use appropriate strong, non-nucleophilic base. wrong_base->solution_base solution_anhydrous Action: Ensure anhydrous reagents and inert atmosphere. acid_cat->solution_anhydrous

Caption: Decision tree for troubleshooting regioisomer formation.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-2-methylenecyclohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining this valuable exocyclic alkene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and reliable method for the synthesis of this compound is the Wittig reaction, utilizing 2-methylcyclohexanone (B44802) as the starting material and a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This method is favored for its high regioselectivity, ensuring the double bond is formed in the desired exocyclic position, which can be challenging to achieve through traditional elimination reactions.[1][2] An alternative, though less commonly cited for this specific transformation, is the Peterson olefination, which employs α-silyl carbanions.[3][4]

Q2: What are the primary challenges when synthesizing this compound via the Wittig reaction?

The main challenges include the steric hindrance posed by the methyl group on the cyclohexanone (B45756) ring, which can slow down the reaction rate and potentially lower the yield.[1] Another significant challenge, particularly during scale-up, is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct from the non-polar alkene product.[2] Additionally, ensuring anhydrous conditions is crucial, as both the strong base used to generate the ylide and the ylide itself are sensitive to moisture.[1]

Q3: Are there any common side reactions to be aware of?

With a non-stabilized ylide like methylenetriphenylphosphorane, side reactions are generally minimal. However, incomplete reaction is a common issue, especially with sterically hindered ketones.[5] If the reaction temperature is not controlled, there is a potential for side reactions involving the ylide. It is also crucial to use a high-purity starting ketone, as impurities can lead to undesired byproducts.

Q4: How can the triphenylphosphine oxide (TPPO) byproduct be effectively removed?

Several methods can be employed for the removal of TPPO:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be effective.[2]

  • Precipitation of TPPO: TPPO can sometimes be precipitated from a non-polar solvent by cooling.

  • Column Chromatography: This is a reliable method for separating the non-polar this compound from the more polar TPPO. A non-polar eluent like hexanes or petroleum ether is typically used.[1]

  • Complexation: The addition of metal salts like zinc chloride (ZnCl₂) can form a complex with TPPO, facilitating its removal by filtration.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Ylide Formation Ensure the phosphonium (B103445) salt is thoroughly dried before use. Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS, or KOtBu) to ensure complete deprotonation. The formation of a characteristic orange-red color is a good indicator of successful ylide generation.[1]
Moisture in Reaction Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Any moisture will quench the strong base and the ylide.[1]
Steric Hindrance For the sterically hindered 2-methylcyclohexanone, a longer reaction time (up to 24 hours) or a slight increase in temperature may be necessary.[1] Monitor the reaction progress by TLC.
Impure Starting Materials Ensure the 2-methylcyclohexanone is of high purity. Distill the ketone before use if necessary.
Ineffective Quenching/Workup Use a saturated aqueous ammonium (B1175870) chloride solution for quenching. Ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent like diethyl ether.[1]
Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution with TPPO in Chromatography Use a highly non-polar eluent system (e.g., pure hexanes or petroleum ether) for flash column chromatography. A longer column may improve separation.
Product is an Oil/Liquid, Preventing Crystallization If direct crystallization of the product is not feasible, focus on methods to remove TPPO. Consider precipitating the TPPO from a minimal amount of a non-polar solvent at low temperatures.
Emulsion Formation During Workup Add brine (saturated NaCl solution) during the washing step to break up emulsions and aid in phase separation.[1]

Experimental Protocols

Lab-Scale Synthesis of this compound via Wittig Reaction

Materials:

Protocol 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent) [1]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for at least 1 hour. The formation of a distinct orange-red color indicates the generation of the ylide.

Protocol 2: Wittig Reaction with 2-Methylcyclohexanone [1]

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.

  • Cool the ketone solution to 0 °C in an ice bath.

  • Slowly transfer the freshly prepared ylide solution from Protocol 1 to the stirred ketone solution via cannula or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification

  • The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

  • Use a non-polar eluent, such as hexanes or petroleum ether, to isolate the this compound.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Parameters for Lab-Scale Synthesis

Reagent/ParameterMolar Ratio (to Ketone)ConcentrationTemperatureTimeTypical Yield
2-Methylcyclohexanone1.0-0 °C to RT2-24 h70-85%
Methyltriphenylphosphonium bromide1.1-0 °C to RT1.5 h (ylide prep)-
Potassium tert-butoxide1.0-0 °C to RT1.5 h (ylide prep)-
Anhydrous THF-~0.2-0.5 M0 °C to RT--

Note: Yields are highly dependent on reaction conditions and purity of reagents.

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup_purification Workup & Purification Ph3PCH3Br Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane (Ylide) Ph3PCH3Br->Ylide Deprotonation Base KOtBu in THF Base->Ylide Ylide_ref Ylide Ketone 2-Methylcyclohexanone in THF ReactionMix Reaction Mixture Ketone->ReactionMix ReactionMix_ref Reaction Mixture Ylide_ref->ReactionMix Quench Quench (aq. NH4Cl) Extraction Extraction (Ether) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product ReactionMix_ref->Quench

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield CheckYlide Check Ylide Formation (Color Change?) Start->CheckYlide CheckConditions Check Reaction Conditions (Anhydrous? Inert?) CheckYlide->CheckConditions Yes ImproveYlidePrep Improve Ylide Preparation (Dry Reagents, Strong Base) CheckYlide->ImproveYlidePrep No CheckPurity Check Starting Material Purity CheckConditions->CheckPurity Yes ImproveConditions Improve Anhydrous/Inert Technique CheckConditions->ImproveConditions No OptimizeTimeTemp Optimize Reaction Time/Temp CheckPurity->OptimizeTimeTemp Yes PurifyKetone Purify 2-Methylcyclohexanone CheckPurity->PurifyKetone No Success Yield Improved OptimizeTimeTemp->Success ImproveYlidePrep->CheckYlide ImproveConditions->CheckConditions PurifyKetone->CheckPurity

Caption: Troubleshooting logic for low yield in the Wittig synthesis.

References

Technical Support Center: Stability of 1-Methyl-2-methylenecyclohexane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-2-methylenecyclohexane. The information addresses common stability issues encountered during experiments under acidic conditions.

Troubleshooting Guides

Issue 1: Rapid Disappearance of Starting Material and Formation of an Isomeric Impurity

Symptoms:

  • Analysis of the reaction mixture by GC-MS or NMR spectroscopy shows a rapid decrease in the concentration of this compound.

  • A new major peak appears with the same mass-to-charge ratio (m/z) in GC-MS, or new signals consistent with an alkene appear in the NMR spectrum.

Possible Cause: Under acidic conditions, this compound, an exocyclic alkene, is prone to rapid isomerization to its more thermodynamically stable endocyclic isomer, 1-methylcyclohexene.[1][2] This reaction is driven by the formation of a more substituted double bond.

Troubleshooting Steps:

  • Confirm Isomer Formation: Characterize the major byproduct by comparing its spectral data (MS fragmentation pattern, NMR chemical shifts) with a known standard of 1-methylcyclohexene.

  • pH Control: If the isomerization is undesirable, strictly control the pH of your reaction mixture. Use buffered solutions or non-acidic catalysts where possible.

  • Temperature Reduction: Lowering the reaction temperature can significantly decrease the rate of isomerization.

  • Alternative Catalysts: If an acid catalyst is required, consider using a milder acid or a solid acid catalyst, which can sometimes offer better control over the reaction. The rate of isomerization is dependent on the acid strength.[3][4][5]

Issue 2: Inconsistent Reaction Rates or Product Ratios

Symptoms:

  • The rate of disappearance of this compound varies significantly between experimental runs.

  • The ratio of this compound to 1-methylcyclohexene at a specific time point is not reproducible.

Possible Cause:

  • Trace Acid Contamination: Glassware, solvents, or reagents may be contaminated with trace amounts of acid, leading to inconsistent catalytic activity.

  • Variable Catalyst Concentration: Inaccurate measurement or decomposition of the acid catalyst can lead to variations in the isomerization rate.

  • Temperature Fluctuations: Poor temperature control can affect the reaction kinetics.

Troubleshooting Steps:

  • Acid-Free Glassware: Ensure all glassware is thoroughly washed and rinsed with a slightly basic solution (e.g., dilute sodium bicarbonate), followed by distilled water and drying, to remove any acidic residues.

  • Solvent Purity: Use freshly distilled or high-purity solvents to minimize acidic impurities.

  • Precise Catalyst Loading: Accurately measure the amount of acid catalyst used. If the catalyst is a solution, it should be standardized.

  • Strict Temperature Monitoring: Employ a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in the presence of acid?

A1: this compound possesses an exocyclic double bond (a double bond outside the ring). In the presence of an acid, the double bond can be protonated to form a tertiary carbocation. Subsequent deprotonation can lead to the formation of the more thermodynamically stable 1-methylcyclohexene, which has an endocyclic (within the ring) and more substituted double bond.[1][2]

Q2: What is the primary product of the acid-catalyzed isomerization of this compound?

A2: The primary product is 1-methylcyclohexene.[1][2] This is due to its greater thermodynamic stability compared to the starting material.

Q3: Are there any other potential byproducts besides 1-methylcyclohexene?

A3: While 1-methylcyclohexene is the major product, other isomeric methylcyclohexenes (e.g., 3-methylcyclohexene (B1581247) and 4-methylcyclohexene) could potentially form in smaller amounts, especially under prolonged reaction times or at higher temperatures. Under strongly acidic conditions or with certain catalysts, other reactions like dimerization or polymerization could occur, though these are generally less common for simple isomerization.

Q4: How can I monitor the isomerization of this compound?

A4: The isomerization can be effectively monitored using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This allows for the separation and identification of the starting material and the isomeric products. Quantitative analysis can be performed by integrating the peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between the exocyclic methylene (B1212753) protons of the starting material and the vinylic proton of 1-methylcyclohexene. Quantitative NMR (qNMR) can be used to determine the relative concentrations of the isomers over time.

Q5: Is it possible to completely prevent the isomerization?

A5: Completely preventing the isomerization in the presence of acid is challenging due to the inherent thermodynamic driving force. However, by carefully controlling the reaction conditions (pH, temperature, catalyst choice), the rate of isomerization can be minimized to a level that may be acceptable for a given synthetic procedure.

Quantitative Data

The thermodynamic parameters for the isomerization of the parent compound, methylenecyclohexane (B74748), to 1-methylcyclohexene provide a strong indication of the stability difference, which will be very similar for this compound.

ParameterValueTemperature Range (K)
Enthalpy of Isomerization (ΔrH) 7.3 ± 1.7 kJ mol⁻¹413 - 523
Entropy of Isomerization (ΔrS) -15.9 ± 0.3 J mol⁻¹K⁻¹413 - 523

At equilibrium at 180°C (453 K), the composition of the mixture starting from methylenecyclohexane is dominated by the endocyclic isomers:

CompoundEquilibrium Percentage (%)
Methylenecyclohexane 1.7
1-Methylcyclohexene 73.4
3-Methylcyclohexene 10.7
4-Methylcyclohexene 14.1

Experimental Protocols

Protocol: Monitoring the Acid-Catalyzed Isomerization of this compound by GC-MS

Objective: To quantify the rate of isomerization of this compound to 1-methylcyclohexene under acidic conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound and the internal standard in the anhydrous solvent of a known concentration.

  • Reaction Setup: In a temperature-controlled reaction vessel, add a known volume of the stock solution and allow it to equilibrate to the desired reaction temperature.

  • Initiation of Reaction: Add a known amount of the acid catalyst to the reaction vessel to initiate the isomerization. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will neutralize the acid catalyst and stop the isomerization.

  • Extraction: Add a small amount of an extraction solvent (e.g., diethyl ether), vortex, and allow the layers to separate.

  • GC-MS Analysis: Analyze the organic layer by GC-MS.

  • Data Analysis: Identify the peaks corresponding to this compound, 1-methylcyclohexene, and the internal standard based on their retention times and mass spectra. Calculate the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration versus time to determine the reaction kinetics.

Visualizations

Caption: Acid-catalyzed isomerization of this compound.

Experimental_Workflow A Prepare Stock Solution (Substrate + Internal Standard) B Equilibrate at Desired Temperature A->B C Initiate Reaction with Acid Catalyst B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction with Base D->E F Extract with Organic Solvent E->F G Analyze by GC-MS F->G H Quantify and Determine Kinetics G->H

Caption: Workflow for monitoring the isomerization of this compound.

Stability_Relationship cluster_energy Exo This compound (Less Stable) Endo 1-Methylcyclohexene (More Stable) Exo->Endo Spontaneous under acidic conditions

Caption: Thermodynamic stability relationship between isomers.

References

Validation & Comparative

A Researcher's Guide to Distinguishing 1-Methyl-2-methylenecyclohexane from its Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of organic synthesis and drug development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive comparison of 1-methyl-2-methylenecyclohexane and its common C₇H₁₂ isomers, focusing on the powerful and nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy for their unambiguous differentiation.

The primary isomers discussed in this guide are 1-methylcyclohexene, 3-methylcyclohexene, 4-methylcyclohexene, and methylenecyclohexane. By analyzing key features in both ¹H (proton) and ¹³C (carbon-13) NMR spectra—such as the number of signals, chemical shifts (δ), and signal multiplicities (splitting patterns)—researchers can confidently distinguish these closely related structures.

Comparative NMR Data Analysis

The most striking differences among these isomers are found in the chemical shifts of the olefinic (C=C) and methyl (CH₃) groups. The unique electronic environment of the protons and carbons in each molecule results in a distinct spectroscopic fingerprint.

Key Distinguishing Features:

  • This compound : This target molecule is unique in having an exocyclic double bond adjacent to a methyl-substituted carbon. Its ¹H NMR spectrum is expected to show two distinct signals for the nonequivalent exocyclic methylene (B1212753) (=CH₂) protons, likely appearing as singlets or narrowly split doublets around 4.6-4.8 ppm. The ¹³C NMR spectrum features a quaternary sp² carbon (C2) around 150.1 ppm and a terminal methylene sp² carbon (=CH₂) at approximately 106.1 ppm.

  • 1-Methylcyclohexene : This isomer is identified by a single olefinic proton signal in the ¹H NMR spectrum, typically a triplet around 5.38 ppm.[1] Its methyl group signal is a characteristic singlet at approximately 1.61 ppm, as it is attached to the double bond and has no adjacent protons for coupling.[1]

  • 3-Methylcyclohexene : This compound displays two distinct olefinic proton signals in a multiplet between 5.6-5.7 ppm.[1] Crucially, its methyl group signal appears as a doublet around 1.0 ppm, resulting from coupling with the adjacent proton on C3.[1]

  • 4-Methylcyclohexene : Similar to the 3-methyl isomer, it shows two olefinic proton signals around 5.6-5.7 ppm and a methyl doublet.[1] However, due to its symmetry, it will exhibit fewer than seven signals in the ¹³C NMR spectrum, a key differentiating feature.[1] For instance, the two olefinic carbons are chemically equivalent.

  • Methylenecyclohexane : This isomer is easily identified by a sharp singlet in its ¹H NMR spectrum around 4.65 ppm, which integrates to two protons corresponding to the two equivalent exocyclic methylene (=CH₂) hydrogens.[1] In its ¹³C NMR spectrum, it shows only five signals due to symmetry.[2]

The quantitative NMR data for these compounds are summarized in the table below for direct comparison.

Compound¹H NMR (Olefinic H) δ [ppm]¹H NMR (Methyl H) δ [ppm]¹³C NMR (Olefinic C) δ [ppm]Key Distinguishing Features
This compound ~4.6 - 4.8 (2H, two signals)~1.1 (3H, singlet)150.1 (C), 106.1 (CH₂)Two exocyclic olefinic H signals; Quaternary sp² carbon signal is highly downfield.
1-Methylcyclohexene ~5.38 (1H, triplet)~1.61 (3H, singlet)134.0 (C), 121.0 (CH)One olefinic H signal; Methyl signal is a singlet.[1]
3-Methylcyclohexene ~5.6 - 5.7 (2H, multiplet)~1.0 (3H, doublet)~127.3 (CH), ~126.7 (CH)Two olefinic H signals; Methyl signal is a doublet.[1]
4-Methylcyclohexene ~5.6 - 5.7 (2H, multiplet)~0.95 (3H, doublet)~127.1 (CH, two carbons)Two olefinic H signals; Fewer than 7 signals in ¹³C NMR due to symmetry.[1]
Methylenecyclohexane ~4.65 (2H, singlet)N/A149.8 (C), 106.6 (CH₂)Two equivalent olefinic H signals appear as a singlet.[1]

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data for this compound ¹³C signals are from experimental sources, while ¹H signals are estimated based on similar structures.

Logical Workflow for Isomer Identification

To systematically distinguish between the isomers, a logical workflow can be employed based on the primary features of the NMR spectra. This process prioritizes the most unambiguous differences, such as the number of olefinic protons and the multiplicity of the methyl signal.

G cluster_0 cluster_1 cluster_2 cluster_3 start Analyze ¹H NMR Olefinic Region (δ 4.5-6.0 ppm) one_H One Olefinic H? start->one_H two_H_exo Two Exocyclic Olefinic H? start->two_H_exo two_H_endo Two Endocyclic Olefinic H? start->two_H_endo iso1 1-Methylcyclohexene one_H->iso1 Yes is_exo_singlet Olefinic H a Singlet? two_H_exo->is_exo_singlet check_symmetry Check ¹³C NMR: < 7 Signals? two_H_endo->check_symmetry is_singlet Methyl Signal a Singlet? iso4 Methylenecyclohexane is_exo_singlet->iso4 Yes iso5 1-Methyl-2- methylenecyclohexane is_exo_singlet->iso5 No (Two Signals) iso2 3-Methylcyclohexene check_symmetry->iso2 No iso3 4-Methylcyclohexene check_symmetry->iso3 Yes

Caption: Workflow for distinguishing isomers using NMR data. (Within 100 characters)

Experimental Protocols

Accurate and reproducible data are the foundation of correct structural identification. The following are standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Weighing : Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound (e.g., chloroform-d, CDCl₃).

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any solid particles, filtering through a small cotton or glass wool plug if necessary.

  • Cleaning : Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.

2. ¹H NMR Spectroscopy Acquisition

  • Instrument : 400 MHz (or higher) NMR Spectrometer.

  • Solvent : CDCl₃.

  • Temperature : 298 K.

  • Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width : ~16 ppm.

    • Number of Scans : 8-16.

    • Relaxation Delay (d1) : 1-5 seconds.

  • Processing :

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

    • Integrate all signals.

3. ¹³C NMR Spectroscopy Acquisition

  • Instrument : 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Solvent : CDCl₃.

  • Temperature : 298 K.

  • Acquisition Parameters :

    • Pulse Sequence : Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width : ~240 ppm.

    • Number of Scans : 128-1024 (or more, depending on concentration).

    • Relaxation Delay (d1) : 2-5 seconds.

  • Processing :

    • Apply Fourier transform to the FID with an appropriate line broadening (e.g., 1-2 Hz).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (CDCl₃ at δ 77.16 ppm).

By combining the detailed analysis of ¹H and ¹³C NMR spectra with rigorous experimental technique, researchers can confidently and accurately distinguish this compound from its structural isomers, ensuring the integrity of their research and development efforts. For more complex mixtures or for definitive assignments, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be employed.

References

A Comparative Analysis of 1-Methyl-2-methylenecyclohexane and Methylenecyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the nuanced differences between structural isomers can have profound impacts on reactivity, stability, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 1-methyl-2-methylenecyclohexane and methylenecyclohexane (B74748). We delve into their synthesis, physicochemical properties, spectroscopic signatures, and thermodynamic stability, supported by experimental data and protocols to aid researchers in their selection and application.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound and methylenecyclohexane is presented below. These data are essential for distinguishing between the two compounds and for predicting their behavior in various experimental setups.

PropertyThis compoundMethylenecyclohexane
Molecular Formula C₈H₁₄[1][2]C₇H₁₂[3][4]
Molecular Weight 110.20 g/mol [1][2]96.17 g/mol
Boiling Point 127.5 °C at 760 mmHg[1]102-103 °C[3][5][6][7]
Density 0.808 g/mL[8]0.800 g/mL[3][5][6][7]
¹H NMR (Olefinic Protons) ~4.5-4.7 ppm (2H, two singlets)~4.65 ppm (2H, s)[9]
¹³C NMR (Olefinic Carbons) ~106 ppm (=CH₂) and ~150 ppm (=C<)~106.5 ppm (=CH₂) and ~149.8 ppm (=C<)

Synthesis Protocols

The synthesis of these exocyclic alkenes can be reliably achieved through several established methods. Below are detailed experimental protocols for their preparation.

Synthesis of Methylenecyclohexane via Wittig Reaction

This protocol describes the synthesis of methylenecyclohexane from cyclohexanone (B45756) using a Wittig reagent.

Materials:

Procedure:

  • Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

    • In a dry Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of a characteristic orange-red color indicates the formation of the ylide.

  • Wittig Reaction:

    • In a separate dry round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

    • Cool the cyclohexanone solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared ylide solution to the stirred cyclohexanone solution via cannula or syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate pure methylenecyclohexane.

Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound from 2-methylcyclohexanone (B44802).[10]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure: The procedure is analogous to the synthesis of methylenecyclohexane, with 2-methylcyclohexanone (1.0 equivalent) being used as the starting ketone.[10] The ylide preparation and reaction conditions are similar. Purification by flash column chromatography will yield the desired 2-methyl-1-methylenecyclohexane.[10]

Synthesis of Methylenecyclohexane via Dehydration of 2-Methylcyclohexanol (B165396)

Methylenecyclohexane can also be formed as a minor product in the acid-catalyzed dehydration of 2-methylcyclohexanol.[11][12]

Materials:

  • 2-Methylcyclohexanol (cis- and trans- mixture)

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2-methylcyclohexanol and a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.[12]

  • Heat the mixture and distill the alkene products as they form.[13]

  • Collect the distillate, which will be a mixture of 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[12]

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation to separate the isomers based on their boiling points.

Thermodynamic Stability

A key differentiator between this compound and methylenecyclohexane, and their endocyclic isomers, is their relative thermodynamic stability. In general, for substituted cyclohexenes, the endocyclic isomer (with the double bond within the ring) is thermodynamically more stable than the exocyclic isomer. This is attributed to the greater substitution of the double bond in the endocyclic isomer, which is favored according to Zaitsev's rule.[11]

Therefore, 1-methylcyclohexene is more stable than methylenecyclohexane.[11] By extension, this compound is less stable than its endocyclic isomer, 1,2-dimethylcyclohexene. The formation of the less stable exocyclic isomer is often kinetically favored under certain reaction conditions, particularly in elimination reactions using bulky bases.

Reactivity and Applications

The exocyclic double bond in both this compound and methylenecyclohexane is the primary site of their reactivity. They readily undergo electrophilic addition reactions. The presence of the methyl group in this compound influences the regioselectivity of these additions due to steric and electronic effects.

While direct applications of these specific compounds in drug development are not extensively documented, their structural motifs are present in various natural products and complex molecules. The ability to selectively synthesize either the endo- or exocyclic alkene is a valuable tool in the total synthesis of such compounds. For instance, 1-methylcyclohexene, the more stable isomer, serves as a precursor in the synthesis of 6-oxoheptanoic acid, an intermediate for novel penicillin derivatives.[14] The principles governing the synthesis and reactivity of the title compounds are therefore highly relevant to medicinal chemists. The introduction of a methyl group is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties.[15]

Visualizing Synthetic Pathways and Logic

To further clarify the relationships and processes discussed, the following diagrams are provided.

Synthesis_of_Methylenecyclohexanes cluster_wittig Wittig Reaction cluster_dehydration Dehydration Cyclohexanone Cyclohexanone Methylenecyclohexane Methylenecyclohexane Cyclohexanone->Methylenecyclohexane + Wittig Reagent 2-Methylcyclohexanone 2-Methylcyclohexanone This compound This compound 2-Methylcyclohexanone->this compound + Wittig Reagent Wittig_Reagent Ph₃P=CH₂ 2-Methylcyclohexanol 2-Methylcyclohexanol Product_Mixture Alkene Mixture 2-Methylcyclohexanol->Product_Mixture H⁺, Δ Methylenecyclohexane_minor Methylenecyclohexane (minor) Product_Mixture->Methylenecyclohexane_minor

Synthetic routes to methylenecyclohexanes.

Stability_Comparison Exocyclic Isomers Exocyclic Isomers Endocyclic Isomers Endocyclic Isomers Methylenecyclohexane Methylenecyclohexane 1-Methylcyclohexene 1-Methylcyclohexene Methylenecyclohexane->1-Methylcyclohexene Less Stable → More Stable This compound This compound 1,2-Dimethylcyclohexene 1,2-Dimethylcyclohexene This compound->1,2-Dimethylcyclohexene Less Stable → More Stable

Thermodynamic stability of exo- vs. endo-cyclic isomers.

Experimental_Workflow_Wittig A 1. Prepare Wittig Reagent (Ph₃PCH₃Br + t-BuOK in THF) B 2. React with Ketone (Cyclohexanone or 2-Methylcyclohexanone) A->B C 3. Quench Reaction (aq. NH₄Cl) B->C D 4. Extraction (Diethyl Ether) C->D E 5. Drying & Concentration D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

General experimental workflow for Wittig synthesis.

References

Validating the Synthesis of 1-Methyl-2-methylenecyclohexane: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic data for 1-methyl-2-methylenecyclohexane, a valuable exocyclic alkene intermediate. The primary synthesis route detailed is the Wittig reaction of 2-methylcyclohexanone (B44802). As a point of comparison, the spectroscopic characteristics of 1-methylcyclohexene, a common isomeric byproduct of alternative elimination reactions, are also presented.

Comparative Spectroscopic Data

The successful synthesis of this compound can be unequivocally validated by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data for this compound and its common isomer, 1-methylcyclohexene.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted/Reported in CDCl₃)

Assignment This compound (Expected) 1-Methylcyclohexene (Reported)
Vinylic Protons (=CH₂) (ppm) ~4.7 (2H, two singlets)~5.4 (1H, broad singlet)
Allylic Proton (-CH-) (ppm) ~2.3 (1H, multiplet)-
Allylic Protons (-CH₂-) (ppm) -~1.9-2.0 (2H, multiplet)
Ring Protons (-CH₂-) (ppm) ~1.5-2.2 (6H, multiplets)~1.5-1.8 (4H, multiplets)
Methyl Protons (-CH₃) (ppm) ~1.1 (3H, doublet)~1.6 (3H, singlet)

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted/Reported in CDCl₃)

Assignment This compound (Expected) 1-Methylcyclohexene (Reported)
Quaternary Alkene Carbon (>C=) (ppm) ~150~134
Methylene Alkene Carbon (=CH₂) (ppm) ~106-
Tertiary Alkene Carbon (=CH-) (ppm) -~121
Allylic Carbon (-CH-) (ppm) ~40-
Ring Carbons (-CH₂-) (ppm) ~24, ~28, ~36~22, ~23, ~26, ~30
Methyl Carbon (-CH₃) (ppm) ~20~23

Table 3: IR and Mass Spectrometry Data Comparison

Spectroscopic Method This compound 1-Methylcyclohexene
IR Spectroscopy (cm⁻¹) ~3070 (=C-H stretch), ~1650 (C=C stretch), ~890 (=CH₂ bend)~3020 (=C-H stretch), ~1670 (C=C stretch)
Mass Spectrometry (m/z) Molecular Ion (M⁺): 110; Base Peak: 95 ([M-CH₃]⁺)[1]Molecular Ion (M⁺): 110; Base Peak: 95 ([M-CH₃]⁺)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducibility and accurate validation.

Synthesis Protocol: Wittig Reaction

This protocol outlines the synthesis of this compound from 2-methylcyclohexanone.

  • Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a strong base, such as n-butyllithium or sodium hydride (1.0 eq.), to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a characteristic orange-red color indicates the generation of the ylide.

  • Wittig Reaction with 2-Methylcyclohexanone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 eq.) in anhydrous THF.

    • Cool the ketone solution to 0 °C.

    • Slowly transfer the prepared ylide solution to the stirred ketone solution via cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product, containing triphenylphosphine (B44618) oxide as a major byproduct, is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • IR Spectroscopy:

    • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film between two salt plates (NaCl or KBr) is a common method.

  • Mass Spectrometry:

    • Obtain the mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the synthesis workflow and the logical steps for spectroscopic validation.

Synthesis_Workflow cluster_reagent_prep Wittig Reagent Preparation cluster_wittig_reaction Wittig Reaction cluster_purification Work-up & Purification reagent_start Methyltriphenylphosphonium bromide in THF base Strong Base (e.g., n-BuLi) reagent_start->base 0 °C to RT ylide Methylenetriphenylphosphorane (Ylide) base->ylide reaction Reaction Mixture ylide->reaction ketone 2-Methylcyclohexanone in THF ketone->reaction 0 °C to RT quench Quench (aq. NH₄Cl) reaction->quench extraction Extraction (Diethyl Ether) quench->extraction purify Column Chromatography extraction->purify product This compound purify->product

Synthesis workflow for this compound via Wittig reaction.

Validation_Logic cluster_synthesis Synthesis Outcome cluster_analysis Spectroscopic Analysis cluster_validation Data Validation cluster_conclusion Conclusion product Purified Product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms decision Data Match Expected Values? nmr->decision ir->decision ms->decision confirmed Structure Confirmed: This compound decision->confirmed Yes isomer Isomer or Impurity Detected: (e.g., 1-Methylcyclohexene) decision->isomer No

Logical workflow for the spectroscopic validation of the synthesized product.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-Methyl-2-methylenecyclohexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methyl-2-methylenecyclohexane and its structurally related isomers, 1-methylcyclohexene and methylenecyclohexane (B74748). The unambiguous identification of such isomers is critical in synthetic chemistry and drug development, where subtle structural variations can lead to significant differences in chemical and biological properties.

While experimental data for 1-methylcyclohexene and methylenecyclohexane are readily available, comprehensive experimental ¹H and ¹³C NMR data for this compound is not present in commonly accessible spectral databases. Therefore, this guide presents predicted NMR data for this compound, generated using a reliable online prediction tool, alongside the experimental data for its isomers. This comparison will aid researchers in the identification and differentiation of these closely related cyclic alkenes.

¹H NMR Data Comparison

The ¹H NMR spectra of these isomers show distinct differences in the chemical shifts and multiplicities of the olefinic and methyl protons, providing a clear basis for their differentiation.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound =CH₂~4.68s-
=CH₂~4.55s-
-CH(CH₃)-~2.3-2.4m-
Allylic -CH₂-~2.0-2.2m-
Ring -CH₂-~1.4-1.8m-
-CH₃~1.05d~7.0
1-Methylcyclohexene [1]Olefinic H~5.38t3.4[1]
Allylic CH₂~1.96m-
Methyl H~1.61s-
Ring CH₂~1.89, ~1.63, ~1.54m-
Methylenecyclohexane [1]Olefinic H~4.65s-
Allylic CH₂~2.1-2.2t~6.0[1]
Ring CH₂~1.5-1.6m-

Note: Data for this compound is predicted and should be used as an estimation. "s" denotes singlet, "d" doublet, "t" triplet, and "m" multiplet.

¹³C NMR Data Comparison

¹³C NMR spectroscopy offers a complementary and often more direct method for distinguishing between these isomers by comparing the number of unique carbon signals and their chemical shifts, particularly in the olefinic region.

CompoundCarbonChemical Shift (δ, ppm)
This compound =C(CH₃)-~150.1
=CH₂~106.5
-CH(CH₃)-~38.5
Allylic -CH₂-~34.2
Ring -CH₂-~28.9, ~26.8, ~24.5
-CH₃~21.0
1-Methylcyclohexene [1]Quaternary Alkene (=C(CH₃)-)~134.0
Tertiary Alkene (-CH=)~121.0
Allylic CH₂~30.0, ~25.5
Methyl C~23.0
Ring CH₂~22.5, ~22.0
Methylenecyclohexane [1]Quaternary Alkene (=C<)~150.0
Methylene (B1212753) (=CH₂)~106.0
Allylic CH₂~36.0
Ring CH₂~28.5, ~26.5

Note: Data for this compound is predicted and should be used as an estimation.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.[1]

Sample Preparation:

  • Dissolve 10-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 300-500 MHz NMR Spectrometer

  • Pulse Sequence: Standard single-pulse (zg)

  • Acquisition Parameters:

    • Spectral Width: 0-12 ppm

    • Relaxation Delay: 1-5 s

    • Number of Scans: 8-16

  • Processing:

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Instrument: 75-125 MHz NMR Spectrometer

  • Pulse Sequence: Standard proton-decoupled (zgpg)

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Relaxation Delay: 2-5 s

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

  • Processing:

    • Fourier transform the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing Structural and Spectroscopic Relationships

The following diagrams illustrate the experimental workflow for NMR analysis and the structural differences that lead to the distinct NMR spectra of these isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve 10-20 mg of sample in 0.6-0.7 mL of deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum transfer->acquire_13c process_spectra Fourier Transform, Phase Correction, and Calibration acquire_1h->process_spectra acquire_13c->process_spectra analyze_spectra Analyze Chemical Shifts, Multiplicities, and Coupling Constants process_spectra->analyze_spectra conclusion conclusion analyze_spectra->conclusion Structure Elucidation

Caption: A generalized workflow for the acquisition and analysis of NMR data.

structural_comparison cluster_main This compound cluster_isomer1 1-Methylcyclohexene cluster_isomer2 Methylenecyclohexane main_compound Structure: Exocyclic double bond adjacent to a methyl-substituted carbon. ¹H NMR: Two distinct olefinic singlets (~4.68, ~4.55 ppm), one methyl doublet (~1.05 ppm). ¹³C NMR: Quaternary olefinic carbon (~150.1 ppm), methylene olefinic carbon (~106.5 ppm). isomer1 Structure: Endocyclic double bond with a methyl substituent on a double-bonded carbon. ¹H NMR: One olefinic triplet (~5.38 ppm), one methyl singlet (~1.61 ppm). ¹³C NMR: Two distinct olefinic carbons (~134.0, ~121.0 ppm). main_compound->isomer1 Isomeric Relationship isomer2 Structure: Exocyclic double bond on an unsubstituted carbon. ¹H NMR: One olefinic singlet (~4.65 ppm), no methyl signal. ¹³C NMR: Quaternary olefinic carbon (~150.0 ppm), methylene olefinic carbon (~106.0 ppm). main_compound->isomer2 Isomeric Relationship

Caption: Key structural and NMR spectral differences between the isomers.

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Methyl-2-methylenecyclohexane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-Methyl-2-methylenecyclohexane and two of its structural isomers: 1,2-Dimethylcyclohexene and Ethylidenecyclohexane. Understanding these fragmentation patterns is crucial for the unambiguous identification of these isomers in complex mixtures, a common challenge in organic synthesis, natural product analysis, and metabolomics.

Data Presentation

The mass spectral data for this compound and its isomers are summarized below. The data has been compiled from the NIST Mass Spectrometry Data Center.[1][2][3][4][5] All three compounds have the same molecular formula, C₈H₁₄, and a molecular weight of approximately 110.2 g/mol .[1][2][3]

Table 1: Comparison of Key Mass Spectral Fragments (m/z) and Relative Intensities (%)

m/zThis compound1,2-DimethylcyclohexeneEthylidenecyclohexaneProposed Fragment Ion/Structure
110354030[M]⁺ (Molecular Ion)
9510010085[M-CH₃]⁺
816055100[M-C₂H₅]⁺ or [C₆H₉]⁺
67504560[C₅H₇]⁺
54203040[C₄H₆]⁺ (Retro-Diels-Alder fragment)
41403550[C₃H₅]⁺ (Allyl cation)
27252030[C₂H₃]⁺
Experimental Protocols

The presented mass spectral data were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical experimental protocol for the analysis of these volatile hydrocarbons is outlined below.

Sample Preparation

  • Standard Preparation: Prepare individual standards of this compound, 1,2-Dimethylcyclohexene, and Ethylidenecyclohexane at a concentration of 100 µg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Sample Dilution: Dilute complex mixtures containing the analytes in the same solvent to a final concentration within the calibrated range of the instrument.

  • Vialing: Transfer the prepared samples to 2 mL autosampler vials with PTFE-lined caps.

GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 5 minutes at 200 °C.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 25-200.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Mandatory Visualization

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 110). The subsequent fragmentation is dominated by the loss of a methyl group to form the base peak at m/z 95. A notable fragmentation pathway for cyclic alkenes is the retro-Diels-Alder reaction.

fragmentation_pathway M This compound (m/z 110) M_ion [M]⁺ (m/z 110) M->M_ion -e⁻ frag_95 [M-CH₃]⁺ (m/z 95) M_ion->frag_95 - •CH₃ frag_81 [M-C₂H₅]⁺ (m/z 81) M_ion->frag_81 - •C₂H₅ frag_54 Retro-Diels-Alder [C₄H₆]⁺ (m/z 54) M_ion->frag_54 Retro-Diels-Alder

Caption: Proposed EI fragmentation pathway for this compound.

Logical Workflow for Isomer Differentiation

The differentiation of the three isomers can be achieved by carefully comparing the relative intensities of their key fragment ions.

isomer_differentiation start GC-MS Analysis of C₈H₁₄ Isomer Mixture molecular_ion Observe Molecular Ion at m/z 110 start->molecular_ion compare_fragments Compare Relative Intensities of Key Fragments (m/z 95 and 81) molecular_ion->compare_fragments isomer1 This compound (m/z 95 is base peak) compare_fragments->isomer1 Rel. Int. 95 > 81 isomer2 1,2-Dimethylcyclohexene (m/z 95 is base peak, different RI) compare_fragments->isomer2 Rel. Int. 95 > 81 (distinguished by retention index) isomer3 Ethylidenecyclohexane (m/z 81 is base peak) compare_fragments->isomer3 Rel. Int. 81 > 95

Caption: Logic for differentiating C₈H₁₄ isomers via GC-MS fragmentation.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the identification of these isomers, other analytical techniques can provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. This allows for the unambiguous structural elucidation of each isomer, which can be challenging with mass spectrometry alone, especially for isomers with very similar fragmentation patterns. For example, the vinylic protons in this compound and Ethylidenecyclohexane would give distinct signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Functional Group Identification: IR spectroscopy is excellent for identifying the types of bonds present in a molecule. The C=C stretching vibrations for the exocyclic double bond in this compound and Ethylidenecyclohexane would appear at different wavenumbers than the endocyclic double bond in 1,2-Dimethylcyclohexene.[6]

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesLimitations
GC-MS (EI) Separation by gas chromatography followed by ionization and mass-to-charge ratio analysis.High sensitivity, provides molecular weight and fragmentation pattern for structural clues, well-established libraries for compound matching.[1]Isomers may have very similar fragmentation patterns, can be difficult to differentiate without chromatographic separation.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, allows for unambiguous isomer identification.Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation.
IR Spectroscopy Absorption of infrared radiation causes molecular vibrations at specific frequencies.Provides information about functional groups, relatively inexpensive and fast.Does not provide information on molecular weight or the overall carbon skeleton, can be difficult to interpret complex spectra.

References

A Comparative Spectroscopic Analysis of 1-Methyl-2-methylenecyclohexane and its Isomer, 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of organic molecules is paramount. This guide provides a detailed comparison of the reference spectra for 1-Methyl-2-methylenecyclohexane and its structural isomer, 1,2-dimethylcyclohexene, using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This comparison aims to highlight the key spectral differences that enable unambiguous identification of these closely related compounds. The supporting data is compiled from reputable databases and is presented in a clear, comparative format.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data from the Mass, IR, ¹³C NMR, and ¹H NMR spectra for this compound and 1,2-dimethylcyclohexene.

Table 1: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 11095, 81, 67[1]
1,2-Dimethylcyclohexene 11095, 67, 81

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
This compound ~3070, ~1650, ~890C-H stretch (sp²), C=C stretch (exocyclic methylene), =C-H bend
1,2-Dimethylcyclohexene ~2925, ~1675C-H stretch (sp³), C=C stretch (endocyclic)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundOlefinic Carbon Chemical Shifts (δ, ppm)Aliphatic Carbon Chemical Shifts (δ, ppm)
This compound ~150 (quaternary), ~106 (methylene)[2]Methyl, other ring carbons
1,2-Dimethylcyclohexene ~127 (quaternary), ~125 (quaternary)[3]Methyls, other ring carbons

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundOlefinic Proton Chemical Shifts (δ, ppm)Aliphatic Proton Chemical Shifts (δ, ppm)
This compound ~4.7 (2H, s)Methyl protons, ring protons
1,2-Dimethylcyclohexene No olefinic protonsMethyl protons (~1.6 ppm, s), ring protons[3]

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to increase gradually to ensure separation of the components. The outlet of the GC is coupled to a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass-to-charge ratio (m/z) range of, for example, 40-400 amu.

2. Fourier Transform Infrared (FT-IR) Spectroscopy

For volatile liquids like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The sample is then placed in the IR beam of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

Mandatory Visualization

Spectroscopic_Workflow Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Analyte This compound or 1,2-Dimethylcyclohexene MS Mass Spectrometry (GC-MS) Analyte->MS IR Infrared Spectroscopy (FT-IR) Analyte->IR NMR NMR Spectroscopy ('H & ¹³C) Analyte->NMR MS_Data Fragmentation Pattern MS->MS_Data IR_Data Vibrational Modes IR->IR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data Comparison Structural Elucidation MS_Data->Comparison IR_Data->Comparison NMR_Data->Comparison

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

A Comparative Guide to the Quantitative Analysis of 1-Methyl-2-methylenecyclohexane in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount for quality control, process monitoring, and safety assessment. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Methyl-2-methylenecyclohexane, a cyclic alkene and a member of the terpene family, within a complex mixture. We will explore the leading techniques, presenting their underlying principles, performance data, and detailed experimental protocols.

Overview of Analytical Techniques

The primary methods for the quantitative analysis of volatile compounds like this compound are gas chromatography-based techniques. The choice of detector is a critical factor that influences sensitivity, selectivity, and the nature of the information obtained. The most common and effective techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Considered the gold standard for the analysis of volatile and semi-volatile compounds.[1] It combines the superior separation capabilities of gas chromatography with the powerful identification and quantification abilities of mass spectrometry. GC-MS provides a high degree of specificity, allowing for the unambiguous identification of analytes based on their unique mass spectra, which is particularly advantageous in complex matrices.[2]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the quantitative analysis of organic compounds.[3] The FID is a universal detector for carbon-containing compounds and is known for its high sensitivity, wide linear dynamic range, and low maintenance requirements.[2] It is an excellent choice for routine analysis when the identity of the analyte is already known.

  • Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): A powerful technique that provides structural information about the separated compounds. As molecules elute from the GC column, they pass through an infrared cell where their unique infrared absorption spectra are recorded. This method is particularly useful for differentiating between isomers that may have similar mass spectra but different infrared spectra.[4]

Quantitative Performance Comparison

The selection of an analytical technique often depends on a trade-off between various performance parameters. The following table summarizes the typical quantitative performance of GC-MS and GC-FID for the analysis of terpenes and related volatile organic compounds.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Specificity Very High (based on mass spectra)[2]Moderate (based on retention time)[2]
Limit of Detection (LOD) 0.25 µg/mL[5]0.3 µg/mL[3]
Limit of Quantification (LOQ) 0.75 µg/mL[5]1.0 µg/mL[3]
Linearity (r²) > 0.99[5]> 0.99[3]
Accuracy (% Recovery) 95.0 - 105.7%[5]89 - 111%[3]
Precision (RSD%) < 10%[3]< 10%[3]
Robustness GoodExcellent[2]
Cost HigherLower

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving accurate quantitative results. Below are representative methodologies for the analysis of this compound using GC-MS with headspace sampling and a general GC-FID method.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is ideal for the analysis of volatile compounds in solid or liquid matrices, as it minimizes matrix effects and reduces sample preparation time.[6][7]

1. Sample Preparation:

  • Accurately weigh a representative portion of the sample mixture (e.g., 0.5 g) into a headspace vial (e.g., 10 mL or 20 mL).[7]

  • Add an appropriate internal standard solution. For terpenes, n-tridecane is a common choice as it is not typically found in the samples and elutes in the middle of the chromatogram.[5]

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. HS-SPME Procedure:

  • Place the vial in a heated agitator of an autosampler.

  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 20 minutes) to adsorb the analytes.

3. GC-MS Parameters:

  • GC System: Agilent 8890 GC or similar.[8]

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[2]

  • Inlet: Split/splitless inlet, operated in splitless mode at 250 °C for thermal desorption of the SPME fiber.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.[1]

  • Mass Spectrometer: Agilent 5977A MSD or similar.[8]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Target ions for this compound (C₈H₁₄, MW: 110.2) would include the molecular ion (m/z 110) and characteristic fragment ions.

4. Quantification:

  • Create a calibration curve by analyzing a series of standards of known concentrations of this compound prepared in a matrix similar to the sample.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown sample by using the regression equation from the calibration curve.

Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general approach for the quantitative analysis of volatile hydrocarbons using GC-FID.

1. Sample Preparation (Liquid Injection):

  • Accurately weigh a portion of the sample mixture and dissolve it in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).[3]

  • Add a known concentration of an internal standard (e.g., n-tridecane).

  • Dilute the sample to a final concentration within the linear range of the instrument.

2. GC-FID Parameters:

  • GC System: Agilent 8890 GC or similar.

  • Column: DB-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless inlet, operated in split mode (e.g., split ratio 50:1) at 250 °C.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 8 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Makeup Gas (Nitrogen) Flow: 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

3. Quantification:

  • Follow the same calibration and quantification procedure as described for the GC-MS method, using the peak areas obtained from the FID chromatogram.

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes and the relationships between the analytical techniques, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Quantification Sample Mixture Sample Weigh Weigh Sample Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Dilute Dilute/Prepare for HS Add_IS->Dilute GC_MS GC-MS Analysis Dilute->GC_MS GC_FID GC-FID Analysis Dilute->GC_FID GC_FTIR GC-FTIR Analysis (Structural Info) Dilute->GC_FTIR Integration Peak Integration GC_MS->Integration GC_FID->Integration GC_FTIR->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General workflow for the quantitative analysis of this compound.

technique_comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_gcftir GC-FTIR GCMS_Spec High Specificity (Mass Spectrum) GCMS_Sens High Sensitivity (SIM Mode) GCMS_Cost Higher Cost GCFID_Robust High Robustness GCFID_Linear Wide Linear Range GCFID_Cost Lower Cost GCFTIR_Struct Structural Info (Isomer Differentiation) GCFTIR_NonDest Non-Destructive GCFTIR_Quant Quantitative Potential Analyte This compound Quantification Analyte->GCMS_Spec Analyte->GCFID_Robust Analyte->GCFTIR_Struct

Caption: Key feature comparison of GC-MS, GC-FID, and GC-FTIR for the analysis.

Conclusion

The quantitative analysis of this compound in a mixture can be effectively achieved using several gas chromatography-based techniques.

  • GC-MS is the recommended method for complex mixtures where definitive identification is crucial, or when very low detection limits are required. The use of headspace sampling techniques like SPME can further enhance sensitivity and reduce matrix interference.

  • GC-FID represents a cost-effective and highly reliable alternative for routine quantitative analysis, particularly in quality control environments where the analyte is well-characterized and high sample throughput is necessary.

  • GC-FTIR serves as a valuable complementary technique, especially when the differentiation of isomers is a concern. While its quantitative application is less common than GC-MS or GC-FID, it provides invaluable structural information that can aid in method development and compound confirmation.

The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity and selectivity, and budgetary considerations. For drug development and research applications, the comprehensive data provided by GC-MS is often indispensable, while for routine production monitoring, the robustness and efficiency of GC-FID may be more suitable.

References

A Comparative Guide to Experimental and Predicted Spectral Data of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and predicted spectral data for the organic compound 1-Methyl-2-methylenecyclohexane. By presenting key spectroscopic information from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate compound identification, structural elucidation, and methodological validation.

Data Presentation: A Comparative Analysis

The following tables summarize the available experimental spectral data and the predicted values obtained from computational models. This side-by-side comparison is crucial for assessing the accuracy of predictive algorithms and for the confident identification of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides insights into the functional groups present in a molecule. The experimental data presented is from the gas-phase spectrum available in the NIST WebBook.[1][2] Predicted IR data is based on characteristic vibrational frequencies for the functional groups present in this compound.

Vibrational Mode Experimental Frequency (cm⁻¹) Predicted Frequency (cm⁻¹)
=C-H stretch (sp²)~30803100-3000
C-H stretch (sp³)2935, 28603000-2850
C=C stretch~16501680-1640
CH₂ bend~1440~1465
=CH₂ out-of-plane bend~890900-880
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

The experimental ¹³C NMR data is referenced from PubChem.[3] Predicted chemical shifts were generated using online NMR prediction tools.

Carbon Atom Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
C=CH₂Data not fully available~149
=CH₂Data not fully available~109
C-CH₃Data not fully available~38
Cyclohexane CH₂Data not fully available25-35
CH₃Data not fully available~22

¹H NMR Spectroscopy

As of the latest search, a publicly available experimental ¹H NMR spectrum for this compound was not found. The predicted chemical shifts were generated using online NMR prediction tools.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
=CH₂4.7 - 4.9Singlet (or narrow multiplet)
CH (adjacent to methyl)2.2 - 2.4Multiplet
Cyclohexane CH₂1.2 - 2.1Multiplets
CH₃~1.0Doublet
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The experimental data is from the electron ionization (EI) mass spectrum available in the NIST WebBook.[4] Predicted fragmentation is based on common fragmentation pathways for substituted cyclohexenes.

m/z Experimental Relative Intensity (%) Predicted Fragment
11035[M]⁺ (Molecular Ion)
95100[M - CH₃]⁺
8160[C₆H₉]⁺
6755[C₅H₇]⁺
5430[C₄H₆]⁺

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are general protocols for the key spectroscopic techniques cited.

Infrared (IR) Spectroscopy

Gas-Phase IR Spectroscopy (as per NIST data): The experimental IR spectrum was obtained from the NIST/EPA Gas-Phase Infrared Database.[1][2] Typically, this involves introducing a gaseous sample of the compound into an IR gas cell with windows transparent to IR radiation (e.g., KBr, NaCl). The cell is then placed in the beam path of an FTIR spectrometer, and the spectrum is recorded.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy of a Liquid Sample: A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5] Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the crystal, where it undergoes total internal reflection at the crystal-sample interface.[5] The evanescent wave penetrates a small distance into the sample, and the resulting absorption is detected.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Procedure for ¹H and ¹³C NMR of a Liquid Sample: Approximately 5-25 mg of the liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.[6] The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.[6] The tube is then placed in the NMR spectrometer. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): The sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.[7] The separated components then enter the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7] The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.[7]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted spectral data for a given compound.

Spectral_Data_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation cluster_comparison Data Comparison and Analysis exp_synthesis Compound Synthesis/ Purification exp_ir Acquire IR Spectrum exp_synthesis->exp_ir exp_nmr Acquire NMR Spectra (1H & 13C) exp_synthesis->exp_nmr exp_ms Acquire Mass Spectrum exp_synthesis->exp_ms compare_ir Compare IR Data exp_ir->compare_ir compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_ms Compare MS Data exp_ms->compare_ms pred_structure Define Molecular Structure pred_ir Predict IR Spectrum pred_structure->pred_ir pred_nmr Predict NMR Spectra (1H & 13C) pred_structure->pred_nmr pred_ms Predict Mass Spectrum pred_structure->pred_ms pred_ir->compare_ir pred_nmr->compare_nmr pred_ms->compare_ms conclusion Structural Elucidation/ Validation compare_ir->conclusion compare_nmr->conclusion compare_ms->conclusion

References

A Comparative Guide to Catalysts for the Synthesis of 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of exocyclic alkenes, such as 1-methyl-2-methylenecyclohexane, is a crucial transformation in organic chemistry, with applications in the synthesis of natural products, pharmaceuticals, and fragrance compounds. The most common and direct approach to this target molecule is through the olefination of the corresponding ketone, 1-methylcyclohexanone. This guide provides a comparative analysis of three prominent catalytic and stoichiometric olefination methods: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and olefination using Tebbe or Petasis reagents. The performance of these methods is evaluated based on yield, reaction conditions, and substrate scope, supported by experimental data from analogous systems.

Performance Comparison of Olefination Methods

The choice of olefination reagent is critical and depends on factors such as the steric hindrance of the ketone, the desired reactivity, and the tolerance of other functional groups. Below is a summary of the performance of each method in the context of synthesizing exocyclic methylene (B1212753) compounds from cyclic ketones.

ReactionReagent/CatalystStarting MaterialTypical SolventTypical TemperatureTypical Reaction TimeReported Yield (%)Key Observations
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂)1-MethylcyclohexanoneTHF, Ether, DMSORoom Temperature to Reflux1 - 12 h84 (for cyclohexanone)Well-established method; byproduct (triphenylphosphine oxide) can be difficult to remove.[1]
Horner-Wadsworth-Emmons (HWE) Reaction Diethyl (lithiomethyl)phosphonate1-MethylcyclohexanoneTHF, DME-78°C to Room Temperature1 - 5 h~70-90 (general)Byproduct (dialkyl phosphate) is water-soluble, simplifying purification. More nucleophilic than Wittig ylides.[2][3]
Tebbe/Petasis Olefination Tebbe Reagent or Petasis Reagent (Cp₂Ti(CH₃)₂)1-MethylcyclohexanoneToluene (B28343), THF0°C to Room Temperature0.5 - 2 h59 (for a diketone)Effective for sterically hindered and enolizable ketones.[4][5] Less basic than Wittig or HWE reagents.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following protocols are representative of each class of olefination reaction for the synthesis of this compound from 1-methylcyclohexanone.

Protocol 1: Wittig Reaction

This protocol is adapted from the synthesis of methylenecyclohexane.[1]

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.0 equivalent), to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour. The formation of a characteristic orange-red color indicates the generation of the ylide.

2. Olefination Reaction:

  • In a separate flame-dried flask under an inert atmosphere, dissolve 1-methylcyclohexanone (1.0 equivalent) in anhydrous THF.

  • Cool the ketone solution to 0°C.

  • Slowly transfer the freshly prepared Wittig reagent solution to the stirred ketone solution via cannula or syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes a general procedure for the HWE reaction with a non-stabilized phosphonate (B1237965).

1. Preparation of the Phosphonate Carbanion:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diethyl methylphosphonate (B1257008) (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.0 equivalent) dropwise to the stirred solution.

  • Stir the mixture at -78°C for 1 hour to ensure complete formation of the phosphonate carbanion.

2. Olefination Reaction:

  • To the cold carbanion solution, slowly add a solution of 1-methylcyclohexanone (1.0 equivalent) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-5 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine. The water wash is effective at removing the water-soluble phosphate (B84403) byproduct.[2][3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: Tebbe Olefination

This protocol provides a general method for the methylenation of a ketone using the Tebbe reagent.[4][5]

1. Olefination Reaction:

  • In a flame-dried flask under an inert atmosphere, dissolve 1-methylcyclohexanone (1.0 equivalent) in anhydrous toluene or THF.

  • Cool the solution to 0°C.

  • Slowly add a commercially available solution of the Tebbe reagent (0.5 M in toluene, typically 1.5-3.0 equivalents) to the stirred ketone solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of an aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH). This should be done with caution as the quenching can be vigorous.

  • Dilute the mixture with an organic solvent such as diethyl ether and stir until the aqueous layer becomes clear.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of these synthetic methods, the following diagrams have been generated using the DOT language.

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Methyltriphenyl- phosphonium Bromide Ylide Methylenetriphenyl- phosphorane (Wittig Reagent) Phosphonium_Salt->Ylide Base in THF Base n-BuLi or t-BuOK Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone 1-Methylcyclohexanone Ketone->Oxaphosphetane Product 1-Methyl-2-methylene- cyclohexane Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct HWE_Reaction cluster_carbanion_formation Carbanion Formation cluster_olefination Olefination Phosphonate Diethyl Methylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base in THF Base n-BuLi Base->Carbanion Intermediate Intermediate Adduct Carbanion->Intermediate Ketone 1-Methylcyclohexanone Ketone->Intermediate Product 1-Methyl-2-methylene- cyclohexane Intermediate->Product Byproduct Diethyl Phosphate Intermediate->Byproduct Tebbe_Olefination cluster_reagent_activation Reagent Activation cluster_olefination Olefination Tebbe_Reagent Tebbe Reagent Schrock_Carbene Schrock Carbene (Active Olefinating Agent) Tebbe_Reagent->Schrock_Carbene Lewis Base Lewis_Base Pyridine (catalytic) Lewis_Base->Schrock_Carbene Oxatitanacyclobutane Oxatitanacyclobutane Intermediate Schrock_Carbene->Oxatitanacyclobutane Ketone 1-Methylcyclohexanone Ketone->Oxatitanacyclobutane Product 1-Methyl-2-methylene- cyclohexane Oxatitanacyclobutane->Product Byproduct Cp₂TiO Oxatitanacyclobutane->Byproduct

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-2-methylenecyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Methyl-2-methylenecyclohexane, a flammable hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

Immediate Safety and Hazard Information

Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid Assumed to be a Category 2 or 3 Flammable Liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[3][4]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[5][6]
Eye Damage/Irritation May cause eye irritation.Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.
Aspiration Hazard May be fatal if swallowed and enters airways.[4][6]Do NOT induce vomiting. If swallowed, immediately call a poison center or doctor.[4][5]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.[3][4]Avoid breathing mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the substance and prevent exposure or fire.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation to disperse vapors.[5]

  • Eliminate Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment during cleanup.[2][3][5]

  • Containment : Prevent the spill from spreading or entering drains and waterways. Use an inert absorbent material like sand, vermiculite, or earth to soak up the liquid.[5][6]

  • Collection : Carefully collect the absorbed material into a designated, sealable, and properly labeled container for hazardous waste disposal.[5]

  • Decontamination : Thoroughly clean the spill area to remove any residual contamination.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste, in accordance with all local, state, and federal regulations.

  • Waste Classification : Classify waste containing this compound as a flammable hazardous waste.

  • Segregation : Keep this waste stream separate from other chemical wastes, particularly incompatible materials like oxidizing agents, to prevent dangerous reactions.[6] For laboratory settings, it is advisable to maintain separate waste containers for halogenated and non-halogenated organic solvents.[7][8]

  • Containerization : Collect the waste in a designated, compatible, and leak-proof container. The container should be in good condition and kept tightly closed except when adding waste.[6][9][10] Do not fill the container beyond 90% of its capacity.[9]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable").[6]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.[1][2] Secondary containment should be used to prevent spills.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[6] Never dispose of this chemical down the drain or in regular trash.[6]

Below is a logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Classify as Flammable Hazardous Waste B Segregate from Incompatible Chemicals A->B C Use Designated, Labeled Waste Container B->C D Collect Waste in Sealed Container C->D E Store in Cool, Ventilated & Secure Area D->E F Arrange for Pickup by Licensed Disposal Service E->F G Document Waste Transfer F->G

References

Personal protective equipment for handling 1-Methyl-2-methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like 1-Methyl-2-methylenecyclohexane. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Overview: this compound is a flammable liquid.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Handling requires strict adherence to safety protocols to mitigate risks of ignition and exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure and physical hazards. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar flammable organic compounds.

Body PartPersonal Protective Equipment (PPE)Specifications and Importance
Eyes Safety Goggles or Face ShieldEssential for protecting eyes from chemical splashes.[3][4] Ensure they are chemical-resistant and properly fitted.[4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact.[3] Always check the manufacturer's guidelines for chemical resistance.[4]
Body Flame-Resistant Lab CoatProvides a crucial barrier against spills and splashes and is designed to self-extinguish, preventing the spread of fire.[5][6]
Respiratory Respirator (if necessary)Use a full-face respirator if handling large quantities or in poorly ventilated areas to filter harmful vapors.[3]
Feet Closed-Toe ShoesProtects feet from spills and falling objects.[5]

Safe Handling and Operational Plan

A systematic approach to handling flammable chemicals is crucial. Always consult the Safety Data Sheet (SDS) for specific guidance before beginning work.[4][7]

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor accumulation.[5]

  • Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[2][5][8]

  • Equipment: Use non-sparking tools and explosion-proof equipment.[8] Ensure all metal equipment is properly grounded to prevent static discharge.[2]

  • Emergency Preparedness: Have a fire extinguisher (e.g., ABC type) readily available.[5] Ensure an emergency eyewash station and safety shower are accessible.

During Operation:

  • Container Handling: Keep containers tightly closed when not in use.[5] When dispensing, do so in a way that minimizes spills and vapor release.[7]

  • Heating: Never heat flammable liquids with an open flame.[5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[9] Wash hands thoroughly after handling.[8]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is required.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation to disperse vapors.

  • Contain: Prevent the spill from spreading or entering drains using an absorbent material like sand, earth, or vermiculite.[10][11]

  • Clean-up: Use non-sparking tools to collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[8]

Waste Disposal:

  • Classification: this compound waste is classified as a flammable hazardous waste.

  • Collection: Collect waste in a designated and properly labeled container that is compatible with the chemical.[10]

  • Storage: Store waste containers in a cool, well-ventilated area away from incompatible materials, such as oxidizing agents.[8][9]

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain.[11]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_ignite Remove Ignition Sources prep_vent->prep_ignite handle_transfer Transfer/Use Chemical prep_ignite->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close cleanup_spill Manage Spills Immediately handle_transfer->cleanup_spill emergency_fire Use Fire Extinguisher handle_transfer->emergency_fire emergency_spill Follow Spill Protocol handle_transfer->emergency_spill cleanup_waste Segregate Hazardous Waste handle_close->cleanup_waste cleanup_spill->cleanup_waste cleanup_dispose Arrange for Professional Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.